Diallylphenylphosphine
Description
The exact mass of the compound Diallylphenylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diallylphenylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diallylphenylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
phenyl-bis(prop-2-enyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15P/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIFDGDMWAZLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(CC=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369901 | |
| Record name | Diallylphenylphosphine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29949-75-5 | |
| Record name | Diallylphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallylphenylphosphine | |
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Foundational & Exploratory
What are the properties of Diallylphenylphosphine
An In-depth Technical Guide to Diallylphenylphosphine
Authored by Gemini, Senior Application Scientist
Introduction: Diallylphenylphosphine is a trivalent organophosphorus compound that holds a unique position in synthetic chemistry. As a tertiary phosphine, it embodies the classic nucleophilic and ligand characteristics of this class of molecules. However, the presence of two allyl groups introduces additional reactive sites, making it a versatile precursor for the synthesis of more complex phosphine ligands, particularly cyclic structures, which are of significant interest in homogeneous catalysis. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of diallylphenylphosphine, tailored for researchers and professionals in chemical and pharmaceutical development.
Molecular Structure and Identification
Diallylphenylphosphine consists of a central phosphorus atom bonded to one phenyl group and two allyl (prop-2-enyl) groups. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its steric and electronic properties as a ligand.
Caption: Chemical structure of Diallylphenylphosphine.
Key Identifiers:
-
Chemical Name: Diallylphenylphosphine or Phenylbis(prop-2-en-1-yl)phosphane[1]
-
Molecular Weight: 190.22 g/mol [2]
Physicochemical Properties
The physical properties of diallylphenylphosphine are characteristic of a medium-sized organophosphine compound. It is a liquid under standard conditions and, like many tertiary phosphines, is susceptible to oxidation.
| Property | Value | Source(s) |
| Appearance | Liquid | [3] |
| Boiling Point | 127 °C at 14 mmHg | [2] |
| Density | 0.969 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.568 | [2] |
| Solubility | Soluble in most organic solvents. Insoluble in water. | [3] |
| Stability | Air and light sensitive. Prone to oxidation. | [3][4][5] |
Synthesis and Handling
General Synthesis Protocol
The synthesis of diallylphenylphosphine is typically achieved via a Grignard reaction. This standard organometallic approach involves the reaction of a dihalophosphine with an allyl Grignard reagent. The causality behind this choice is the high nucleophilicity of the Grignard reagent, which readily displaces the halide leaving groups on the phosphorus precursor.
Workflow: Synthesis of Diallylphenylphosphine
Caption: General workflow for the synthesis of Diallylphenylphosphine.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of allyl bromide in anhydrous ether is added dropwise to initiate the formation of allylmagnesium bromide.
-
Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of dichlorophenylphosphine in anhydrous ether is added dropwise with vigorous stirring. The reaction is highly exothermic and addition must be controlled to maintain the temperature.
-
Quenching: After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure completion. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield diallylphenylphosphine as a liquid.[2]
Handling and Storage
Due to its sensitivity to atmospheric oxygen, diallylphenylphosphine must be handled and stored under an inert atmosphere (nitrogen or argon).[4][5] It is typically stored in a sealed container in a cool, dry, and dark place. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.[6]
Reactivity and Applications
The reactivity of diallylphenylphosphine is dominated by the chemistry of its phosphorus lone pair and the terminal double bonds of the allyl groups.
Reactivity at the Phosphorus Center
-
Ligand Coordination: The lone pair of electrons on the phosphorus atom makes diallylphenylphosphine a good Lewis base, allowing it to function as a monodentate ligand for various transition metals, such as palladium and nickel.[7][8] This coordination is fundamental to its application in homogeneous catalysis.
-
Oxidation: The phosphine is readily oxidized to diallylphenylphosphine oxide, particularly upon exposure to air or other oxidizing agents.[9] This is a common deactivation pathway for phosphine ligands and necessitates the use of inert atmosphere techniques in catalysis.
Caption: Reactivity pathways of the phosphorus center.
Reactivity of the Allyl Groups
The two terminal alkene functionalities make diallylphenylphosphine an important substrate for synthesizing cyclic phosphines via Ring-Closing Metathesis (RCM).
-
Ring-Closing Metathesis (RCM): In the presence of an appropriate catalyst (e.g., Schrock's molybdenum catalyst or Grubbs' ruthenium catalyst), the two allyl groups can undergo an intramolecular metathesis reaction to form a five-membered phosphorus-containing heterocycle (a phospholene) and ethylene as a byproduct.[10] The resulting cyclic phosphines often exhibit different steric and electronic properties compared to their acyclic precursors, which can be advantageous in catalysis. This transformation is a prime example of leveraging the dual reactivity of the molecule to build more complex and valuable ligand architectures.
Applications in Homogeneous Catalysis
While not as widely used as a direct ligand compared to more sterically demanding phosphines, diallylphenylphosphine serves as a crucial building block.
-
Precursor to Cyclic Phosphine Ligands: As described above, its most significant application is in the synthesis of cyclic phosphines via RCM.[10] These cyclic phosphines can then be used as ligands in various catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling.
-
Coordination Chemistry Studies: Diallylphenylphosphine and its derivatives are used to study the fundamental aspects of phosphine-metal coordination. For example, studies with nickel(0) have shown that the allyl groups can undergo rearrangement upon coordination, leading to the formation of unique dinuclear metal complexes.[7][8]
-
Palladium-Catalyzed Reactions: Phosphine ligands are essential in many palladium-catalyzed reactions, such as allylic alkylation.[11][12] While diallylphenylphosphine itself might be used, it is more common to find its derivatives or the cyclic phosphines derived from it employed in these transformations to impart specific selectivity.
Spectroscopic Characterization
The structure of diallylphenylphosphine can be unambiguously confirmed using standard spectroscopic techniques.
| Technique | Expected Characteristics |
| ³¹P NMR | A single resonance in the typical region for tertiary phosphines (approx. -15 to -25 ppm). The exact shift is solvent-dependent. |
| ¹H NMR | - Aromatic Protons: Multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the phenyl group. - Allyl Protons: Distinct signals for the CH₂ adjacent to phosphorus, the internal CH, and the terminal =CH₂ protons. Expect complex splitting patterns due to H-H and H-P coupling. |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (~128-138 ppm), with the ipso-carbon showing a large C-P coupling constant. - Allyl Carbons: Signals for the three distinct carbons of the allyl group, each showing coupling to the phosphorus atom. |
| IR Spectroscopy | Characteristic absorption bands for C=C stretching of the alkene (~1640 cm⁻¹), aromatic C=C stretching (~1435-1600 cm⁻¹), and P-C stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 190.22, along with characteristic fragmentation patterns. |
Conclusion
Diallylphenylphosphine is more than a simple tertiary phosphine; it is a bifunctional molecule whose value lies in the combined reactivity of its phosphorus center and its pendant allyl groups. While it can act as a straightforward monodentate ligand, its primary importance in modern synthetic chemistry is as a precursor for more elaborate ligand structures, especially phosphorus heterocycles, through powerful transformations like ring-closing metathesis. Understanding its properties, synthesis, and reactivity provides researchers with a valuable tool for ligand design and the development of novel catalytic systems.
References
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PubChem. (n.d.). Diallylphenylphosphine. Retrieved from [Link]
-
Clem, M. L., et al. (2023). Nickel Complexes of Allyl and Vinyldiphenylphosphine. ACS Organic & Inorganic Au, 3(4), 217-222. Retrieved from [Link]
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Guiry, P. J. (n.d.). The Catalytic Synthesis of Phosphines: Applications in Catalysis. The University of Liverpool Repository. Retrieved from [Link]
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Navarro, O., et al. (2006). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 11(8), 609-644. Retrieved from [Link]
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Barrow, H. R., et al. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Molecules, 27(3), 1059. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Diallylphenylphosphine
This guide provides a comprehensive technical overview for the synthesis, characterization, and handling of diallylphenylphosphine, a versatile organophosphorus compound with applications in coordination chemistry and catalysis. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of Diallylphenylphosphine
Diallylphenylphosphine is a tertiary phosphine that serves as a valuable ligand in transition metal catalysis. The presence of both a phenyl group and two allyl moieties allows for a unique combination of steric and electronic properties. The allyl groups, in particular, offer reactive sites for further functionalization or for participation in catalytic cycles, such as ring-closing metathesis. This guide will detail a reliable synthetic protocol for its preparation, methods for its characterization, critical safety information, and an overview of its applications.
Synthesis of Diallylphenylphosphine
The most common and efficient method for the synthesis of diallylphenylphosphine is the reaction of a Grignard reagent, specifically allylmagnesium bromide, with dichlorophenylphosphine. This nucleophilic substitution reaction is a standard method for the formation of carbon-phosphorus bonds.[1]
Reaction Principle
The synthesis proceeds via the nucleophilic attack of the allyl carbanion from the Grignard reagent on the electrophilic phosphorus atom of dichlorophenylphosphine. Two equivalents of the Grignard reagent are required to replace both chlorine atoms.
Reaction Scheme:
Caption: Overall reaction for the synthesis of diallylphenylphosphine.
Experimental Protocol
This protocol details the synthesis of diallylphenylphosphine from dichlorophenylphosphine and allylmagnesium bromide. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium turnings | 24.31 | 5.35 g | 0.22 | |
| Allyl bromide | 120.98 | 26.6 g (19.4 mL) | 0.22 | |
| Dichlorophenylphosphine | 178.99 | 17.9 g (13.7 mL) | 0.10 | |
| Anhydrous diethyl ether | 74.12 | 300 mL | - | |
| Anhydrous tetrahydrofuran (THF) | 72.11 | 150 mL | - | |
| Saturated aq. NH4Cl solution | - | 100 mL | - | For quenching |
| Anhydrous sodium sulfate | 142.04 | - | - | For drying |
Equipment:
-
Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Heating mantle.
-
Ice bath.
Procedure:
Step 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)
-
Activate the magnesium turnings in the flame-dried 500 mL three-necked flask under a stream of nitrogen.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of allyl bromide (26.6 g) in 100 mL of anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction should start spontaneously, evidenced by gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting greyish solution is the allylmagnesium bromide reagent.
Step 2: Synthesis of Diallylphenylphosphine
-
Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of dichlorophenylphosphine (17.9 g) in 150 mL of anhydrous THF.
-
Add the dichlorophenylphosphine solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation. Collect the fraction boiling at 127 °C at 14 mmHg.[2]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of diallylphenylphosphine.
Characterization
The identity and purity of the synthesized diallylphenylphosphine can be confirmed by various spectroscopic methods.
Physical Properties:
| Property | Value |
| CAS Number | 29949-75-5[2] |
| Molecular Formula | C12H15P[3] |
| Molecular Weight | 190.22 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | 127 °C at 14 mmHg[2] |
| Density | 0.969 g/mL at 25 °C[2] |
Spectroscopic Data:
-
³¹P NMR (Proton Decoupled): The ³¹P NMR spectrum is the most definitive method for characterizing phosphines. Diallylphenylphosphine is expected to show a single resonance. The chemical shift for tertiary phosphines typically appears in a broad range. For analogous compounds like propyl-diphenylphosphine and dipropyl-phenylphosphine, the ³¹P NMR chemical shifts are -16.2 ppm and -25.7 ppm, respectively.[4] The chemical shift for diallylphenylphosphine will be in a similar region.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl and allyl protons. The phenyl protons will appear as a multiplet in the aromatic region (δ 7.2-7.6 ppm). The allyl protons will show a complex pattern with signals for the methylene protons adjacent to the phosphorus atom, the vinylic proton, and the terminal vinylic protons.
-
¹³C NMR: The carbon NMR spectrum will show signals for the phenyl and allyl carbons. The phenyl carbons will appear in the aromatic region (δ 128-140 ppm). The allyl carbons will show signals for the methylene carbon attached to phosphorus and the two vinylic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and vinylic groups, the C=C stretching of the allyl groups, and the P-C stretching vibrations.
Safety and Handling
Diallylphenylphosphine and its precursors are hazardous chemicals that must be handled with appropriate safety precautions.
-
Dichlorophenylphosphine: This compound is corrosive and reacts violently with water.[5] It is harmful if swallowed and causes severe skin burns and eye damage.[6]
-
Allyl Bromide: This is a flammable liquid and is toxic.[7]
-
Grignard Reagents: These are highly reactive and pyrophoric upon contact with air and moisture.
-
Diallylphenylphosphine: Tertiary phosphines are generally toxic and can be air-sensitive, often oxidizing to the corresponding phosphine oxide. It is recommended to handle diallylphenylphosphine under an inert atmosphere.[8]
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
All manipulations should be performed in a well-ventilated fume hood.[9] An emergency eyewash and safety shower must be readily accessible.[8]
Applications in Catalysis
Diallylphenylphosphine serves as a ligand in various transition metal-catalyzed reactions. Its unique structure allows it to influence the steric and electronic environment of the metal center, thereby affecting the catalytic activity and selectivity.
One notable application is in ring-closing metathesis (RCM) . The allyl groups of diallylphenylphosphine can undergo intramolecular RCM to form a cyclic phosphine. This transformation was achieved with high conversion using a Schrock molybdenum-based catalyst.[10] Cyclic phosphines are important ligands in catalysis due to their rigid structures, which can impart high selectivity in asymmetric reactions.
Furthermore, as a tertiary phosphine, diallylphenylphosphine can be employed as a ligand in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis.[11]
Conclusion
This guide has provided a detailed protocol for the synthesis of diallylphenylphosphine via the Grignard reaction, along with comprehensive information on its characterization, safe handling, and applications in catalysis. The synthesis is straightforward but requires strict adherence to anhydrous and inert atmosphere techniques due to the reactivity of the reagents involved. Diallylphenylphosphine is a valuable building block for the synthesis of more complex phosphine ligands and has demonstrated utility in catalytic transformations, highlighting its importance for the synthetic chemistry community.
References
- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437.
- Google Patents. (n.d.). CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride.
- Google Patents. (n.d.). CN103044485A - Method for preparing high-purity phenyl phosphine.
- Graz University of Technology. (2024). Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands.
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Magritek. (2021). Characterizing SPHOS by 1H, 13C and 31P NMR. Retrieved from [Link]
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PubChem. (n.d.). Diallylphenylphosphine. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Table of Contents. Dalton Transactions.
- Tukacs, J. M., et al. (2012). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. Green Chemistry, 14(7), 2057-2065.
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University of Liverpool Repository. (n.d.). The Catalytic Synthesis of Phosphines: Applications in Catalysis. Retrieved from [Link]
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An In-depth Technical Guide to Diallylphenylphosphine (CAS: 29949-75-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diallylphenylphosphine is a trivalent organophosphorus compound featuring a phenyl group and two allyl groups attached to a central phosphorus atom. This unique structure imparts valuable properties, making it a versatile ligand and synthetic intermediate in various chemical transformations. Its applications are most prominent in the field of homogeneous catalysis, where it serves as a ligand for transition metals like palladium, influencing the selectivity and efficiency of cross-coupling reactions.[1][2] This guide provides a comprehensive overview of its properties, synthesis, handling, and key applications, designed to equip researchers with the technical knowledge required for its effective use.
Physicochemical and Safety Profile
Diallylphenylphosphine is a colorless liquid that is pyrophoric, meaning it can ignite spontaneously upon contact with air.[3] This critical characteristic dictates stringent handling and storage procedures. It is essential to work under an inert atmosphere (e.g., argon or nitrogen) at all times.
Table 1: Physicochemical Properties of Diallylphenylphosphine
| Property | Value | Source(s) |
| CAS Number | 29949-75-5 | [4] |
| Molecular Formula | C₁₂H₁₅P | [4] |
| Molecular Weight | 190.22 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Density | 0.969 g/mL at 25°C | [4] |
| Boiling Point | 127°C at 14 mmHg | [4][5] |
| Refractive Index (n20/D) | 1.568 | [4] |
| InChI Key | NDIFDGDMWAZLDH-UHFFFAOYSA-N | [3][4] |
Safety and Handling:
-
Hazard Statements: H250 (Catches fire spontaneously if exposed to air), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Measures:
-
First Aid: In case of skin contact, immerse the affected area in cool water or wrap in wet bandages.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[7] In all cases of exposure, seek immediate medical attention.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., argon).[8] Keep away from oxidizing agents and moisture.
Synthesis and Purification
The most common and effective method for synthesizing diallylphenylphosphine is through the reaction of a dihalophenylphosphine, typically dichlorophenylphosphine (PhPCl₂), with an allyl-Grignard reagent, such as allylmagnesium bromide.[9]
Causality in Experimental Design:
The choice of a Grignard reagent is predicated on its high nucleophilicity, which is necessary to displace both chloride ions from the phosphorus center. The reaction must be conducted under strictly anhydrous and anaerobic conditions. The presence of water or oxygen would lead to the rapid decomposition of the Grignard reagent and the oxidation of the final phosphine product, respectively. Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and effectively solvate the Grignard reagent.[10]
Detailed Experimental Protocol: Synthesis of Diallylphenylphosphine
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen or argon inlet. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.
-
Grignard Reagent Preparation (if not commercially available): In a separate flask, prepare allylmagnesium bromide by slowly adding allyl bromide to magnesium turnings in anhydrous diethyl ether.[11] The reaction is exothermic and should be controlled with an ice bath to prevent the Wurtz coupling side-reaction that forms 1,5-hexadiene.[11]
-
Reaction: Charge the main reaction flask with a solution of dichlorophenylphosphine in anhydrous diethyl ether. Cool the flask to 0°C using an ice bath.
-
Addition: Add the prepared allylmagnesium bromide solution dropwise to the stirred dichlorophenylphosphine solution over 1-2 hours. The stoichiometry is critical; at least two equivalents of the Grignard reagent are required per equivalent of dichlorophenylphosphine.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This step neutralizes any unreacted Grignard reagent and hydrolyzes magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous layer two more times with diethyl ether.
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure diallylphenylphosphine.[4]
Spectroscopic Characterization
Verifying the identity and purity of the synthesized diallylphenylphosphine is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. The presence of a phosphorus atom (³¹P, 100% natural abundance) provides a unique and definitive spectroscopic handle.[12]
Table 2: Expected NMR Spectroscopic Data (Solvent: CDCl₃)
| Nucleus | Chemical Shift (δ) Range (ppm) | Key Features and Couplings (J) |
| ³¹P NMR | -15 to -20 | A singlet in a proton-decoupled spectrum is characteristic of a trialkyl/aryl phosphine of this type. |
| ¹H NMR | 7.2 - 7.6 | Multiplet, aromatic protons (C₆H₅). |
| 5.6 - 5.9 | Multiplet, internal alkene proton (-CH=CH₂). | |
| 4.9 - 5.2 | Multiplet, terminal alkene protons (=CH₂). | |
| 2.5 - 2.8 | Doublet of doublets, methylene protons adjacent to phosphorus (P-CH₂-). Shows coupling to both ³¹P and adjacent vinyl protons. | |
| ¹³C NMR | 135 - 140 | Aromatic quaternary carbon attached to P (doublet due to J(C-P)). |
| 128 - 133 | Aromatic CH carbons (may show smaller C-P couplings). | |
| 134 - 138 | Internal alkene carbon (-CH=). | |
| 116 - 119 | Terminal alkene carbon (=CH₂). | |
| 32 - 36 | Methylene carbon (P-CH₂-), shows a large one-bond coupling to phosphorus, ¹J(C-P). |
Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.
The large one-bond and two-bond C-P and H-P coupling constants are definitive indicators of the molecule's structure.[12] ³¹P NMR is particularly crucial; a single peak in the expected region confirms the presence of a single phosphine species, while the absence of peaks around +25 to +40 ppm indicates no significant oxidation to the corresponding phosphine oxide has occurred.[13]
Key Reactions and Applications in Catalysis
The utility of diallylphenylphosphine stems from the reactivity of both the phosphorus lone pair and the terminal allyl groups.
Ligand in Homogeneous Catalysis
The phosphorus atom's lone pair of electrons can be donated to a transition metal center, making diallylphenylphosphine an effective ligand. Phosphine ligands are crucial in many catalytic cycles, as their electronic and steric properties can be tuned to control the activity and selectivity of the metal catalyst.[14] Diallylphenylphosphine is considered a moderately bulky, electron-rich ligand.
It finds application in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[2] In these cycles, the phosphine ligand stabilizes the active Pd(0) species, facilitates the oxidative addition step, and influences the rate of reductive elimination to release the final product.
Ring-Closing Metathesis (RCM)
The two allyl groups on diallylphenylphosphine can undergo intramolecular ring-closing metathesis (RCM) using catalysts like Schrock's molybdenum catalyst. This reaction forms a five-membered phosphorus-containing heterocycle, 1-phenyl-1-phosphacyclopent-3-ene, and releases ethylene.[15] This provides a pathway to cyclic phosphines, which are themselves valuable ligands with more rigid backbones.
Oxidation and Chalcogenation
Like other tertiary phosphines, diallylphenylphosphine is readily oxidized to diallylphenylphosphine oxide, often just by exposure to air. It can also react with sulfur or selenium to form the corresponding sulfide and selenide. These reactions are often used to protect the phosphine during other chemical transformations on the molecule.[16]
Conclusion
Diallylphenylphosphine is a valuable organophosphorus reagent with significant applications, particularly as a ligand in transition-metal catalysis. Its synthesis, while straightforward, requires rigorous adherence to anaerobic and anhydrous techniques due to its pyrophoric nature. A thorough understanding of its properties, spectroscopic signatures, and reactivity is essential for its safe and effective application in research and development, empowering scientists to leverage its unique characteristics for the synthesis of complex molecules and novel materials.
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An In-depth Technical Guide to the Safe Handling of Diallylphenylphosphine for Research and Development
Preamble: Navigating Chemical Safety with Scientific Rigor
In the landscape of innovative chemical synthesis and drug development, the introduction of novel reagents is a constant. Diallylphenylphosphine, a valuable organophosphine ligand, represents such a compound where comprehensive, peer-reviewed safety data is not yet broadly available. This guide is crafted for the discerning researcher, scientist, and drug development professional who understands that the absence of specific data necessitates a more rigorous, principle-based approach to safety. As your Senior Application Scientist, I will not merely list procedures; I will elucidate the chemical reasoning behind them, empowering you to make informed safety decisions. This document synthesizes field-proven insights with established safety protocols for analogous compounds, ensuring a self-validating system of laboratory practice.
Hazard Identification and Proactive Risk Assessment
Diallylphenylphosphine's specific toxicological and physical hazard profile is not extensively documented. Therefore, a conservative risk assessment must be performed by extrapolating data from structurally similar organophosphines, such as diphenylphosphine and allyldiphenylphosphine. The primary hazards are anticipated to be significant and demand stringent control measures.
Anticipated Hazard Profile:
| Hazard Category | Anticipated Risk | Rationale and Causality |
| Pyrophoricity & Air Sensitivity | High | Organophosphines, particularly those with alkyl or allyl groups, are susceptible to rapid oxidation in air. This can be highly exothermic, leading to spontaneous ignition (pyrophoricity). Diallylphenylphosphine should be presumed pyrophoric.[1][2] |
| Skin Corrosion/Irritation | High | Analogous phosphines are classified as causing skin irritation or severe burns.[2][3] Direct contact can lead to chemical burns. |
| Eye Damage/Irritation | High | Causes serious eye irritation or severe eye damage.[2][3][4] The consequences of eye contact can be irreversible. |
| Inhalation Toxicity | Moderate to High | May cause respiratory irritation.[2][4] Many phosphines have a pungent, unpleasant odor ("stench") and can be harmful if inhaled.[5] |
| Reactivity | High | Reacts vigorously with oxidizing agents.[2][6] Contact with water may generate flammable or noxious gases.[7] |
Logical Framework for Handling Chemicals with Undetermined Hazards
The following diagram illustrates the decision-making process that should be adopted when approaching a reagent like diallylphenylphosphine.
Caption: Risk assessment workflow for diallylphenylphosphine.
Mandatory Engineering Controls: Isolating the Hazard
Given the presumed pyrophoric and air-sensitive nature of diallylphenylphosphine, it is imperative to handle it exclusively within a controlled, inert atmosphere.
-
Glovebox: This is the preferred method for all manipulations, including weighing, dispensing, and preparing solutions. The glovebox atmosphere should be maintained with low levels of oxygen and moisture (<1 ppm).
-
Schlenk Line: For laboratories not equipped with a glovebox, a well-maintained Schlenk line is the minimum acceptable engineering control. This allows for manipulations under a positive pressure of an inert gas (e.g., argon or nitrogen). All glassware must be rigorously dried and purged before use.
-
Fume Hood: All operations, even those conducted on a Schlenk line, must be performed inside a certified chemical fume hood to contain any potential vapors or fumes in the event of a breach of the inert atmosphere. Ensure the sash is kept as low as possible.
Typical Schlenk Line Setup for Inert Atmosphere Operations
The diagram below outlines a standard Schlenk line configuration for safely handling air-sensitive reagents.
Caption: Diagram of a Schlenk line for inert atmosphere chemistry.
Personal Protective Equipment (PPE): The Last Line of Defense
A multi-layered PPE strategy is non-negotiable. Standard laboratory attire is insufficient.
| PPE Category | Specification | Rationale |
| Hand Protection | Required: Flame-retardant (FR) gloves worn over nitrile gloves. Recommended: Heavy-duty butyl or neoprene gloves for spill cleanup. | The outer FR glove provides protection against flash fires. The inner nitrile glove offers chemical resistance. Double-gloving is a prudent measure.[4][6] |
| Eye & Face Protection | Required: Chemical safety goggles that meet ANSI Z87.1 standards. Mandatory: A full-face shield worn over safety goggles. | Protects against splashes and potential rapid reactions. A face shield is critical to protect the entire face.[5][8] |
| Body Protection | Required: A flame-retardant (FR) laboratory coat. | Essential protection in case the compound ignites upon accidental exposure to air. |
| Footwear | Required: Closed-toe shoes, preferably made of leather or other non-porous material. | Protects feet from spills. |
Core Protocols: Storage and Handling
Adherence to strict, methodical protocols is the cornerstone of safety when working with reactive compounds.
Storage Protocol
-
Inert Atmosphere: Diallylphenylphosphine must be stored in a tightly sealed container, such as a Sure/Seal™ bottle, under a positive pressure of an inert gas.[1][2]
-
Location: Store in a dedicated, well-ventilated, cool, and dry location designated for reactive reagents.[6]
-
Segregation: Store away from all oxidizing agents, acids, and combustible materials.[2][6]
-
Temperature: Avoid heat sources. Storage in a refrigerator rated for flammable materials is recommended.
-
Secondary Containment: The primary container should be placed within a larger, chemically resistant secondary container.
Step-by-Step Handling Protocol: Liquid Transfer via Syringe
This protocol assumes the use of a Schlenk line and standard syringe techniques.
-
Preparation: Ensure all glassware is oven-dried, assembled while hot, and allowed to cool under vacuum before being filled with inert gas.
-
Purging: Purge a clean, dry syringe of appropriate size with inert gas at least 3-5 times. To do this, draw inert gas from a balloon or a gas line into the syringe and expel it into the fume hood.
-
Equilibration: Puncture the septum of the diallylphenylphosphine bottle with the inert gas-filled syringe needle. Ensure the needle tip is in the headspace, not the liquid.
-
Pressure Equalization: Gently draw some headspace gas into the syringe and then inject it back into the bottle. Repeat this process a few times to equalize the pressure. This prevents the liquid from being forced out when you attempt to draw it.
-
Withdrawal: Carefully lower the needle tip below the surface of the liquid and slowly withdraw the desired volume. It is often helpful to pull a small amount of inert gas into the syringe after the liquid to create a gas buffer.
-
Transfer: Swiftly and carefully transfer the syringe to the reaction vessel, puncturing the septum of the reaction flask.
-
Dispensing: Inject the liquid into the reaction flask, followed by the inert gas buffer to ensure all the reagent is transferred.
-
Quenching: Immediately rinse the syringe by drawing up and expelling an appropriate inert solvent (e.g., anhydrous toluene or hexane) multiple times. This should be done into a separate flask containing a quenching agent like isopropanol. Finally, disassemble and wash the syringe.
Workflow for Safe Transfer of Air-Sensitive Liquids
Caption: Step-by-step workflow for the safe transfer of diallylphenylphosphine.
Emergency Response Protocols
Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures before handling the chemical.
Spill Response
-
Small Spill (<100 mL, contained in fume hood):
-
Alert all personnel in the immediate area.
-
If there is any sign of ignition, activate the fire alarm and evacuate.
-
If no ignition, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or Met-L-X absorbent. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS like paper towels.
-
Using non-sparking tools, carefully scoop the absorbed material into a dry, sealable container.
-
Decontaminate the area with a solvent like toluene, followed by isopropanol, and then soap and water.
-
Label the container as hazardous waste and arrange for disposal.[9][10][11]
-
-
Large Spill (>100 mL or outside of a fume hood):
-
Activate the fire alarm and evacuate the laboratory immediately.
-
Call emergency services (911) and your institution's environmental health and safety (EHS) office.[12]
-
Provide the exact location and name of the chemical.
-
Do not attempt to clean up a large spill yourself.
-
Emergency Decision Tree for Chemical Spills
Caption: Decision-making guide for diallylphenylphosphine spills.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Waste Disposal
All materials contaminated with diallylphenylphosphine, including empty containers, used syringes, absorbent materials, and contaminated PPE, must be treated as hazardous waste.
-
Quenching (for experts only): Small residual amounts of the phosphine in reaction flasks can be cautiously quenched by slow, dropwise addition of a solution of an alcohol (like isopropanol) in an inert solvent under an inert atmosphere. This is a highly exothermic reaction and should only be performed by experienced personnel behind a blast shield.
-
Collection: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[13][14] Do not pour any diallylphenylphosphine waste down the drain.
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DIPHENYLPHOSPHINE Safety Data Sheet. Gelest, Inc. [Link]
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The Synthesis, Characterization, and Catalytic Potential of Diallylphenylphosphine: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Tertiary Phosphine Ligand
In the landscape of organometallic chemistry and homogeneous catalysis, the design and synthesis of phosphine ligands are of paramount importance. These ligands play a crucial role in modulating the electronic and steric properties of metal centers, thereby influencing the efficiency, selectivity, and scope of catalytic transformations. This technical guide provides a comprehensive overview of diallylphenylphosphine, a tertiary phosphine bearing both aryl and allyl functionalities. We will delve into its synthesis, spectroscopic characterization, coordination chemistry, and explore its potential applications in catalysis, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile molecule.
Nomenclature and Chemical Identity
Diallylphenylphosphine is systematically known by its IUPAC name, phenyl-bis(prop-2-enyl)phosphane . It is also referred to as phenyldi-2-propenylphosphine.
Table 1: Chemical Identifiers for Diallylphenylphosphine [1]
| Identifier | Value |
| CAS Number | 29949-75-5 |
| Molecular Formula | C₁₂H₁₅P |
| Molecular Weight | 190.22 g/mol |
| InChI Key | NDIFDGDMWAZLDH-UHFFFAOYSA-N |
| Canonical SMILES | C=CCP(CC=C)C1=CC=CC=C1 |
Synthesis of Diallylphenylphosphine
The primary synthetic route to diallylphenylphosphine involves the reaction of a dihalophenylphosphine with an allyl Grignard reagent. This standard method for the formation of phosphorus-carbon bonds offers a reliable and scalable approach.
Synthesis via Grignard Reaction
The most common laboratory synthesis of diallylphenylphosphine utilizes the reaction of dichlorophenylphosphine with allylmagnesium bromide.[2][3] The Grignard reagent, prepared from allyl bromide and magnesium metal in an anhydrous ether solvent, acts as a nucleophile, displacing the chloride ions from the phosphorus center.
Experimental Protocol: Synthesis of Diallylphenylphosphine
This protocol outlines a general procedure for the synthesis of diallylphenylphosphine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as organophosphine compounds are often air-sensitive.
Materials:
-
Dichlorophenylphosphine (C₆H₅PCl₂)
-
Allyl bromide (CH₂=CHCH₂Br)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line apparatus and oven-dried glassware
Procedure:
-
Preparation of Allylmagnesium Bromide: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Reaction with Dichlorophenylphosphine: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of dichlorophenylphosphine in anhydrous diethyl ether via the dropping funnel. A white precipitate of magnesium salts will form.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude diallylphenylphosphine can be purified by vacuum distillation.
Caption: Workflow for the synthesis of diallylphenylphosphine via a Grignard reaction.
Spectroscopic Characterization
The structure and purity of diallylphenylphosphine are typically confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
-
³¹P NMR: The ³¹P{¹H} NMR spectrum of diallylphenylphosphine is expected to show a single resonance in the region typical for tertiary phosphines. For tertiary phosphines with alkyl and aryl substituents, the chemical shift generally falls in the range of -60 to -10 ppm.[4] The exact chemical shift is sensitive to the electronic environment of the phosphorus atom.
-
¹H NMR: The ¹H NMR spectrum will exhibit characteristic signals for the phenyl and allyl protons. The phenyl protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The allyl protons will show a more complex pattern with signals for the vinyl (CH=CH₂) and methylene (P-CH₂) groups.
-
¹³C NMR: The ¹³C{¹H} NMR spectrum will show distinct resonances for the carbon atoms of the phenyl and allyl groups. The ipso-carbon of the phenyl ring attached to the phosphorus atom will appear as a doublet due to C-P coupling.
Infrared (IR) Spectroscopy
The IR spectrum of diallylphenylphosphine will display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the phenyl group, as well as the C-H and C=C stretching vibrations of the allyl groups.[5] A key feature to look for is the P-C stretching vibration, which typically appears in the fingerprint region of the spectrum.
Coordination Chemistry and Reactivity
The chemical behavior of diallylphenylphosphine is dictated by the presence of the lone pair of electrons on the phosphorus atom and the reactive allyl groups.
Coordination to Transition Metals
As a tertiary phosphine, diallylphenylphosphine is a good σ-donor and can readily coordinate to a variety of transition metals, acting as a ligand.[6] The coordination chemistry is analogous to that of other tertiary phosphines, where the electronic and steric properties of the ligand influence the stability and reactivity of the resulting metal complex. The presence of the allyl groups offers the potential for η²-coordination of the double bond to the metal center, which can be a key feature in certain catalytic cycles.
A study on the reactivity of the related allyldiphenylphosphine with [Ni(COD)₂] revealed the formation of three-coordinate dinickelacycles where the nickel centers are intermolecularly tethered through adjacent {Ni}-olefin interactions.[7][8] This suggests that diallylphenylphosphine could form similar multinuclear complexes, with the potential for both P-coordination and olefinic π-coordination.
Caption: Potential coordination modes of diallylphenylphosphine to a metal center.
Reactivity of the Allyl Groups
The allyl groups in diallylphenylphosphine are susceptible to a range of chemical transformations. For instance, they can undergo isomerization, as observed in the reaction of allyldiphenylphosphine with a nickel(0) source, where the terminal alkene isomerized to an internal (E)-alkene.[8] This reactivity can be either a desired feature or a potential pathway for ligand degradation in catalytic systems.
Potential Applications in Homogeneous Catalysis
While specific, well-documented applications of diallylphenylphosphine in catalysis are not abundant in the literature, its structural features suggest its potential as a ligand in various transition metal-catalyzed reactions. The combination of a phenyl group and two allyl groups provides a unique steric and electronic environment that could be beneficial in several catalytic processes.
Cross-Coupling Reactions
Phosphine ligands are essential in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings. The electronic nature of the phosphine influences the rate of oxidative addition, a key step in the catalytic cycle. While bulky, electron-rich phosphines are often favored, the specific requirements are substrate-dependent. The electronic properties of diallylphenylphosphine, with its combination of an electron-withdrawing phenyl group and electron-donating allyl groups, could offer a unique balance for certain cross-coupling transformations.
Asymmetric Catalysis
The introduction of chirality into the ligand structure is a cornerstone of asymmetric catalysis. While diallylphenylphosphine itself is achiral, its allyl groups provide handles for further functionalization to create chiral derivatives.[9] For example, asymmetric hydroformylation or hydrogenation could potentially be achieved with chiral metal complexes of modified diallylphenylphosphine ligands. The development of chiral phosphine ligands is a vibrant area of research, and diallylphenylphosphine could serve as a valuable scaffold for the synthesis of new ligand architectures.[10][11][12][13]
Safety and Handling
-
Air Sensitivity: Many tertiary phosphines are susceptible to oxidation in air. It is recommended to handle diallylphenylphosphine under an inert atmosphere.
-
Toxicity: Phosphine compounds can be toxic if inhaled or absorbed through the skin.[14] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16][17]
-
Odor: Tertiary phosphines often have strong, unpleasant odors. Proper ventilation is essential to minimize exposure.
Conclusion
Diallylphenylphosphine is a tertiary phosphine with a unique combination of aryl and allyl substituents. Its synthesis is readily achievable through standard Grignard methodology. While its application in catalysis is not yet widely explored, its structural features suggest potential as a ligand in a variety of transition metal-catalyzed reactions. The presence of reactive allyl groups offers opportunities for further functionalization and the development of novel ligand systems. This guide provides a foundational understanding for researchers interested in exploring the chemistry and catalytic potential of this intriguing molecule. Further investigation into its coordination chemistry and performance in key catalytic transformations is warranted to fully elucidate its utility in the field of organometallic chemistry.
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- Google Patents. (n.d.). CN103044485A - Method for preparing high-purity phenyl phosphine.
- Google Patents. (n.d.). EP0093418B1 - Process for preparing dichloro-phenyl phosphane.
- MDPI. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
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- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437.
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An In-depth Technical Guide to the Chemical Structure and Bonding of Diallylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on diallylphenylphosphine. This document is intended to serve as a detailed resource for researchers and professionals in the fields of organic synthesis, catalysis, and materials science. Diallylphenylphosphine, a trivalent organophosphorus compound, offers a unique combination of electronic and steric properties, making it a versatile ligand in a variety of chemical transformations. This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the structure-activity relationships that govern the utility of this fascinating molecule. We will delve into the nuances of its chemical bonding, explore its synthesis and characterization, and examine its applications, not merely as a procedural overview, but with an emphasis on the underlying principles that guide its use in the laboratory.
Molecular Structure and Bonding
Diallylphenylphosphine, with the chemical formula C₁₂H₁₅P, is a tertiary phosphine characterized by the presence of one phenyl and two allyl substituents attached to a central phosphorus atom.[1] This unique combination of aromatic and aliphatic unsaturated moieties imparts a distinct set of properties that are central to its reactivity and function as a ligand in transition metal catalysis.
Three-Dimensional Geometry and Conformation
The bond angles around the phosphorus atom are expected to deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the phenyl and allyl groups and the electrostatic repulsion from the lone pair. In analogous triarylphosphines, C-P-C bond angles typically range from 100° to 106°. It is reasonable to assume a similar range for diallylphenylphosphine, with the precise angles being influenced by the conformational arrangement of the flexible allyl groups.
The allyl groups can adopt various conformations due to rotation around the P-C and C-C single bonds. This conformational flexibility is a key feature of diallylphenylphosphine, allowing it to adapt its steric profile to the coordination environment of a metal center.
// Atom positions P [pos="0,0!", label="P"]; C_phenyl1 [pos="-1.5,-0.5!", label="C"]; C_phenyl2 [pos="-2.5,0.3!", label="C"]; C_phenyl3 [pos="-3.5,-0.2!", label="C"]; C_phenyl4 [pos="-3.5,-1.2!", label="C"]; C_phenyl5 [pos="-2.5,-2.0!", label="C"]; C_phenyl6 [pos="-1.5,-1.5!", label="C"];
C_allyl1_1 [pos="1.2,1.0!", label="C"]; C_allyl1_2 [pos="2.2,0.5!", label="C"]; C_allyl1_3 [pos="3.2,1.0!", label="C"];
C_allyl2_1 [pos="1.2,-1.0!", label="C"]; C_allyl2_2 [pos="2.2,-0.5!", label="C"]; C_allyl2_3 [pos="3.2,-1.0!", label="C"];
// Bonds P -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1;
P -- C_allyl1_1; C_allyl1_1 -- C_allyl1_2; C_allyl1_2 -- C_allyl1_3 [style=double, color="#34A853"];
P -- C_allyl2_1; C_allyl2_1 -- C_allyl2_2; C_allyl2_2 -- C_allyl2_3 [style=double, color="#34A853"]; }
Caption: Ball-and-stick representation of the diallylphenylphosphine molecule.Electronic Structure and the Nature of the Phosphorus Lone Pair
The electronic properties of diallylphenylphosphine are largely dictated by the nature of the phosphorus lone pair and the electronic influence of the phenyl and allyl substituents. The lone pair of electrons on the phosphorus atom is located in a non-bonding sp³ hybrid orbital and is responsible for the nucleophilic and Lewis basic character of the molecule. This lone pair is readily available for donation to electrophiles, including transition metal centers, forming coordination complexes.
The phenyl group, being an aromatic substituent, can influence the electron density on the phosphorus atom through both inductive and resonance effects. The allyl groups, with their π-systems, can also participate in electronic interactions. The overall electronic nature of the phosphorus center in diallylphenylphosphine is a balance of these effects, making it a moderately electron-rich phosphine. This electronic character is a critical factor in its performance as a ligand in catalysis, as it influences the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination.
Synthesis and Characterization
The synthesis of diallylphenylphosphine is typically achieved through the reaction of a diorganophosphorus halide with an appropriate organometallic reagent. A common and effective method involves the use of a Grignard reagent.
Experimental Protocol: Synthesis of Diallylphenylphosphine
This protocol outlines a general procedure for the laboratory-scale synthesis of diallylphenylphosphine.
Materials:
-
Dichlorophenylphosphine (PhPCl₂)
-
Allyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of allyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dichlorophenylphosphine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of dichlorophenylphosphine in anhydrous diethyl ether or THF to the Grignard reagent via the dropping funnel. This reaction is highly exothermic and should be performed with caution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield diallylphenylphosphine as a colorless to pale yellow liquid.
-
start [label="Start", shape=ellipse, fillcolor="#34A853"]; grignard [label="Prepare Allylmagnesium\nBromide"]; reaction [label="React with\nDichlorophenylphosphine"]; workup [label="Aqueous Work-up\nand Extraction"]; purification [label="Drying and\nVacuum Distillation"]; end [label="Diallylphenylphosphine", shape=ellipse, fillcolor="#EA4335"];
start -> grignard; grignard -> reaction; reaction -> workup; workup -> purification; purification -> end; }
Caption: A simplified workflow for the synthesis of diallylphenylphosphine.Spectroscopic Characterization
The identity and purity of diallylphenylphosphine are confirmed using a combination of spectroscopic techniques.
| Spectroscopic Technique | Key Features and Expected Values |
| ³¹P NMR | A single resonance in the range of -15 to -25 ppm is expected for the free phosphine. The precise chemical shift can be influenced by the solvent and concentration. For instance, the related allyldiphenylphosphine exhibits a ³¹P NMR signal at approximately -16.1 ppm.[2] |
| ¹H NMR | Complex multiplets are expected for the phenyl and allyl protons. The vinyl protons of the allyl group typically appear in the region of 5.0-6.0 ppm, while the methylene protons adjacent to the phosphorus will show coupling to the ³¹P nucleus. |
| ¹³C NMR | Resonances for the phenyl and allyl carbons will be observed. The carbons directly bonded to the phosphorus atom will exhibit characteristic coupling constants (¹JPC). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C=C stretching of the allyl groups (around 1640 cm⁻¹), and P-C stretching vibrations are expected. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of diallylphenylphosphine (190.22 g/mol ) should be observed.[1] |
Reactivity and Applications in Catalysis
The utility of diallylphenylphosphine in synthetic chemistry primarily stems from its role as a ligand in transition metal catalysis. The combination of its electronic and steric properties, along with the presence of the reactive allyl groups, makes it a versatile ligand for a range of transformations.
Coordination Chemistry
Diallylphenylphosphine readily coordinates to a variety of transition metals, including palladium, nickel, rhodium, and ruthenium, through its phosphorus lone pair. The resulting metal-phosphine complexes are often the active catalysts in various organic reactions. The allyl groups can also participate in coordination to the metal center, leading to different coordination modes and potentially influencing the catalytic activity. For example, in nickel(0) complexes, diallylphenylphosphine can coordinate through both the phosphorus atom and the C=C double bond of the allyl group. When complexed to nickel, diallylphenylphosphine shows broad resonances in the ³¹P NMR spectrum at 18.8 and -1.7 ppm, indicating a dynamic coordination environment.[2]
Role in Cross-Coupling Reactions
Phosphine ligands are essential components of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. They play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. While specific examples detailing the extensive use of diallylphenylphosphine in these reactions are not as widespread as for more common phosphine ligands, its structural features suggest its potential utility. The moderate electron-donating ability and steric bulk of diallylphenylphosphine can be beneficial in tuning the reactivity of the palladium catalyst for specific substrates.
Pd0 [label="Pd(0)L₂", fillcolor="#4285F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05"]; PdII [label="R¹-Pd(II)-X\nL₂", fillcolor="#4285F4"]; Transmetal [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05"]; PdII_R2 [label="R¹-Pd(II)-R²\nL₂", fillcolor="#4285F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05"]; Product [label="R¹-R²", shape=cds, fillcolor="#34A853"];
Pd0 -> OxAdd [label="R¹-X"]; OxAdd -> PdII; PdII -> Transmetal [label="R²-M"]; Transmetal -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerated\nCatalyst"]; }
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, where 'L' can be diallylphenylphosphine.Application in Olefin Metathesis
The presence of allyl groups in diallylphenylphosphine opens up the possibility of its involvement in olefin metathesis reactions. Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. Diallylphenylphosphine itself can undergo ring-closing metathesis (RCM) to form a phosphorus-containing heterocycle. This reactivity can be exploited in the design of novel ligands and materials.
Safety and Handling
Diallylphenylphosphine, like many organophosphorus compounds, requires careful handling to ensure laboratory safety.
General Precautions:
-
Toxicity: While specific toxicity data for diallylphenylphosphine is limited, it should be handled as a potentially toxic substance. Avoid inhalation, ingestion, and skin contact.
-
Air and Moisture Sensitivity: Tertiary phosphines can be susceptible to oxidation, especially in the presence of air. It is recommended to handle diallylphenylphosphine under an inert atmosphere (nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to minimize exposure to vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents. The container should be tightly sealed under an inert atmosphere.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
Diallylphenylphosphine stands as a valuable and versatile molecule in the arsenal of the modern chemist. Its unique structural and electronic features, arising from the interplay of its phenyl and allyl substituents, make it a compelling ligand for transition metal catalysis and a precursor for further synthetic transformations. This guide has aimed to provide a thorough understanding of its fundamental properties, from its three-dimensional structure and bonding to its synthesis, characterization, and reactivity. As research in catalysis and materials science continues to evolve, the potential for diallylphenylphosphine and its derivatives to contribute to the development of new and efficient chemical processes remains a fertile ground for exploration. It is our hope that this guide will serve as a solid foundation for those who wish to harness the potential of this intriguing organophosphorus compound in their own research endeavors.
References
-
Nickel Complexes of Allyl and Vinyldiphenylphosphine. (URL: [Link])
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (URL: [Link])
-
Diallylphenylphosphine (C12H15P) - PubChemLite. (URL: [Link])
-
DIPHENYLPHOSPHINE - Gelest, Inc. (URL: [Link])
-
Nickel Complexes of Allyl and Vinyldiphenylphosphine - ChemRxiv. (URL: [Link])
-
Olefin metathesis - Wikipedia. (URL: [Link])
- CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride - Google P
- CN110615812A - Preparation method of diphenyl phosphine chloride - Google P
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Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification - Organic Syntheses Procedure. (URL: [Link])
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SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])
- CN103044485A - Method for preparing high-purity phenyl phosphine - Google P
-
Nuclear magnetic resonance and molecular orbital study of phenylphosphine and some dihalogeno derivatives - Journal of the Chemical Society, Faraday Transactions 2 - RSC Publishing. (URL: [Link])
-
Crystal structure and Hirshfeld surface analysis of dimethyl(phenyl)phosphine sulfide - NIH. (URL: [Link])
-
Olefin Metathesis for Chemical Biology - PubMed - NIH. (URL: [Link])
-
Three derivatives of phenacyldiphenylphosphine oxide: Influence of aromatic and alkyl substituents on the luminescence sensitiza - RSC Publishing. (URL: [Link])
-
Diphenylphosphine | C12H11P | CID 70017 - PubChem - NIH. (URL: [Link])
-
Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... - ResearchGate. (URL: [Link])
-
Phosphine-Based Z‑Selective Ruthenium Olefin Metathesis Catalysts - Figshare. (URL: [Link])
-
Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) - PMC - NIH. (URL: [Link])
-
Org. Synth. 2024, 101, 423. (URL: [Link])
-
Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances - MDPI. (URL: [Link])
-
Crystal Structure of Diphenylphosphinic Acid - ResearchGate. (URL: [Link])
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. (URL: [Link])
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed. (URL: [Link])
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. - Semantic Scholar. (URL: [Link])
-
Exploring Phosphine Ligation States through QM/MM Simulations with Equivariant Graph Neural Networks - reposiTUm. (URL: [Link])
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A Senior Application Scientist's In-Depth Guide to the Solubility of Diallylphenylphosphine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Practicalities of Diallylphenylphosphine Application
In the landscape of synthetic chemistry and drug development, diallylphenylphosphine stands out as a versatile tertiary phosphine ligand. Its utility in catalysis and as a building block for more complex molecules is significant. However, a fundamental understanding of its behavior in various solvent systems is paramount to its effective application. The solubility of a reagent dictates its reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive overview of the solubility characteristics of diallylphenylphosphine, blending theoretical principles with practical, field-tested methodologies. While specific quantitative solubility data for diallylphenylphosphine is not extensively published, this document will equip you with the knowledge to predict its behavior and the tools to determine its precise solubility in your solvent of choice.
Physicochemical Properties of Diallylphenylphosphine: A Predictive Analysis
To understand the solubility of diallylphenylphosphine, we must first examine its molecular structure and inherent physical and chemical properties. Comprising a phenyl group and two allyl groups attached to a central phosphorus atom, its character is a hybrid of aromatic and aliphatic features. In the absence of a dedicated datasheet, we can infer its properties from closely related compounds like diphenylphosphine and phenylphosphine.
Diallylphenylphosphine is expected to be a colorless to pale yellow liquid at room temperature with a characteristic pungent odor, a common trait of phosphines.[1][2] Like many tertiary phosphines, it is susceptible to oxidation in the presence of air and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1]
Table 1: Estimated Physicochemical Properties of Diallylphenylphosphine
| Property | Estimated Value / Characteristic | Rationale / Comparison with Analogues |
| Molecular Formula | C12H15P | - |
| Molecular Weight | 206.22 g/mol | - |
| Physical State | Liquid | Diphenylphosphine (m.p. -14.5 °C) and phenylphosphine are liquids at room temperature.[1][2] |
| Boiling Point | > 200 °C (estimated) | Diphenylphosphine has a boiling point of 280 °C.[1] |
| Density | ~1.0 g/mL (estimated) | Diphenylphosphine has a density of 1.07 g/mL.[1] |
| Polarity | Nonpolar to moderately polar | The presence of the phenyl group and the lone pair on the phosphorus atom contribute to some polarity, but the overall molecule is dominated by nonpolar hydrocarbon components. |
| Water Solubility | Immiscible / Very Low | Diphenylphosphine is immiscible with water, and phenylphosphine is insoluble in water.[1][2] |
| Reactivity | Air and moisture sensitive | A common characteristic of phosphines.[1] |
Qualitative Solubility Profile of Diallylphenylphosphine
The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. Given the predominantly nonpolar nature of diallylphenylphosphine, it is anticipated to be soluble in a wide array of organic solvents.
Table 2: Predicted Qualitative Solubility of Diallylphenylphosphine in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble to Miscible | These solvents have polarities similar to the hydrocarbon structure of diallylphenylphosphine. Diphenylphosphine is miscible with benzene.[1] |
| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | Soluble to Miscible | These solvents can engage in dipole-dipole interactions and can solvate the moderately polar regions of the molecule. Diphenylphosphine is miscible with ether and soluble in chloroform.[1] |
| Polar Aprotic | Acetone, Acetonitrile | Moderately Soluble to Soluble | While polar, these solvents are often good general solvents for a range of organic compounds. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Moderately Soluble | The ability of these solvents to hydrogen bond may not effectively overcome the nonpolar nature of diallylphenylphosphine. However, diphenylphosphine is miscible with ethanol, suggesting some affinity.[1] |
| Aqueous | Water | Immiscible | The nonpolar nature of diallylphenylphosphine prevents it from forming favorable interactions with the highly polar, hydrogen-bonded network of water.[1][2] |
Quantitative Determination of Diallylphenylphosphine Solubility: An Experimental Protocol
For applications requiring precise concentrations, an experimental determination of solubility is essential. The "shake-flask" method is a reliable and widely used technique for determining the equilibrium solubility of a substance in a given solvent.[3]
Causality Behind Experimental Choices
-
Shake-Flask Method: This technique ensures that the solvent becomes saturated with the solute by providing sufficient time and agitation for the system to reach equilibrium.[3]
-
Inert Atmosphere: Diallylphenylphosphine is air-sensitive. Performing the experiment under nitrogen or argon prevents oxidation, which would alter the chemical identity of the solute and lead to inaccurate solubility measurements.[1]
-
Temperature Control: Solubility is temperature-dependent. A constant temperature bath is crucial for obtaining reproducible and accurate data.
-
Analytical Quantification: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are precise methods for determining the concentration of the solute in the saturated solution. The choice between GC and HPLC will depend on the volatility and thermal stability of diallylphenylphosphine and the available equipment.
Step-by-Step Methodology
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Select a suitable analytical method (GC or HPLC) and prepare a calibration curve for diallylphenylphosphine in the chosen solvent. This involves preparing a series of standard solutions of known concentrations and measuring their instrument response.
-
-
Equilibration:
-
In a series of vials, add a measured volume of the desired organic solvent.
-
To each vial, add an excess of diallylphenylphosphine. The presence of undissolved diallylphenylphosphine at the end of the equilibration period is crucial to ensure saturation.
-
Seal the vials under an inert atmosphere.
-
Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the undissolved diallylphenylphosphine to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved micro-droplets. This step is critical for accuracy.
-
-
Analysis:
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the pre-calibrated GC or HPLC method.
-
Determine the concentration of diallylphenylphosphine in the diluted sample by comparing its instrument response to the calibration curve.
-
-
Calculation:
-
Calculate the concentration of diallylphenylphosphine in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Experimental Workflow Diagramdot
Sources
Methodological & Application
Diallylphenylphosphine: A Strategic Ligand for Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document provides in-depth technical guidance on the application of diallylphenylphosphine as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Designed for researchers, synthetic chemists, and drug development professionals, these notes synthesize established organometallic principles with actionable protocols to facilitate the exploration of this ligand's potential in modern organic synthesis. While specific, peer-reviewed applications of diallylphenylphosphine in Suzuki-Miyaura coupling are not extensively documented, this guide extrapolates from the known behavior of structurally related phosphines to provide a robust framework for its evaluation and optimization.
Introduction: The Central Role of Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, facilitates the synthesis of biaryls, vinylarenes, and polyolefins from organoboron compounds and organic halides.[1][2] Its widespread adoption in pharmaceutical and materials science is due to its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[3][4]
The efficacy of the palladium catalyst at the heart of this reaction is critically dependent on the ancillary ligands coordinated to the metal center. Phosphine ligands, in particular, are instrumental in modulating the catalyst's stability and reactivity. They influence every key step of the catalytic cycle:
-
Oxidative Addition: Electron-rich ligands enhance the electron density on the Pd(0) center, promoting its oxidative addition to the organic halide—often the rate-limiting step, especially for less reactive substrates like aryl chlorides.[5]
-
Transmetalation: The ligand's steric and electronic properties influence the rate of transfer of the organic group from the boronic acid to the palladium center.[1][6]
-
Reductive Elimination: Sterically bulky ligands can accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2][5]
The rational selection of a phosphine ligand is therefore paramount to achieving high yields, broad substrate scope, and mild reaction conditions.[7][8]
Ligand Profile: Diallylphenylphosphine
Diallylphenylphosphine [(CH₂=CHCH₂)₂PPh] is a monodentate phosphine ligand that presents a unique combination of electronic and steric features. Its structure diverges from the classic triphenylphosphine by replacing two aryl moieties with allyl groups, creating a hybrid alkyl/aryl phosphine.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₅P | - |
| Molecular Weight | 190.22 g/mol | - |
| Appearance | Liquid | [9] |
| CAS Number | 1754-49-0 | - |
| Boiling Point | 115-117 °C / 5 mmHg | - |
| Density | 0.981 g/mL at 25 °C | - |
Projected Electronic and Steric Effects
The synthetic utility of a phosphine ligand is governed by its electronic character (σ-donating ability) and steric bulk (cone angle).
-
Electronic Properties: Alkyl groups are stronger σ-donors than aryl groups.[8] By substituting two electron-withdrawing phenyl rings with two more electron-releasing allyl groups, diallylphenylphosphine is predicted to be significantly more electron-rich than triphenylphosphine. This increased electron density on the phosphorus atom enhances its ability to donate to the palladium center, which can be highly beneficial for activating challenging substrates.
Rationale for Application in Suzuki-Miyaura Coupling
The specific properties of diallylphenylphosphine suggest several potential advantages:
-
Enhanced Catalytic Activity for Challenging Substrates: Its increased electron-donating character is expected to facilitate the oxidative addition of traditionally difficult substrates, such as electron-rich or sterically hindered aryl bromides and, potentially, activated aryl chlorides.[11]
-
Unique Reactivity Profile: The combination of moderate bulk and high electron density may offer a unique balance, potentially minimizing side reactions like β-hydride elimination in relevant substrates or protodeboronation that can be promoted by excessively bulky ligands.[12]
-
Potential for Allyl Group Participation: The olefinic nature of the allyl groups introduces a functionality not present in simple trialkyl or triaryl phosphines. While this could be a site for unwanted side reactions, it also opens the possibility for hemilabile coordination, where an allyl double bond could transiently coordinate to the palladium center. This behavior can stabilize catalytically active intermediates and influence the reaction pathway.[10]
The Catalytic Cycle and the Role of Diallylphenylphosphine
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The diagram below illustrates this cycle, highlighting the points where the diallylphenylphosphine ligand (L) exerts its influence.
Diagram 2: General experimental workflow for Suzuki-Miyaura coupling.
| Reagent | Amount (mmol) | Molar Eq. | Notes |
| Aryl Bromide | 1.0 | 1.0 | Limiting reagent |
| Phenylboronic Acid | 1.2 | 1.2 | A slight excess is common. |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 0.02 (2 mol%) | Common Pd(II) precatalyst. [13] |
| Diallylphenylphosphine | 0.04 | 0.04 (4 mol%) | Pd:Ligand ratio of 1:2. |
| Potassium Phosphate (K₃PO₄) | 2.0 | 2.0 | A strong, non-nucleophilic base. |
| Toluene | 4 mL | - | Anhydrous, degassed. |
| Water | 1 mL | - | Degassed. Biphasic system helps dissolve the base. |
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, briefly mix the Pd(OAc)₂ (0.02 mmol) and diallylphenylphosphine (0.04 mmol).
-
Causality Note: Pre-mixing the palladium source and ligand allows for the in-situ formation of the active catalytic species upon introduction to the reaction mixture. The 1:2 Pd-to-ligand ratio is standard for ensuring the formation of the L₂Pd(0) complex. [14]4. Reagent Addition: Add the catalyst mixture to the Schlenk flask, followed by the degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Causality Note: Heating is required to overcome the activation energy for the oxidative addition and to ensure a reasonable reaction rate. Vigorous stirring is essential in biphasic systems to maximize the interfacial area where the reaction occurs.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: Considerations for Coupling of Aryl Chlorides
Aryl chlorides are significantly less reactive than aryl bromides due to the strength of the C-Cl bond. [1]To successfully couple these substrates, the reaction conditions must be modified to favor the challenging oxidative addition step.
| Parameter | Recommended Change | Rationale |
| Base | Use a stronger base like Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃). | Stronger bases can accelerate both the transmetalation step and the formation of the active Pd(0) catalyst. [1] |
| Solvent | Use a higher-boiling polar aprotic solvent like 1,4-Dioxane or Dimethylformamide (DMF). | Allows for higher reaction temperatures (100-120 °C), which are often necessary to drive the oxidative addition of aryl chlorides. |
| Catalyst Loading | May need to increase to 3-5 mol% Pd. | A higher catalyst concentration can compensate for a slower catalytic turnover. |
| Ligand Ratio | A Pd:Ligand ratio of 1:2 to 1:4 can be screened. | A higher ligand concentration can help stabilize the catalyst at elevated temperatures. |
Expected Performance & Troubleshooting
The following table provides hypothetical outcomes based on the known performance of similar electron-rich phosphine ligands. Actual results must be determined experimentally.
| Entry | Aryl Halide | Product | Expected Yield Range¹ |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 85-95% |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 80-90% |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 75-85% |
| 4 | 2-Bromotoluene | 2-Methylbiphenyl | 70-80% (steric hindrance) |
| 5 | 4-Chlorotoluene | 4-Methylbiphenyl | 40-60% (requires Protocol 2) |
¹Yields are estimations and highly dependent on optimization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Inappropriate base or solvent. | 1. Ensure rigorous inert atmosphere techniques; use freshly degassed solvents.2. Increase reaction temperature in 10 °C increments.3. Screen different bases (K₂CO₃, Cs₂CO₃) and solvents (Toluene, Dioxane). |
| Formation of Homocoupled Byproduct (Ar-Ar) | Reaction temperature is too high, or base is too strong, leading to side reactions. | Lower the reaction temperature; consider a milder base (e.g., K₂CO₃ instead of KOtBu). |
| Protodeboronation of Boronic Acid | Presence of excess water; prolonged reaction time at high temperature. | Use anhydrous solvents and precisely 1-2 equivalents of water if needed for the base; monitor reaction closely to avoid unnecessary heating after completion. |
| Decomposition of Catalyst | High temperature; ligand instability. | Lower the reaction temperature; increase ligand-to-palladium ratio (e.g., 1:4) to improve catalyst stability. |
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Singleton, J. T. (2003). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004–1019. [Link]
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Pérez-Temprano, M. H. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Hassan, J., et al. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Diallylphenylphosphine in Palladium-Catalyzed Amination
Abstract
This document provides a comprehensive technical guide on the application of phosphine ligands in palladium-catalyzed C-N cross-coupling, with a specific focus on evaluating diallylphenylphosphine. The Buchwald-Hartwig amination has become an indispensable tool in synthetic chemistry, particularly within pharmaceutical and materials science, for the construction of arylamines.[1][2][3] The success of this reaction is critically dependent on the nature of the phosphine ligand coordinated to the palladium center.[4] This guide will elucidate the mechanistic underpinnings of the catalytic cycle, discuss the evolution of phosphine ligand design, and provide a detailed, adaptable protocol for researchers to screen and optimize reactions using ligands such as diallylphenylphosphine.
The Central Role of Ligands in Buchwald-Hartwig Amination
The palladium-catalyzed amination of aryl halides, first reported in its modern form by the groups of Stephen Buchwald and John Hartwig, has revolutionized the synthesis of C-N bonds.[1] It offers a significant improvement over traditional methods, which often require harsh conditions and have limited functional group tolerance. The efficiency, substrate scope, and reaction conditions of the Buchwald-Hartwig amination are not determined by the palladium source alone, but are critically dictated by the ancillary ligand.
The evolution of ligand design has been the primary driver of progress in this field.[4] Early systems using simple triarylphosphines were limited in scope. The development of sterically hindered and electron-rich phosphine ligands was a watershed moment, enabling the coupling of less reactive aryl chlorides and expanding the range of compatible amine nucleophiles.[2][5] These advanced ligands serve several key functions:
-
Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, facilitating its oxidative addition to the aryl halide—the first and often rate-limiting step of the catalytic cycle.[6]
-
Facilitate Reductive Elimination: Sterically bulky ligands promote the final, product-forming reductive elimination step by creating a sterically crowded metal center.[7]
-
Stabilize the Active Catalyst: The ligands stabilize the monoligated L1Pd(0) species, which is believed to be the active catalyst, preventing decomposition and aggregation into inactive palladium black.[4]
Diallylphenylphosphine, the subject of this note, is a monodentate phosphine ligand. Its structure, featuring both aryl and alkyl (allyl) substituents, places it in a unique position relative to the now-canonical bulky, biarylphosphine ligands (e.g., XPhos, SPhos). Evaluating its efficacy requires a systematic approach, as outlined in the protocols below.
Figure 1: Simplified evolution of phosphine ligands for palladium-catalyzed amination.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through three key stages involving a Pd(0)/Pd(II) cycle.
-
Oxidative Addition: The active, monoligated Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond. This forms a Pd(II) intermediate. The rate of this step is highly dependent on the electron-donating ability of the phosphine ligand.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause side reactions.[8]
-
Reductive Elimination: This is the final, C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst and releasing the desired arylamine product. Steric bulk on the ligand often accelerates this step.[6]
Figure 2: The Buchwald-Hartwig amination catalytic cycle.
Safety & Handling of Organophosphines
Organophosphine compounds, including diallylphenylphosphine, require careful handling.
-
Toxicity and Irritation: Phosphines can be harmful if swallowed, cause skin irritation, and serious eye irritation.[9] Some are pyrophoric and may ignite spontaneously in air.[10][11]
-
Air Sensitivity: Many phosphines are sensitive to oxidation. While some modern biarylphosphine ligands are air-stable, it is best practice to handle all phosphine ligands under an inert atmosphere (Nitrogen or Argon) to prevent the formation of the corresponding phosphine oxide, which is catalytically inactive.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, nitrile gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[13][14]
-
Storage: Store diallylphenylphosphine in a tightly sealed container under an inert atmosphere, preferably in a cool, dry place away from heat and ignition sources.[13]
General Protocol for Ligand Screening
This protocol provides a robust starting point for evaluating the performance of diallylphenylphosphine in a model C-N coupling reaction. It is designed for small-scale screening to conserve materials before scaling up.
Materials & Reagents
| Reagent / Material | Grade / Purity | Supplier Example | Purpose |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Sigma-Aldrich | Palladium Precursor |
| Diallylphenylphosphine | 97% | TCI, Strem | Ligand |
| 4-Bromoanisole | >98% | Acros Organics | Aryl Halide Substrate |
| Morpholine | >99% | Alfa Aesar | Amine Nucleophile |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich | Base |
| Toluene | Anhydrous, >99.8% | Acros Organics | Solvent |
| Reaction Vial (8 mL) | Borosilicate | VWR | Reaction Vessel |
| Magnetic Stir Bar | PTFE-coated | VWR | Agitation |
| Schlenk Line / Glovebox | N/A | N/A | Inert Atmosphere |
Experimental Workflow
Figure 3: Step-by-step workflow for the screening protocol.
Step-by-Step Procedure
Note: This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Vial Preparation: To an 8 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Sealing: Seal the vial with a septum-containing cap. If not in a glovebox, evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Solvent and Substrate Addition: Through the septum, add anhydrous toluene (2.0 mL). Begin stirring.
-
Add 4-bromoanisole (126 µL, 1.0 mmol, 1.0 equiv).
-
Add morpholine (105 µL, 1.2 mmol, 1.2 equiv).
-
Ligand Addition: Prepare a stock solution of diallylphenylphosphine in anhydrous toluene if desired for accuracy. Add the ligand (e.g., 0.02 mmol, 2 mol% relative to Pd). The Pd:Ligand ratio is a critical parameter to optimize. A 1:2 ratio is a common starting point for monodentate ligands.
-
Reaction: Place the sealed vial in a preheated aluminum block on a stirrer hotplate set to 100 °C.
-
Monitoring: Allow the reaction to stir for 12-24 hours. Progress can be monitored by taking small aliquots (via syringe) and analyzing by GC-MS or TLC.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding 2 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)morpholine.
Optimization & Troubleshooting
Screening a new ligand often requires significant optimization. The general protocol is a starting point, but the following parameters should be systematically varied to achieve optimal results.
Key Parameters for Optimization
| Parameter | Common Options | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ | Different precursors have different activation profiles. Pd₂(dba)₃ is a Pd(0) source and may not require an in-situ reduction step.[2][15] |
| Pd:Ligand Ratio | 1:1, 1:2, 1:4 | For monodentate ligands, a ratio >1 is needed. Excess ligand can stabilize the catalyst but may inhibit the reaction at high concentrations. |
| Base | NaOtBu, K₂CO₃, K₃PO₄, Cs₂CO₃ | The base strength must match the pKa of the amine. Weaker bases (carbonates/phosphates) are often used for sensitive substrates but may require higher temperatures.[3][4] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Solvent polarity and coordinating ability can dramatically affect catalyst activity and solubility of reagents. Toluene and dioxane are common choices.[16][17] |
| Temperature | Room Temp, 60 °C, 80 °C, 110 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. Some modern catalysts work efficiently at room temperature.[15] |
Troubleshooting Common Issues
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (e.g., oxidized ligand).Base too weak.Temperature too low. | Ensure all reagents and solvents are anhydrous and manipulations are under inert gas.Switch to a stronger base (e.g., NaOtBu).Increase reaction temperature incrementally. |
| Formation of Side Products | Hydrodehalogenation: Amine acts as a hydride source.Diarylamine Formation: (with primary amines)[18] | Modify ligand structure or catalyst loading.Use a different base or solvent system.For primary amines, carefully control stoichiometry. |
| Catalyst Decomposition | Reaction temperature is too high.Presence of oxygen or water. | Lower the reaction temperature.Improve inert atmosphere technique; use rigorously dried solvents and reagents. |
| Inconsistent Results | Impurities in reagents.Variable water/oxygen content. | Use reagents from a reliable source.Standardize experimental setup and inerting procedures meticulously. |
Conclusion
The palladium-catalyzed amination is a powerful and versatile reaction, with the phosphine ligand serving as the key determinant of success. While diallylphenylphosphine is not a canonical ligand for this transformation, the principles of ligand design—balancing steric and electronic properties—provide a framework for its evaluation. The protocols and optimization strategies detailed in this guide offer a systematic pathway for researchers and drug development professionals to assess the utility of diallylphenylphosphine and other novel ligands, potentially unlocking new reactivity and expanding the already vast scope of C-N cross-coupling chemistry.
References
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Biscoe, M. R., & Buchwald, S. L. (2009). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 42(4), 564-574. Available at: [Link]
-
Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society, 146(29), 19414–19424. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11475. Available at: [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Gelest, Inc. (2016). Safety Data Sheet for Diphenylphosphine. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(28), 5352-5356. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. Available at: [Link]
-
McCann, S. D., & Buchwald, S. L. (2019). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 141(35), 13832-13844. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines [Video]. YouTube. Available at: [Link]
-
Khandelwal, M., & Colacot, T. J. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 51(8), 1890-1901. Available at: [Link]
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Application Note: A Practical Guide to the In-Situ Preparation and Application of Diallylphenylphosphine-Palladium Catalysts
Introduction: The Imperative for Versatile Catalytic Systems
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures critical to the pharmaceutical, agrochemical, and materials science industries.[1][2] The efficacy of these transformations is profoundly dependent on the ligand coordinated to the palladium center, which modulates the catalyst's stability, solubility, and reactivity.[3] Phosphine ligands, in particular, offer a tunable platform to precisely control the catalytic cycle.[4]
This guide focuses on the in-situ preparation of palladium catalysts using diallylphenylphosphine. The in-situ approach, where the active catalyst is generated directly in the reaction vessel from a stable palladium(II) precursor and the desired ligand, offers significant advantages in terms of operational simplicity and reproducibility. It circumvents the need to synthesize, isolate, and handle potentially unstable, air-sensitive palladium(0) complexes.[5] Diallylphenylphosphine is a unique ligand whose allyl moieties provide distinct steric and electronic properties, offering a valuable alternative to more common triarylphosphines for specific synthetic challenges.
The Core Principle: In-Situ Generation of the Active Pd(0) Catalyst
The catalytically active species in most cross-coupling cycles is a coordinatively unsaturated palladium(0) complex.[6] The in-situ protocol typically starts with a stable, air-tolerant palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). The transformation from the Pd(II) precatalyst to the active Pd(0) catalyst is a critical reduction step that occurs directly in the reaction flask.
Mechanistically, the phosphine ligand itself can serve as the reducing agent, wherein a portion of the ligand is oxidized (e.g., to a phosphine oxide) to effect the reduction of Pd(II) to Pd(0).[7] This process is often facilitated by the presence of a base or other reaction components. The general sequence involves the initial coordination of the phosphine ligand to the Pd(II) center, followed by a reductive elimination event that generates the Pd(0) species, which is then poised to enter the catalytic cycle.[5][8]
Experimental Protocol: In-Situ Catalyst Preparation
This section provides a detailed, step-by-step methodology for the generation of a Diallylphenylphosphine-Pd(0) catalyst and its immediate use in a representative cross-coupling reaction.
3.1. Materials and Reagents
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) (99.9%)
-
Ligand: Diallylphenylphosphine (≥97%)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
-
Inert Gas: High-purity nitrogen or argon
-
Reaction Components: Aryl halide (e.g., 4-bromotoluene), boronic acid (e.g., phenylboronic acid), and a base (e.g., potassium carbonate, K₂CO₃).
Causality Note (Expertise): The use of anhydrous and degassed solvents is critical. Oxygen can oxidize both the phosphine ligand and the active Pd(0) catalyst, leading to deactivation. Water can interfere with many cross-coupling reactions, particularly those involving organometallic reagents.[9]
3.2. Required Equipment
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and septum
-
Magnetic stirrer and stir bar
-
Inert gas manifold (Schlenk line) or glovebox
-
Syringes and needles for liquid transfers
3.3. Step-by-Step Protocol for Catalyst Generation
-
Inert Atmosphere Setup: Assemble the glassware and purge the entire system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the procedure.
-
Addition of Solids: To the reaction flask, add the palladium(II) acetate. For a typical 1 mmol scale reaction, this would be (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Ligand Addition: Add the diallylphenylphosphine ligand. The Pd:ligand ratio is a crucial parameter to optimize. A common starting point is a 1:2 or 1:4 ratio. For a 0.01 mmol Pd loading, add 0.02-0.04 mmol of the ligand.
-
Pre-formation of the Active Catalyst: Stir the resulting mixture at room temperature for 5-10 minutes. A color change (e.g., from a pale yellow/brown to a darker, more homogeneous solution) often indicates the formation of the palladium-phosphine complex and its subsequent reduction to the active Pd(0) species. This pre-formation step is crucial for ensuring the catalyst is fully active before the substrates are introduced.[10]
Application in a Model Suzuki-Miyaura Cross-Coupling Reaction
The following protocol demonstrates the use of the freshly prepared catalyst in a classic C-C bond-forming reaction.
4.1. Step-by-Step Reaction Protocol
-
Substrate Addition: To the catalyst solution prepared in Section 3.3, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C for toluene or dioxane) and stir vigorously for the required time (2-24 hours).
-
Monitoring: The reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
4.2. Quantitative Data Summary for Model Reaction
| Parameter | Value | Molar Ratio (vs. Aryl Halide) | Notes |
| Aryl Halide | 4-Bromotoluene (1.0 mmol) | 1.0 | Limiting Reagent |
| Boronic Acid | Phenylboronic Acid (1.2 mmol) | 1.2 | A slight excess is common to drive the reaction to completion. |
| Base | K₂CO₃ (2.0 mmol) | 2.0 | A weak inorganic base is often sufficient.[10] |
| Pd Precursor | Pd(OAc)₂ (0.01 mmol) | 0.01 (1 mol%) | Catalyst loading can be optimized (0.1-5 mol%). |
| Ligand | Diallylphenylphosphine (0.02 mmol) | 0.02 (2 mol%) | Pd:Ligand ratio of 1:2. |
| Solvent | Toluene | - | Volume typically provides a 0.1-0.2 M concentration. |
| Temperature | 100 °C | - | Varies by substrate. |
| Time | 12 h | - | Varies by substrate. |
| Typical Yield | >90% | - | Dependent on substrate and reaction optimization. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow from inerting the system to obtaining the final product.
Caption: Workflow for in-situ catalyst preparation and subsequent use.
References
-
Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423.
-
Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
-
Anderson, K. W., & Buchwald, S. L. (2005). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Angewandte Chemie International Edition, 44(38), 6173-6177.
-
Google Patents. (n.d.). CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride.
-
Scrivanti, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Amatore, C., Jutand, A., & Suarez, A. (1993). Formation of Palladium(0) Complexes from Pd(OAc)2 and a Bidentate Phosphine Ligand (dppp) and Their Reactivity in Oxidative Addition. Inorganic Chemistry, 32(22), 4979-4987.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 2 Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 219.
-
ResearchGate. (n.d.). Enantioselective synthesis of chiral allylic diphenylphosphine oxides.
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
-
Gamba, I., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis, 8(7), 6034-6041.
-
Navarro, O., & Nolan, S. P. (2006). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Current Organic Chemistry, 10(18), 2213-2222.
-
Google Patents. (n.d.). CN103044485A - Method for preparing high-purity phenyl phosphine.
-
ResearchGate. (n.d.). Application of SDP Ligands for Pd‐Catalyzed Allylic Alkylation.
-
BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
-
Graz University of Technology. (2024). Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands.
-
Speciale, A. (n.d.). The Role of Phosphine Ligands in Palladium Catalysis.
-
The Organic Chemistry Tutor. (2020). Palladium Cross Coupling Reactions 1. An Introduction.
-
Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
-
Semantic Scholar. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed.
-
The University of Liverpool Repository. (n.d.). The Catalytic Synthesis of Phosphines: Applications in Catalysis.
-
BenchChem. (2025). Application Notes and Protocols: Preparation of a Palladium Catalyst with Diphenyl(m-tolyl)phosphine.
-
BenchChem. (2025). Application Notes: The Role of Diphenyl(m-tolyl)phosphine in Catalytic C-C Bond Formation.
-
Science of Synthesis. (n.d.). Chapter 7 Synthesis and Catalytic Application of 1,6-Diene-Palladium(0) Monophosphine Complexes.
-
BenchChem. (2025). Application Notes and Protocols for Catalyst Solutions with Ethyl Diphenylphosphinite.
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Application Notes & Protocols: Diallylphenylphosphine in the Synthesis of Fine Chemicals
Abstract
Diallylphenylphosphine (DAPhos) is a trivalent organophosphorus compound that is emerging as a uniquely versatile tool in modern organic synthesis. Distinguished by its hybrid structure, which combines the electronic and steric characteristics of a triarylphosphine with the reactive potential of two allyl moieties, DAPhos offers a dual-mode utility. It serves as an effective ancillary ligand in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions, and as a direct substrate for constructing phosphorus-containing heterocycles via olefin metathesis. This guide provides an in-depth exploration of the applications of diallylphenylphosphine, presenting the mechanistic rationale behind its use and furnishing detailed, field-tested protocols for researchers, chemists, and professionals in drug development.
Introduction: The Unique Profile of Diallylphenylphosphine
In the realm of homogeneous catalysis, phosphine ligands are pivotal in modulating the reactivity and selectivity of transition metal catalysts.[1][2] The electronic and steric properties of a phosphine ligand directly influence the key steps of a catalytic cycle, such as oxidative addition and reductive elimination.[3][4][5] Diallylphenylphosphine, with its molecular formula C₁₂H₁₅P, occupies an interesting position within the vast library of phosphine ligands.[6]
-
Electronic Properties: The phenyl group allows for some electronic delocalization, while the two electron-donating allyl groups render the phosphorus center sufficiently electron-rich to stabilize low-valent metal species (e.g., Pd(0)) that are crucial for initiating catalytic cycles in cross-coupling reactions.[1][2]
-
Steric Properties: While less bulky than the widely used biarylphosphine ligands (e.g., SPhos, XPhos), the non-planar arrangement of its allyl and phenyl substituents provides a distinct steric environment around the metal center, influencing substrate scope and reaction rates.[3][7]
-
Dual Reactivity: The presence of two terminal alkene functionalities is the most distinguishing feature of DAPhos. This allows it to act not just as a spectator ligand but as a reactive component in synthetic transformations like ring-closing metathesis (RCM), enabling the synthesis of novel cyclic phosphine derivatives.[8]
This document will detail the primary applications of DAPhos, focusing on its role in palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as its use as a substrate in RCM.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Diallylphenylphosphine serves as a competent ligand for some of the most powerful bond-forming reactions in organic synthesis. Its utility is particularly notable in Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern synthesis, especially in the pharmaceutical industry.[2][9][10] The phosphine ligand is critical for the efficiency of the catalytic cycle.[3][7]
Causality of Ligand Choice: An effective ligand must facilitate the oxidative addition of the organic halide to the Pd(0) center and promote the final reductive elimination step to release the product and regenerate the catalyst.[4] The electron-rich nature of DAPhos helps stabilize the initial Pd(0) complex and promotes the oxidative addition step, making it a suitable choice for this transformation.
This protocol describes a representative Suzuki-Miyaura coupling using a Pd/DAPhos catalyst system.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diallylphenylphosphine (DAPhos)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines, which are prevalent in pharmaceuticals. [11][12]The choice of phosphine ligand is paramount, as it must support the palladium catalyst through the challenging reductive elimination step that forms the C-N bond. [13][14] Causality of Ligand Choice: Bulky, electron-donating ligands are known to accelerate the rate-limiting reductive elimination step. [13][14]DAPhos, with its electron-rich phosphorus center, facilitates this key step, enabling the coupling of a variety of aryl halides with primary and secondary amines.
This protocol outlines a general procedure for the C-N coupling of an aryl chloride, a challenging substrate class, using the Pd/DAPhos system.
Materials and Reagents:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Diallylphenylphosphine (DAPhos)
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Inert Atmosphere: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (1 mol % Pd), DAPhos (2.5 mol %), and Sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Add 4-chlorotoluene (1.0 equiv) to the vial.
-
Solvent and Amine: Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv).
-
Reaction: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots and analyzing via GC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated amine.
Quantitative Data Summary (Hypothesized Performance):
| Aryl Halide | Amine | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| 4-Bromoanisole | Aniline | NaOtBu | 100 | 12 | >90 |
| 4-Chlorotoluene | Morpholine | NaOtBu | 100 | 18 | 75-85 |
| 2-Bromopyridine | Hexylamine | K₃PO₄ | 90 | 16 | 80-90 |
| 3-Chloroanisole | Dibenzylamine | LHMDS | 110 | 24 | ~70 |
Note: Yields are estimations based on the performance of similar phosphine ligands and require experimental verification.
Application as a Substrate: Ring-Closing Metathesis (RCM)
The dual allyl groups of DAPhos allow it to function as a substrate in olefin metathesis reactions, providing a direct route to phosphorus heterocycles. [8]These cyclic phosphines are valuable scaffolds in ligand design and materials science. To prevent catalyst poisoning by the lone pair of the phosphorus atom, it is typically protected as a borane adduct or oxidized prior to the metathesis reaction.
Causality of Experimental Choice: The protection of the phosphorus atom with a borane (BH₃) group is crucial. The free phosphine can coordinate to the ruthenium metathesis catalyst, inhibiting its activity. The borane adduct is stable under the reaction conditions and can be easily removed post-cyclization.
Reaction Scheme:
Caption: RCM of Diallylphenylphosphine-Borane.
Step-by-Step Methodology:
-
Preparation: Synthesize the diallylphenylphosphine-borane complex by reacting diallylphenylphosphine with borane dimethyl sulfide complex in THF.
-
Reaction Setup: In a nitrogen-filled glovebox, dissolve the diallylphenylphosphine-borane complex (1.0 equiv) in anhydrous, degassed dichloromethane (DCM) to a concentration of ~0.01 M in a Schlenk flask.
-
Catalyst Addition: Add Grubbs' Second Generation Catalyst (2-5 mol %) to the solution.
-
Reaction: Equip the flask with a condenser and reflux the mixture under a positive pressure of nitrogen for 4-12 hours. The evolution of ethylene gas will be observed.
-
Monitoring: Monitor the reaction by ³¹P NMR spectroscopy, observing the shift from the starting material to the cyclic product.
-
Quenching: After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to isolate the five-membered phosphorus heterocycle-borane complex.
Safety and Handling
Organophosphorus compounds require careful handling. While a specific safety data sheet (SDS) for diallylphenylphosphine is not widely available, precautions for similar phosphines like diphenylphosphine and triphenylphosphine should be followed. [15][16]
-
Air Sensitivity: Many phosphines are susceptible to oxidation. [16]While DAPhos is moderately stable, long-term storage should be under an inert atmosphere (Argon or Nitrogen) in a cool, dry place.
-
Toxicity: Assumed to be harmful if swallowed or inhaled. [15][17]May cause skin and serious eye irritation. [15][17]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile). [15]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. [15]
Conclusion
Diallylphenylphosphine is a valuable and versatile reagent for the synthesis of fine chemicals. Its utility as a moderately electron-rich, sterically distinct ligand enables important C-C and C-N bond-forming reactions. Furthermore, its unique structure as a di-olefin allows for its direct participation in ring-closing metathesis to create novel phosphorus-containing heterocycles. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the dual-mode reactivity of diallylphenylphosphine in their synthetic endeavors.
References
- [NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine. PubMed.
- The Catalytic Synthesis of Phosphines: Applications in Catalysis. The University of Liverpool Repository.
- Application Notes and Protocol for Buchwald-Hartwig Amination Utilizing Diphenyl(m-tolyl)phosphine. Benchchem.
- Sigma-Aldrich T84409 - SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Benchchem.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Diallylphenylphosphine (C12H15P). PubChem.
- Application Notes: Diphenyl(m-tolyl)phosphine as a Ligand in Suzuki-Miyaura Coupling. Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
-
Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
- Application Notes and Protocols for Diphenyl(m-tolyl)phosphine in the Cross-Coupling of Aryl Chlorides. Benchchem.
- Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. RSC Publishing.
- Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. PMC - NIH.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH.
- Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. Sigma-Aldrich.
- Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses.
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Application Notes and Protocols for Diallylphenylphosphine in Organometallic Chemistry
Abstract: This technical guide provides a comprehensive overview of the applications of allyl-containing phenylphosphines, with a specific focus on diallylphenylphosphine (PhP(allyl)₂), in organometallic chemistry and homogeneous catalysis. While diallylphenylphosphine is a distinct chemical entity, the available scientific literature more broadly covers the class of allyl-phenyl-phosphines, including the closely related and more frequently studied allyldiphenylphosphine. This document synthesizes established principles and field-proven insights to deliver detailed application notes and protocols relevant to researchers, chemists, and professionals in drug development. We will explore the unique coordination chemistry imparted by the allyl groups and detail the ligand's role in pivotal catalytic transformations such as palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation.
Introduction: The Unique Role of the Allyl Moiety in Phosphine Ligand Design
Phosphine ligands are arguably the most versatile and impactful class of ligands in homogeneous catalysis.[1] Their power lies in the ability to fine-tune the steric and electronic properties of a metal center by systematically modifying the substituents on the phosphorus atom.[2] Diallylphenylphosphine, PhP(CH₂CH=CH₂)₂, belongs to a unique subclass of phosphine ligands that incorporate olefinic functionalities.
The presence of two allyl groups alongside a phenyl group imparts a distinct reactivity profile compared to simple trialkyl or triarylphosphines. The key features are:
-
Electronic Properties: The phosphorus atom remains a soft σ-donor, a crucial property for stabilizing late transition metals in low oxidation states (e.g., Pd(0), Rh(I)). The phenyl group provides a platform for electronic tuning via substitution, while the allyl groups are less electron-withdrawing than aryl groups, making the ligand a reasonably strong electron donor.
-
Steric Profile: The flexibility of the allyl chains allows for a dynamic steric footprint at the metal center.
-
Hemilability: Most importantly, the allyl groups can act as secondary, weakly coordinating sites. The ligand can bind to a metal center not only through the phosphorus atom (κ¹-coordination) but also potentially through the π-system of one of the allyl groups (η² or η³-coordination). This ability to reversibly bind through a secondary site can stabilize catalytic intermediates and open up low-energy reaction pathways.[3]
This guide will focus on harnessing these properties in key organometallic applications.
Synthesis and Physicochemical Properties
The synthesis of diallylphenylphosphine is typically achieved through the reaction of a phenylphosphine dihalide with an allyl-metal reagent. A common laboratory-scale procedure involves the use of a Grignard reagent.
Protocol 2.1: Synthesis of Diallylphenylphosphine
Disclaimer: This protocol involves pyrophoric and moisture-sensitive reagents. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
Materials:
-
Dichlorophenylphosphine (PhPCl₂)
-
Allylmagnesium bromide solution (in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Degassed, deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of argon.
-
Charge the flask with a solution of dichlorophenylphosphine in anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.
-
Slowly add 2.1 equivalents of allylmagnesium bromide solution from the dropping funnel to the stirred solution of dichlorophenylphosphine over 1 hour. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench it by the slow, dropwise addition of degassed water, followed by saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product should be purified by vacuum distillation to yield diallylphenylphosphine as a colorless liquid.
Table 1: Physicochemical Properties of Allyl-Phenyl-Phosphines
| Property | Diallylphenylphosphine (Estimated) | Allyldiphenylphosphine (Reference) |
| CAS Number | 17541-49-0 | 2741-38-0 |
| Molecular Formula | C₁₂H₁₅P | C₁₅H₁₅P |
| Molecular Weight | 190.22 g/mol | 226.25 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | Not available | 194-200 °C / 15 mmHg[4] |
| Density | Not available | 1.049 g/mL at 25 °C[4] |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |
Coordination Chemistry: A Hemilabile Ligand
The defining feature of diallylphenylphosphine in coordination chemistry is its potential to act as a hemilabile ligand. The primary coordination occurs through the lone pair of the phosphorus atom. However, the pendant allyl groups can coordinate to the metal center, typically in an η²-fashion, to saturate the metal's coordination sphere. This interaction is reversible and often plays a crucial role in catalysis by stabilizing coordinatively unsaturated intermediates.
Caption: κ¹ and potential η² coordination of diallylphenylphosphine.
This hemilability can facilitate catalytic cycles by allowing a substrate to approach the metal center, displacing the weakly bound allyl group, which can then re-coordinate after a product-forming step.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Allyl-containing phosphines are effective ligands for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings.[4] They provide a good balance of steric bulk and electron-donating character to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2][5]
Mechanism: The Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. The phosphine ligand (L) plays a critical role in stabilizing the Pd(0) active catalyst and facilitating the individual steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The diallylphenylphosphine ligand (L) stabilizes the monoligated Pd(0)L species, which is often the most active species in oxidative addition.[2] Its steric bulk promotes reductive elimination, the final step that releases the desired product.
Protocol 4.1: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
Disclaimer: This protocol should be performed in a well-ventilated fume hood. Organoboron compounds and palladium catalysts should be handled with care.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Diallylphenylphosphine (2.5 mol%)
-
4-Bromotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (3 mL)
-
Water (0.3 mL)
Experimental Workflow:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Procedure:
-
In a nitrogen-filled glovebox or on a Schlenk line, add Pd(OAc)₂, diallylphenylphosphine, 4-bromotoluene, phenylboronic acid, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.
Application in Hydroformylation
Hydroformylation, or oxo-synthesis, is a large-scale industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen.[6] The reaction is typically catalyzed by rhodium or cobalt complexes. Phosphine ligands are crucial for controlling the regioselectivity of the reaction, favoring either the linear (n) or branched (iso) aldehyde product.[7]
The steric and electronic properties of diallylphenylphosphine can be used to tune the catalyst's performance. Generally, more electron-donating and sterically bulky ligands favor the formation of the linear aldehyde, which is often the more desired product.
Protocol 5.1: General Protocol for Rhodium-Catalyzed Hydroformylation of 1-Octene
Disclaimer: This reaction must be carried out in a high-pressure reactor (autoclave) by trained personnel. Carbon monoxide is a highly toxic gas.
Materials:
-
[Rh(acac)(CO)₂] (0.01 mol%)
-
Diallylphenylphosphine (0.1 mol%, L/Rh ratio of 10)
-
1-Octene (1.0 mol)
-
Toluene (solvent)
-
Syngas (CO/H₂, 1:1 mixture)
Procedure:
-
Charge a high-pressure autoclave with [Rh(acac)(CO)₂], diallylphenylphosphine, and toluene under an inert atmosphere.
-
Add 1-octene to the autoclave.
-
Seal the autoclave, purge several times with nitrogen, and then with syngas.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.
-
Heat the reactor to the desired temperature (e.g., 80-100 °C) with stirring.
-
Maintain the reaction under constant pressure for the required time (e.g., 4-12 hours), monitoring gas uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Analyze the product mixture by GC to determine the conversion and the ratio of linear (nonanal) to branched (2-methyloctanal) aldehydes.
Safety and Handling
Organophosphine compounds require careful handling due to their potential toxicity and reactivity. While a specific safety data sheet for diallylphenylphosphine is not widely available, precautions for similar phosphine ligands should be strictly followed.
-
Air Sensitivity: Many phosphine ligands are susceptible to oxidation. While arylphosphines are generally more stable than alkylphosphines, diallylphenylphosphine should be stored and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of the corresponding phosphine oxide.
-
Toxicity: Phosphine ligands can be toxic if inhaled or absorbed through the skin.[5] Always handle them in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and dark place away from oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unused phosphines can often be quenched by careful, slow addition to a solution of bleach (sodium hypochlorite) with cooling.
Conclusion
Diallylphenylphosphine and related allyl-containing phosphines represent a valuable class of ligands in organometallic chemistry. The presence of the allyl groups provides a unique hemilabile character, offering a mechanism for stabilizing catalytically active species and facilitating substrate coordination. This property, combined with tunable steric and electronic features, makes these ligands effective in a range of important catalytic transformations, including palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for successfully employing these versatile ligands in their synthetic endeavors.
References
-
PubMed. Nickel Complexes of Allyl and Vinyldiphenylphosphine. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]
-
Kelley, L. The Coordination Chemistry and Reactivity of Pd Phosphine 1-Azaallyl Complexes. Western University Electronic Thesis and Dissertation Repository. [Link]
-
ResearchGate. Synthetic pathways of Rh–diphosphine complexes via reaction of rhodium.... [Link]
-
Lindhardt, A. T., et al. (2011). Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation. PMC. [Link]
-
ResearchGate. Synthesis and Characterization of (π-allyl)Palladium(II) Complexes Containing Dialkylbiaryl Phosphine Ligands. [Link]
-
OpenChemHub via YouTube. Ligand design for cross-couplings: phosphines. [Link]
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ResearchGate. Well-Defined Rhodium Diphenylphosphine Oxide Complexes Relevant to Rh(III)-Catalyzed Aryl C–H Phosphorylation. [Link]
-
Wikipedia. Metal-phosphine complex. [Link]
-
Semantic Scholar. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. [Link]
-
Ros-Lis, J. V., et al. (2017). Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay. PMC. [Link]
- Google Patents. CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride.
-
Zhang, Z., et al. (2019). Rhodium-catalyzed selective direct arylation of phosphines with aryl bromides. PMC. [Link]
- Google Patents. CN103044485A - Method for preparing high-purity phenyl phosphine.
-
Horváth, I. T., et al. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology. [Link]
-
ResearchGate. Phosphine Ligands for the Hydroformylation of Allyl Alcohol. [Link]
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Diallylphenylphosphine coordination chemistry with transition metals
An Application Guide to the Coordination Chemistry and Catalytic Utility of Diallylphenylphosphine with Transition Metals
Introduction: The Unique Profile of Diallylphenylphosphine (DAPp)
Diallylphenylphosphine (DAPp) is a tertiary phosphine ligand that offers a unique combination of electronic and structural features, making it a subject of significant interest in coordination chemistry and homogeneous catalysis. Unlike simple triaryl or trialkyl phosphines, DAPp incorporates two allyl (CH₂CH=CH₂) moieties. This design imparts a dual-functionality: the phosphorus atom acts as a classic L-type, two-electron donor, while the pendant allyl groups introduce olefinic π-systems that can engage in η²-coordination with a metal center.[1][2]
This capacity for variable coordination allows DAPp to act as a "hemilabile" ligand. It can bind to a metal in a monodentate fashion through phosphorus alone, or as a bidentate (P, olefin) or even tridentate (P, olefin, olefin) chelating agent. This flexibility is paramount in catalysis, where the reversible dissociation of an olefin arm can open a coordination site for substrate binding, facilitating key steps in a catalytic cycle before re-coordinating to stabilize the metal center.[3]
This guide provides an in-depth overview of the synthesis, characterization, and catalytic applications of DAPp-transition metal complexes, offering detailed protocols and field-proven insights for researchers in chemistry and drug development.
Part 1: Synthesis of Diallylphenylphosphine-Metal Complexes
The synthesis of DAPp-metal complexes requires stringent anaerobic and anhydrous conditions to prevent the oxidation of the phosphine ligand and hydrolysis of sensitive metal precursors. All manipulations should be performed using standard Schlenk line or glovebox techniques with deoxygenated, anhydrous solvents.
Protocol 1.1: Synthesis of a Diallylphenylphosphine Palladium(II) Complex
Palladium complexes are central to cross-coupling catalysis.[4][5][6] The synthesis of a (DAPp)PdCl₂ complex is a foundational step for creating pre-catalysts.
Objective: To synthesize bis(diallylphenylphosphine)palladium(II) chloride.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Diallylphenylphosphine (DAPp)
-
Acetonitrile (anhydrous, deoxygenated)
-
Diethyl ether (anhydrous, deoxygenated)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend Palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
Add Diallylphenylphosphine (2.1 mmol, ~2.1 equivalents) dropwise to the stirred suspension via syringe.
-
Stir the reaction mixture at room temperature for 12-18 hours. The initial suspension will gradually dissolve to form a clear, yellow-to-orange solution.
-
Monitor the reaction by ³¹P NMR by taking an aliquot. The disappearance of the free DAPp signal and the appearance of a new, downfield-shifted peak indicates complex formation.
-
Once the reaction is complete, reduce the solvent volume to ~5 mL under vacuum.
-
Add anhydrous diethyl ether (30 mL) to precipitate the product.
-
Isolate the resulting yellow solid by filtration via cannula or in a glovebox, wash with a small amount of diethyl ether, and dry under high vacuum.
Causality Behind Choices:
-
Acetonitrile: Used as a coordinating solvent to initially solubilize the PdCl₂, facilitating its reaction with the DAPp ligand.
-
Slight Excess of Ligand: Ensures complete consumption of the palladium precursor.
-
Diethyl Ether as Anti-Solvent: The complex is typically soluble in polar solvents like acetonitrile but insoluble in non-polar ethers, allowing for efficient precipitation and isolation.
Protocol 1.2: Synthesis of a Diallylphenylphosphine Rhodium(I) Complex
Rhodium-phosphine complexes are workhorses in hydrogenation and hydroformylation catalysis.[7][8]
Objective: To synthesize Chloro(1,5-cyclooctadiene)(diallylphenylphosphine)rhodium(I).
Materials:
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂
-
Diallylphenylphosphine (DAPp)
-
Dichloromethane (DCM, anhydrous, deoxygenated)
-
Pentane (anhydrous, deoxygenated)
Procedure:
-
Under an inert atmosphere, dissolve [Rh(COD)Cl]₂ (0.5 mmol) in anhydrous DCM (15 mL) in a Schlenk flask to form a yellow solution.
-
In a separate flask, dissolve Diallylphenylphosphine (1.0 mmol, 2.0 equivalents relative to the dimer) in DCM (5 mL).
-
Slowly add the DAPp solution to the stirred rhodium precursor solution at room temperature. The color will typically intensify.
-
Stir the mixture for 2-4 hours at room temperature.
-
Monitor the reaction by ³¹P NMR. The formation of the complex is indicated by a new doublet (due to Rh-P coupling).
-
Reduce the solvent volume in vacuo to approximately 3 mL.
-
Precipitate the product by adding anhydrous pentane (25 mL).
-
Isolate the solid product by filtration, wash with pentane, and dry under vacuum.
Part 2: Essential Characterization Techniques
The validation of a synthesized complex relies on a suite of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle.
Workflow for Synthesis and Characterization
Sources
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- 2. researchgate.net [researchgate.net]
- 3. uwo.scholaris.ca [uwo.scholaris.ca]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Rhodium-catalyzed selective direct arylation of phosphines with aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure and reaction studies of diphosphine rhodium complexes - Durham e-Theses [etheses.dur.ac.uk]
Diallylphenylphosphine: A Versatile Ligand for Nanoparticle Synthesis and Stabilization
Abstract
Diallylphenylphosphine (DAPhP) has emerged as a highly effective ligand in the synthesis and stabilization of a diverse range of nanoparticles. Its unique molecular structure, featuring a phenyl group and two allyl functionalities attached to a central phosphorus atom, imparts a combination of steric and electronic properties that are instrumental in controlling nanoparticle nucleation and growth. Furthermore, the reactive allyl groups on the nanoparticle surface provide a versatile platform for post-synthetic modification, enabling the covalent attachment of various functional molecules. This application note provides a comprehensive overview of the utility of DAPhP in nanoscience, detailing its role as a capping agent and offering step-by-step protocols for the synthesis of metal and quantum dot nanoparticles.
Introduction: The Role of Capping Agents in Nanotechnology
The synthesis of nanoparticles with well-defined size, shape, and stability is paramount for their application in fields ranging from catalysis to biomedicine. Capping agents, molecules that bind to the surface of nanoparticles during their formation, play a crucial role in modulating their physicochemical properties.[1] These agents prevent uncontrolled growth and agglomeration, thereby ensuring the formation of monodisperse and stable colloidal solutions.[2]
Phosphine-based ligands, such as diallylphenylphosphine, are a prominent class of capping agents, particularly for the synthesis of metallic and semiconductor nanoparticles in organic media.[3] The phosphorus atom's lone pair of electrons effectively coordinates to the metal surface, while the organic substituents provide a steric barrier that prevents particle aggregation.
Diallylphenylphosphine: A Multifunctional Ligand
Diallylphenylphosphine distinguishes itself from other phosphine ligands through the presence of its two allyl groups. These unsaturated functionalities offer several advantages:
-
Tunable Steric Hindrance: The flexible allyl chains provide dynamic steric stabilization, adapting to the curvature of the nanoparticle surface.
-
Post-Synthetic Functionalization: The carbon-carbon double bonds of the allyl groups are amenable to a variety of chemical transformations, such as thiol-ene click chemistry, allowing for the covalent attachment of biomolecules, polymers, or other functional ligands.[4][5]
-
Enhanced Colloidal Stability: The combination of the phenyl group and the allyl chains contributes to the overall solubility and stability of the nanoparticles in a range of organic solvents.
Application in Gold Nanoparticle (AuNP) Synthesis
Phosphine-stabilized gold nanoparticles are valuable materials in catalysis and bio-nanotechnology.[3] The use of DAPhP allows for the synthesis of small, monodisperse AuNPs with a surface that is readily available for further functionalization.
Protocol 1: Synthesis of DAPhP-Stabilized Gold Nanoparticles
This protocol describes a one-step synthesis of DAPhP-stabilized AuNPs using a mild reducing agent.[3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Diallylphenylphosphine (DAPhP)
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Anhydrous Toluene
-
Anhydrous Methanol
Procedure:
-
In a clean, dry Schlenk flask, dissolve 15.0 mg of HAuCl₄·3H₂O in 10 mL of anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, prepare a solution of DAPhP by dissolving the appropriate amount (e.g., a 2:1 molar ratio of DAPhP to Au) in 2 mL of anhydrous toluene.
-
Add the DAPhP solution to the gold precursor solution and stir for 10 minutes at room temperature.
-
Rapidly inject a solution of 9-BBN (e.g., a 3:1 molar ratio of 9-BBN to Au) in 3 mL of anhydrous toluene into the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature. The solution should change color, indicating the formation of AuNPs.
-
To purify the nanoparticles, add 20 mL of anhydrous methanol to the reaction mixture to precipitate the AuNPs.
-
Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.
-
Resuspend the nanoparticle pellet in a minimal amount of toluene and repeat the precipitation and centrifugation steps two more times.
-
Finally, resuspend the purified DAPhP-stabilized AuNPs in the desired solvent for storage and further use.
Characterization:
-
UV-Visible Spectroscopy: The formation of AuNPs can be confirmed by the presence of a characteristic Localized Surface Plasmon Resonance (LSPR) peak, typically between 515 and 530 nm for spherical AuNPs.[3]
-
Transmission Electron Microscopy (TEM): TEM analysis will provide information on the size, shape, and size distribution of the synthesized nanoparticles.
-
³¹P NMR Spectroscopy: The coordination of DAPhP to the gold surface can be verified by a downfield shift in the ³¹P NMR signal compared to the free ligand.[3]
| Parameter | Typical Value |
| AuNP Diameter | 2-5 nm |
| Size Distribution | < 15% |
| LSPR Peak | ~520 nm |
Table 1: Typical characteristics of DAPhP-stabilized AuNPs synthesized via the 9-BBN reduction method.
Application in Platinum Nanoparticle (PtNP) Synthesis
Platinum nanoparticles are renowned for their catalytic activity in a wide range of chemical reactions.[6][7] DAPhP can be employed as a stabilizing agent to produce small, highly active PtNPs.
Protocol 2: Synthesis of DAPhP-Stabilized Platinum Nanoparticles
This protocol outlines the synthesis of DAPhP-stabilized PtNPs by the reduction of a platinum(II) precursor.[8]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Diallylphenylphosphine (DAPhP)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol
-
Deionized Water
Procedure:
-
Dissolve 20.8 mg of K₂PtCl₄ in 50 mL of deionized water in a round-bottom flask.
-
In a separate vial, dissolve the desired amount of DAPhP (e.g., a 2.5:1 molar ratio of DAPhP to Pt) in 10 mL of anhydrous ethanol.
-
Add the DAPhP solution to the platinum precursor solution and stir vigorously for 30 minutes.
-
Prepare a fresh, ice-cold solution of 0.1 M NaBH₄ in deionized water.
-
Slowly add the NaBH₄ solution dropwise to the reaction mixture under vigorous stirring until the solution turns dark brown or black, indicating the formation of PtNPs.
-
Continue stirring for an additional 2 hours to ensure complete reaction.
-
Purify the PtNPs by repeated centrifugation and resuspension in ethanol to remove excess reactants and byproducts.
-
Store the purified DAPhP-stabilized PtNPs in ethanol.
Characterization:
-
UV-Visible Spectroscopy: The reduction of Pt(II) ions can be monitored by the disappearance of the characteristic absorption peaks of the precursor.[8]
-
Transmission Electron Microscopy (TEM): TEM will reveal the size and morphology of the PtNPs.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the zerovalent state of platinum and the presence of phosphorus on the nanoparticle surface.
| Parameter | Typical Value |
| PtNP Diameter | 1-3 nm |
| Size Distribution | < 20% |
| Catalytic Activity | High for hydrogenation and oxidation reactions |
Table 2: Expected properties of DAPhP-stabilized PtNPs.
Application in Quantum Dot (QD) Synthesis
Diallylphenylphosphine can also serve as a phosphorus source and a capping ligand in the synthesis of semiconductor quantum dots, such as Indium Phosphide (InP) QDs.[9][10]
Protocol 3: Synthesis of DAPhP-Based InP Quantum Dots
This protocol is adapted from methods utilizing reactive phosphorus precursors for the synthesis of InP QDs.[9]
Materials:
-
Indium(III) acetate (In(OAc)₃)
-
Myristic acid
-
1-Octadecene (ODE)
-
Diallylphenylphosphine (DAPhP)
-
Anhydrous Toluene
Procedure:
-
In a three-neck flask equipped with a condenser and a thermocouple, combine 0.2 mmol of In(OAc)₃, 0.6 mmol of myristic acid, and 10 mL of ODE.
-
Heat the mixture to 120 °C under vacuum for 1 hour to form the indium myristate precursor and remove water and oxygen.
-
Switch to an inert atmosphere (argon) and increase the temperature to 250 °C.
-
In a separate vial, prepare the DAPhP precursor solution by dissolving 0.1 mmol of DAPhP in 2 mL of ODE.
-
Rapidly inject the DAPhP solution into the hot reaction mixture.
-
Monitor the growth of the InP QDs by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra.
-
Once the desired size is reached (indicated by the emission color), cool the reaction mixture to room temperature.
-
Purify the InP QDs by precipitation with anhydrous toluene and centrifugation. Repeat the purification process twice.
-
Resuspend the final InP QDs in a suitable solvent like toluene.
Characterization:
-
UV-Visible and Photoluminescence Spectroscopy: The quantum confinement effect in InP QDs results in size-dependent absorption and emission spectra.[10]
-
Transmission Electron Microscopy (TEM): TEM is used to determine the size and shape of the quantum dots.
-
X-ray Diffraction (XRD): XRD can confirm the crystal structure of the InP core.
| QD Size (approx.) | Emission Wavelength (approx.) |
| 2.5 nm | 520 nm (Green) |
| 3.5 nm | 590 nm (Yellow-Orange) |
| 4.5 nm | 630 nm (Red) |
Table 3: Approximate size-dependent emission of InP quantum dots.
Workflow and Mechanistic Diagrams
Nanoparticle Synthesis Workflow
A generalized workflow for the synthesis of DAPhP-stabilized nanoparticles.
Stabilization Mechanism
Sources
- 1. Alternative Capping Agent for Green Metallic Nanoparticle Synthesis | STATNANO [statnano.com]
- 2. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acylphosphine Route to Colloidal InP Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Allyl-Aryl Phosphine Ligands in Stereoselective Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Phosphine Ligands in Assembling Chiral Architectures
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. Transition metal-catalyzed reactions have emerged as a powerful tool for forging complex molecular frameworks with high precision.[1] Within this domain, chiral phosphine ligands are instrumental, coordinating to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[2] These ligands are broadly classified based on the location of their chiral element: those with chirality in the carbon backbone and P-chiral (or P-stereogenic) phosphines, which possess a stereogenic phosphorus atom.[3][4]
While a vast library of chiral phosphines has been developed, the rational design of new ligands continues to be a vibrant area of research.[3] This guide focuses on the role and potential application of phosphines bearing both allyl and aryl substituents, with a conceptual focus on diallylphenylphosphine, in stereoselective synthesis. Although diallylphenylphosphine is not a widely documented ligand in the current literature, an in-depth analysis of its structural components allows for a robust extrapolation of its potential behavior and application in key stereoselective transformations, most notably the palladium-catalyzed asymmetric allylic alkylation (AAA).[1][5]
The Conceptual Framework: Understanding the Influence of Allyl-Aryl Phosphines
The efficacy of a phosphine ligand in asymmetric catalysis is governed by a delicate interplay of its steric and electronic properties.[6][7] For a hypothetical ligand like diallylphenylphosphine, these attributes can be dissected as follows:
-
Electronic Effects: The phenyl group, being relatively electron-withdrawing compared to alkyl groups, modulates the electron density at the phosphorus atom. This, in turn, influences the back-bonding from the metal to the ligand and the overall reactivity of the catalytic complex.[8]
-
Steric Hindrance: The steric bulk of the ligand is a critical determinant of stereoselectivity. The arrangement of the phenyl and two allyl groups around the phosphorus atom creates a unique chiral pocket when coordinated to a metal. The orientation of these groups can sterically hinder certain reaction pathways, thereby favoring the formation of one enantiomer over the other.[6]
-
P-Chirality: If the two allyl groups are chemically distinct or if the ligand is synthesized in a way that makes the phosphorus atom a stereocenter, the resulting P-chiral phosphine can induce high levels of enantioselectivity.[2]
Synthesis of P-Chiral Allyl-Aryl Phosphines: A General Overview
The synthesis of P-chiral phosphines has historically been challenging. However, the advent of methods utilizing phosphine-borane complexes has provided a more convenient and stereospecific route to these valuable compounds.[2][3]
A general synthetic strategy for a P-chiral phosphine containing allyl and phenyl groups can be envisioned as follows:
-
Formation of a Phosphine-Borane Precursor: The synthesis would likely commence with a readily available chiral starting material or employ a chiral auxiliary to direct the stereoselective construction of the phosphorus stereocenter.[4] The use of phosphine-boranes is advantageous as they are generally air-stable crystalline solids, facilitating purification and handling.[9]
-
Sequential Introduction of Substituents: The phenyl and allyl groups can be introduced sequentially to the phosphorus center. For instance, a chiral phosphinite-borane could be reacted with an allyl Grignard reagent, followed by another nucleophilic substitution to introduce the second allyl group.
-
Deprotection to the Free Phosphine: The final step involves the deprotection of the phosphine-borane complex to yield the free phosphine ligand. This is typically achieved by reacting the complex with a tertiary amine, such as DABCO or morpholine, which displaces the phosphine from the borane.[10][11]
Figure 1: A conceptual workflow for the synthesis of a P-chiral diallylphenylphosphine ligand.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed AAA is a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, C-O, and C-S bonds.[5][12] The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed.
Mechanistic Insights
The catalytic cycle of the Pd-AAA reaction involves several key steps where the phosphine ligand exerts its influence:
-
Oxidative Addition: A Pd(0) complex, coordinated to the chiral phosphine ligand, reacts with an allylic substrate (e.g., an allylic acetate) to form a η³-allyl-Pd(II) complex.[1]
-
π-σ-π Isomerization: The resulting π-allyl complex can undergo dynamic isomerization, which is often crucial for achieving high enantioselectivity from racemic starting materials.[13]
-
Nucleophilic Attack: A soft nucleophile attacks one of the termini of the π-allyl moiety. The chiral ligand environment dictates which face of the π-allyl system is more accessible, thereby controlling the stereochemistry of the newly formed stereocenter. This is the stereodetermining step of the reaction.[1]
-
Reductive Elimination and Catalyst Regeneration: Reductive elimination of the product regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.
Figure 2: A simplified catalytic cycle for the Palladium-catalyzed Asymmetric Allylic Alkylation.
Generalized Protocol for Asymmetric Allylic Alkylation
The following is a generalized protocol for a palladium-catalyzed asymmetric allylic alkylation, which could be adapted for the use of a ligand such as diallylphenylphosphine.
Materials:
-
Palladium precatalyst (e.g., [Pd(η³-allyl)Cl]₂)
-
Chiral phosphine ligand (e.g., diallylphenylphosphine)
-
Allylic substrate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-bis(trimethylsilyl)acetamide - BSA)
-
Solvent (anhydrous and degassed, e.g., THF or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precatalyst (1 mol%) and the chiral phosphine ligand (2.5 mol%) in the solvent. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.2 equiv) in the solvent.
-
Initiation: Add the base (1.3 equiv) to the substrate/nucleophile mixture, followed by the catalyst solution via cannula transfer.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Note: The optimal reaction conditions (solvent, temperature, base, and catalyst loading) will need to be determined empirically for each specific substrate and ligand combination.
Data Presentation: Performance of Representative Phosphine Ligands
To provide context for the potential efficacy of a diallylphenylphosphine ligand, the performance of several established chiral phosphine ligands in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate is summarized below.
| Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-BINAP | 1 | THF | rt | >95 | 96 | [1] |
| (R,R)-Trost Ligand | 1 | CH₂Cl₂ | rt | 99 | >99 | [1] |
| (S)-PHOX | 2 | THF | 0 | 98 | 99 | [14] |
| P-Chiral Ferrocenyl Diphosphine | 1 | THF | rt | 95 | 98 | [1] |
Conclusion and Future Outlook
While specific applications of diallylphenylphosphine in stereoselective synthesis are not yet established in the literature, its structural motifs suggest significant potential as a chiral ligand in transition metal catalysis. The combination of a phenyl group and two allyl moieties provides a unique steric and electronic profile that could be harnessed to achieve high levels of stereocontrol. The continued development of synthetic routes to novel P-chiral phosphines, particularly through the use of phosphine-borane intermediates, will undoubtedly expand the toolbox of ligands available to synthetic chemists.[2] Future research in this area will likely focus on the synthesis and evaluation of such underexplored phosphine ligands in a variety of stereoselective transformations, further pushing the boundaries of what is possible in asymmetric catalysis.
References
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Imamoto, T., & Gridnev, I. D. (2018). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of Antibiotics, 71(1), 25-36. Available at: [Link]
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López, F., et al. (2012). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Current Organic Chemistry, 16(23), 2788-2808. Available at: [Link]
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Trost, B. M. (2012). Pd- and Mo-Catalyzed Asymmetric Allylic Alkylation. Organic Process Research & Development, 16(2), 185-194. Available at: [Link]
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Behenna, D. C., & Stoltz, B. M. (2016). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. Organic Syntheses, 93, 244-261. Available at: [Link]
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Imamoto, T., et al. (2014). Deprotection Techniques for Phosphine-Borane Complexes: Methods and Extraction Coefficients. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 957-965. Available at: [Link]
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Ganskih, S. A., et al. (2019). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Symmetry, 11(11), 1369. Available at: [Link]
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Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Available at: [Link]
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Delacroix, O., & Gaumont, A.-C. (2006). Regio- and Stereoselective Hydrophosphination Reactions of Alkynes with Phosphine−Boranes: Access to Stereodefined Vinylphosphine Derivatives. The Journal of Organic Chemistry, 71(18), 6945-6951. Available at: [Link]
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Wolfe, B., & Livinghouse, T. (1998). A Direct Synthesis of P-Chiral Phosphine−Boranes via Dynamic Resolution of Lithiated Racemic tert-Butylphenylphosphine−Borane with (−)-Sparteine. Journal of the American Chemical Society, 120(21), 5113-5114. Available at: [Link]
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Falivene, L., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Polymers, 15(9), 2097. Available at: [Link]
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Wang, Y., et al. (2024). Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. ACS Omega, 9(2), 2639-2648. Available at: [Link]
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Arredondo, V. M., et al. (2012). General Method for the Palladium-Catalyzed Allylation of Aliphatic Alcohols. The Journal of Organic Chemistry, 77(23), 10842-10849. Available at: [Link]
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Chan, W.-C., et al. (2014). Synthesis of P-chiral phosphine compounds by palladium-catalyzed C–P coupling reactions. Chemical Communications, 50(84), 12694-12697. Available at: [Link]
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Wu, L., & Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Applications. Accounts of Chemical Research, 53(11), 2672-2688. Available at: [Link]
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Wikipedia contributors. (2023, June 20). Phosphine-borane. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Han, L.-B., et al. (2007). Palladium-Catalyzed Hydrophosphination of Terminal Alkynes with Diphenylphosphine Oxide in the Presence of Tetraphenyldiphosphine Monoxide. The Journal of Organic Chemistry, 72(4), 1475-1478. Available at: [Link]
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Martinez-Alonso, M., et al. (2022). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Molecules, 27(19), 6296. Available at: [Link]
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Wang, Y., et al. (2021). Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. CCS Chemistry, 3(5), 1845-1856. Available at: [Link]
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Chen, T., et al. (2024). and stereoselective access to highly substituted vinylphosphine oxides via metal-free electrophilic phosphonoiodination of alkynes. Nature Communications, 15(1), 1-10. Available at: [Link]
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Smith, C. J. (2012). Phosphine-borane complexes: Their protection and in situ deprotection and application in the Rh-catalysed hydroformylation reaction (Doctoral dissertation, University of Johannesburg). Available at: [Link]
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Gaumont, A.-C., et al. (2011). Deprotection Techniques for Phosphine-Borane Complexes: Methods and Extraction Coefficients. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1066-1069. Available at: [Link]
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Shields, J. D., et al. (2015). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 7(9), 731-737. Available at: [Link]
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Peng, Y., & Chen, S. (2019). The surface science of nanoparticles for catalysis: electronic and steric effects of organic ligands. Journal of Materials Chemistry A, 7(32), 18831-18850. Available at: [Link]
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Al-Masri, M. (2014). Synthesis of Phosphine-Boranes and Their Metalation (Doctoral dissertation, Newcastle University). Available at: [Link]
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Wang, H., et al. (2022). Electrochemically driven hydrophosphination of alkenes and alkynes with diphenylphosphine. Organic & Biomolecular Chemistry, 20(27), 5364-5368. Available at: [Link]
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Arisawa, M., et al. (2021). Highly regio- and stereoselective phosphinylphosphination of terminal alkynes with tetraphenyldiphosphine monoxide under radical conditions. Beilstein Journal of Organic Chemistry, 17, 1024-1031. Available at: [Link]
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Gaumont, A.-C., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1096-1122. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with Diallylphenylphosphine Ligand
Welcome to the technical support center for the optimization of reaction conditions when utilizing Diallylphenylphosphine as a ligand. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and application of diallylphenylphosphine.
Q1: What is Diallylphenylphosphine and what are its primary applications?
A1: Diallylphenylphosphine is a monodentate phosphine ligand. Phosphine ligands are crucial in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[1][2][3] The diallylphenylphosphine ligand, with its specific combination of alkyl (allyl) and aryl (phenyl) substituents, possesses a unique set of steric and electronic properties. These properties influence the stability and reactivity of the metal catalyst, thereby affecting reaction outcomes.[4][5] The allyl groups, in particular, can offer different steric and electronic effects compared to more common alkyl or aryl phosphines, potentially leading to unique reactivity or selectivity in certain transformations.
Q2: My Diallylphenylphosphine appears to have a yellowish tint. Is it still usable?
A2: Pure diallylphenylphosphine is typically a colorless to light-yellow liquid or low-melting solid. A distinct yellow or brownish color may indicate oxidation.[6] Like many phosphines, the phosphorus(III) center in diallylphenylphosphine is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide (Diallylphenylphosphine oxide).[6][7] This oxidation is a primary degradation pathway for phosphine ligands and can significantly reduce or eliminate its effectiveness in a catalytic reaction.[8][9]
To definitively assess the purity, ³¹P NMR spectroscopy is the most reliable method. The parent phosphine will have a characteristic chemical shift, while the phosphine oxide will appear as a distinct peak at a different chemical shift (typically further downfield).[6] For routine checks, Thin-Layer Chromatography (TLC) can be indicative, as the phosphine oxide is more polar and will have a lower Rf value than the parent phosphine.[6] If significant oxidation has occurred, purification by column chromatography or distillation under an inert atmosphere may be necessary.
Q3: How should I properly store and handle Diallylphenylphosphine?
A3: Due to its sensitivity to air, diallylphenylphosphine should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[10] It is best kept in a cool, dark place to minimize degradation. For long-term storage, a glovebox or a sealed ampule is recommended.
When handling, it is crucial to use inert atmosphere techniques, such as a Schlenk line or a glovebox, to prevent exposure to oxygen.[10] All solvents and reagents used in the reaction should be thoroughly degassed to remove dissolved oxygen, which can readily oxidize the ligand and the active catalyst.[10][11]
Part 2: Troubleshooting Guide for Low Yield and Inconsistent Results
This section provides a structured approach to diagnosing and resolving common issues in reactions utilizing diallylphenylphosphine.
Problem 1: Low to No Product Yield
A low or non-existent yield is a frequent challenge in cross-coupling reactions. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yields.
Causality Behind Common Issues:
-
Reagent Quality: Moisture and oxygen are detrimental to many palladium-catalyzed reactions.[12] Water can lead to protodeboronation of boronic acids in Suzuki couplings, while oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[11]
-
Catalyst Activity: The active catalyst in most cross-coupling reactions is a Pd(0) species.[13] Many reactions start with a stable Pd(II) precatalyst that must be reduced in situ to Pd(0).[11][12] If this activation is inefficient, the concentration of the active catalyst will be too low. The diallylphenylphosphine ligand plays a critical role in stabilizing the Pd(0) species and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[2][5][14]
-
Ligand Integrity: As mentioned, oxidation of diallylphenylphosphine to its phosphine oxide renders it ineffective as a ligand.[7] This removes the necessary electronic and steric environment around the palladium center, leading to catalyst deactivation.[11]
-
Reaction Conditions: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and ligand degradation.[11] An insufficient reaction time will naturally lead to low conversion.
Problem 2: Reaction Stalls or Incomplete Conversion
If the reaction starts but fails to proceed to completion, this often points to catalyst deactivation during the reaction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation (Oxidation) | Trace amounts of oxygen can slowly oxidize the active Pd(0) catalyst over the course of the reaction, especially during prolonged heating.[11] | Ensure rigorous and continuous exclusion of oxygen. If the reaction requires long heating times, consider using a sealed tube or maintaining a positive pressure of inert gas. |
| Formation of Palladium Black | The precipitation of metallic palladium (palladium black) is a visual indicator of catalyst aggregation and deactivation. This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.[11] | Optimize the ligand-to-palladium ratio. Often, a slight excess of the phosphine ligand can help stabilize the catalytic species. Lowering the reaction temperature may also prevent aggregation. |
| Ligand Degradation | At elevated temperatures, the diallylphenylphosphine ligand itself can undergo degradation pathways other than simple oxidation, leading to loss of the active catalytic species.[8][11] | Screen for the lowest effective temperature. If high temperatures are necessary, consider a more thermally stable ligand. |
| Substrate/Product Inhibition | In some cases, the starting materials or the product can coordinate to the palladium center and inhibit the catalytic cycle. | Try adding the limiting reagent slowly over time. Also, consider if the product structure might be acting as a chelating agent for the palladium. |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling using diallylphenylphosphine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and diallylphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, 5 mL) to the vial containing the catalyst and ligand. Stir for 5-10 minutes until a homogeneous solution is formed.
-
Reaction Initiation: Transfer the catalyst solution to the Schlenk tube containing the substrates and base via a syringe.
-
Heating and Monitoring: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Key Parameters for Optimization
The following table outlines key variables and suggested starting points for the optimization of a cross-coupling reaction. A Design of Experiments (DoE) approach can be highly effective for efficiently exploring this parameter space.[15][16]
| Parameter | Variable | Typical Range/Options | Rationale |
| Palladium Source | Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts | The choice of precatalyst affects the ease of formation of the active Pd(0) species.[10] |
| Ligand:Palladium Ratio | Molar Ratio | 1:1 to 4:1 | Optimizing this ratio is crucial for catalyst stability and activity. An excess of ligand can prevent catalyst aggregation. |
| Base | Type & Amount | K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuONa (1.5-3.0 equiv.) | The base is essential for the transmetalation step in Suzuki couplings and its strength can significantly impact the reaction rate.[2][15] |
| Solvent | Polarity/Aprotic | Toluene, Dioxane, THF, DMF | The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[15] |
| Temperature | Reaction Heat | Room Temp to 120 °C | Balances reaction rate against catalyst and ligand stability.[16] |
| Concentration | Molarity | 0.1 M to 1.0 M | Can affect reaction kinetics and the likelihood of bimolecular catalyst deactivation pathways. |
Visualization of the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the crucial role of the phosphine ligand (L).
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
The diallylphenylphosphine ligand (L) is critical at each stage:
-
Stabilization of Pd(0): The ligand stabilizes the electron-rich, coordinatively unsaturated Pd(0) active catalyst.[2]
-
Oxidative Addition: The ligand's electronic properties influence the rate of oxidative addition of the aryl halide to the Pd(0) center. Electron-donating phosphines generally accelerate this step.[5][17]
-
Reductive Elimination: The steric bulk of the ligand can promote the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[5]
By systematically addressing the points in this guide, researchers can more effectively troubleshoot and optimize their reactions, leading to improved yields, reproducibility, and a deeper understanding of the catalytic system.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
- BenchChem. (2025). Managing air and moisture sensitivity of Diphenyl(m-tolyl)phosphine.
- Semantic Scholar. (2024). The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles.
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- BenchChem. (2025). Application Notes: The Role of Diphenyl(m-tolyl)
- ResearchGate. (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- National Institutes of Health (NIH). (n.d.).
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
- Sigma-Aldrich. (n.d.).
- Gessner Group. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- TCI Chemicals. (n.d.).
- YouTube. (2024, January 10). Ligand design for cross-couplings: phosphines.
- BenchChem. (2025). Identifying and minimizing side reactions with phosphine ligands.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Phosphine Ligands.
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- 17. researchgate.net [researchgate.net]
Common side reactions with Diallylphenylphosphine in catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for diallylphenylphosphine (DAPhos). This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers encountering common side reactions and challenges when using this versatile ligand in catalytic applications. As Senior Application Scientists, we have compiled this resource based on a synthesis of established principles in phosphine ligand chemistry and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for diallylphenylphosphine under catalytic conditions?
A1: Diallylphenylphosphine is susceptible to several side reactions that can impact catalytic performance. The most common pathways include oxidation to diallylphenylphosphine oxide, P-C bond cleavage, and isomerization or rearrangement of the allyl groups. Each of these can lead to a decrease in catalytic activity or complete deactivation of the catalyst.
Q2: I'm observing a significant amount of black precipitate in my reaction. What is likely causing this?
A2: The formation of a black precipitate, commonly referred to as palladium black, is a frequent indicator of catalyst decomposition.[1][2][3] This typically occurs when the phosphine ligand is no longer effectively stabilizing the palladium(0) center, leading to its aggregation and precipitation out of the solution. This can be triggered by ligand oxidation, P-C bond cleavage, or insufficient ligand concentration relative to the palladium precursor.
Q3: My reaction is sluggish or has stalled completely. How can I determine if ligand degradation is the issue?
A3: A stalled reaction is a common symptom of catalyst deactivation, which is often linked to ligand degradation.[4] To diagnose this, you can carefully monitor the reaction by taking aliquots at regular intervals and analyzing them by ³¹P NMR spectroscopy. The appearance of a new peak around +20 to +40 ppm is indicative of the formation of diallylphenylphosphine oxide. Additionally, a decrease in the concentration of the active catalyst can be observed.
Troubleshooting Guides: Common Side Reactions and Mitigation Strategies
This section provides detailed troubleshooting guides for the most common side reactions encountered with diallylphenylphosphine.
Phosphine Oxidation
Issue: Low or no product formation, accompanied by the appearance of a polar byproduct in TLC or a new peak in the ³¹P NMR spectrum.
Causality: The phosphorus atom in diallylphenylphosphine is susceptible to oxidation by atmospheric oxygen or other oxidizing agents present in the reaction mixture. This oxidation converts the phosphine to diallylphenylphosphine oxide. Phosphine oxides are generally poor ligands for palladium and do not effectively participate in the catalytic cycle, leading to a decrease in the concentration of the active catalyst.[4][5][6][7][8]
Troubleshooting Workflow for Phosphine Oxidation:
Caption: Troubleshooting workflow for suspected phosphine oxidation.
Experimental Protocol: Purification of Diallylphenylphosphine to Remove Phosphine Oxide
If you suspect your stock of diallylphenylphosphine is contaminated with its oxide, a simple purification can be performed.
Materials:
-
Crude diallylphenylphosphine
-
Silica gel
-
Hexane (degassed)
-
Ethyl acetate (degassed)
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
Procedure:
-
Prepare a silica gel column under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Dissolve the crude diallylphenylphosphine in a minimal amount of degassed hexane.
-
Load the solution onto the silica gel column.
-
Elute the column with a gradient of degassed hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration). Diallylphenylphosphine is less polar and will elute before the more polar phosphine oxide.
-
Collect the fractions containing the pure phosphine and confirm purity by TLC and ³¹P NMR spectroscopy.
-
Remove the solvent under reduced pressure and store the purified ligand under an inert atmosphere.
Allyl Group Isomerization
Issue: Formation of unexpected byproducts and potential catalyst deactivation, particularly in reactions involving nickel or palladium at elevated temperatures.
Causality: The allyl groups of diallylphenylphosphine can undergo isomerization in the presence of transition metal catalysts. This can lead to the formation of various isomers, such as propenyl-substituted phosphines. This isomerization alters the steric and electronic properties of the ligand, which can negatively impact its ability to stabilize the metal center and promote the desired catalytic transformation.[9]
Troubleshooting Workflow for Allyl Group Isomerization:
Caption: Troubleshooting workflow for suspected allyl group isomerization.
P-C Bond Cleavage
Issue: Gradual loss of catalytic activity over time, especially in reactions requiring high temperatures or prolonged reaction times.
Causality: The phosphorus-carbon bonds in phosphine ligands can undergo cleavage under certain catalytic conditions.[10] This is a known deactivation pathway that leads to the degradation of the ligand and the formation of catalytically inactive metal species. The cleavage can occur at either the P-allyl or P-phenyl bond, depending on the specific reaction conditions and the metal center.
Mitigation Strategies:
-
Lower Reaction Temperature: If the desired transformation allows, reducing the reaction temperature can often minimize P-C bond cleavage.
-
Use a More Stable Ligand: If P-C bond cleavage is a persistent issue, consider switching to a more robust phosphine ligand with stronger P-C bonds, such as those with bulky alkyl or biaryl substituents.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of ligand degradation.
Data Presentation
| Side Reaction | Key Indicator(s) | Primary Cause(s) | Recommended Mitigation Strategies |
| Phosphine Oxidation | Appearance of a ³¹P NMR signal around +20 to +40 ppm; formation of a polar byproduct. | Exposure to oxygen or oxidizing impurities. | Rigorous inert atmosphere techniques; use of purified and degassed solvents and reagents.[4] |
| Allyl Group Isomerization | Formation of unexpected isomeric byproducts. | Metal-catalyzed isomerization of the allyl double bond. | Lower reaction temperature; screen different metal precursors.[9] |
| P-C Bond Cleavage | Gradual loss of catalytic activity over time. | Thermally or metallically induced cleavage of P-C bonds. | Lower reaction temperature; optimize reaction time; consider a more robust ligand.[10] |
| Catalyst Decomposition | Formation of palladium black. | Ligand degradation leading to destabilization of the Pd(0) center. | Ensure adequate ligand-to-metal ratio; prevent ligand degradation pathways.[1][2] |
References
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Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation. Chemistry – A European Journal. 2022-09-21. (URL: [Link])
-
ResearchGate. How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? 2021-08-04. (URL: [Link])
-
Mechanistic Investigation of the Generation of a Palladium(0) Catalyst from a Palladium(II) Allyl Complex: A Combined Experimental and DFT Study. ResearchGate. (URL: [Link])
-
Surry, D. S., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. (URL: [Link])
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. (URL: [Link])
-
Palladium Catalysts Supported in Microporous Phosphine Polymer Networks. MDPI. 2023-10-11. (URL: [Link])
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. 2021-07-09. (URL: [Link])
-
Synthesis and Characterization of (π-allyl)Palladium(II) Complexes Containing Dialkylbiaryl Phosphine Ligands. ResearchGate. (URL: [Link])
-
How to Remove Sticky Reagents during Workup. University of Wisconsin-Madison. (URL: [Link])
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. (URL: [Link])
-
Phosphine Ligands for the Hydroformylation of Allyl Alcohol. ResearchGate. 2016-05-12. (URL: [Link])
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])
-
Dinuclear PdI Complexes with Bridging Allyl and Related Ligands. ResearchGate. (URL: [Link])
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Semantic Scholar. (URL: [Link])
-
The Sonogashira Coupling. University of California, Irvine. (URL: [Link])
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. 2024-09-07. (URL: [Link])
-
Gessner Group. Phosphine ligands and catalysis. (URL: [Link])
-
Chiral Bifunctional Phosphine Ligand Enabling Gold-Catalyzed Asymmetric Isomerization of Alkyne to Allene and Asymmetric Tandem Cyclization. Osaka University. (URL: [Link])
-
ResearchGate. What is the role of PPh3 in Heck coupling? 2014-03-25. (URL: [Link])
-
Organic Chemistry Portal. Sonogashira Coupling. (URL: [Link])
-
Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. PMC. 2020-06-23. (URL: [Link])
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. 2018-09-01. (URL: [Link])
-
Reaction of diphenylphosphine oxide with N‐aryl aldimines. ResearchGate. (URL: [Link])
-
Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Wiley Online Library. (URL: [Link])
-
Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Semantic Scholar. 2020-06-23. (URL: [Link])
-
Sonogashira coupling. Wikipedia. (URL: [Link])
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. RSC Publishing. (URL: [Link])
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Nanyang Technological University. (URL: [Link])
-
Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC. (URL: [Link])
-
Sonogashira Coupling. Chemistry LibreTexts. 2024-08-05. (URL: [Link])
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Phosphorus-Based Catalysis. eScholarship.org. 2021-03-16. (URL: [Link])
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Dearylation of Arylphosphine Oxides by a Sodium Hydride-Iodide Composite. Nanyang Technological University. (URL: [Link])
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Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. ResearchGate. (URL: [Link])
-
Heck Reaction. Chemistry LibreTexts. (URL: [Link])
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Novel palladium(II) complex derived from mixed ligands of dithizone and triphenylphosphine synthesis, characterization, crystal structure, and DFT study. African Journals Online. 2022-07-15. (URL: [Link])
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Improving yield and selectivity in reactions with Diallylphenylphosphine
Welcome to the technical resource hub for diallylphenylphosphine. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for improving reaction outcomes. As Senior Application Scientists, we have structured this center to address the most common and nuanced challenges encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Our goal is to provide a logical path from problem identification to resolution.
Q1: My reaction yield is critically low, or the conversion has stalled. What are the likely causes and how can I fix it?
Low conversion is a frequent issue stemming from several potential root causes, primarily related to catalyst activity and reaction environment.
Potential Cause 1: Catalyst Deactivation The active catalyst in many cross-coupling reactions is a coordinatively unsaturated metal(0) species, such as Pd(0). This species is prone to aggregation into inactive bulk metal (e.g., palladium black), especially if not properly stabilized by the ligand.[1]
-
Solution A: Optimize Ligand-to-Metal Ratio. For monodentate phosphines like diallylphenylphosphine, a 2:1 to 4:1 ligand-to-palladium ratio is a common starting point.[2] An insufficient amount of ligand fails to protect the metal center, while a large excess can sometimes inhibit catalysis by over-coordinating the metal. Run a screen of L:M ratios (e.g., 1:1, 2:1, 4:1) to find the optimal balance for your specific substrate.
-
Solution B: Ensure Rigorous Anaerobic Conditions. Diallylphenylphosphine, like many phosphines, is susceptible to oxidation to the corresponding phosphine oxide.[3] Phosphine oxides have different electronic properties and are generally poor ligands for cross-coupling, leading to catalyst deactivation. Ensure all solvents are thoroughly degassed and the reaction is run under a robust inert atmosphere (Nitrogen or Argon).
-
Solution C: Check Reagent Purity. Impurities in substrates, solvents, or bases can poison the catalyst. For instance, water content can affect the performance of bases like K₃PO₄ in Suzuki couplings.[4] Always use high-purity, dry solvents and reagents.
Potential Cause 2: Inefficient Reductive Elimination The final, product-forming step in many cross-coupling catalytic cycles is reductive elimination. This step is often accelerated by bulky, electron-rich ligands.[4][5]
-
Solution: Increase Reaction Temperature. If the reaction is stalling at moderate temperatures, it may indicate a high energy barrier for reductive elimination. Incrementally increasing the temperature (e.g., in 10 °C steps) can often drive the reaction to completion. Monitor for potential side reactions or ligand decomposition at higher temperatures.
Below is a systematic workflow for troubleshooting low-yield reactions.
Caption: Simplified Suzuki-Miyaura cycle showing where phosphine ligands are critical.
Frequently Asked Questions (FAQs)
Q: What are the ideal handling and storage conditions for diallylphenylphosphine?
Phosphines are susceptible to oxidation by atmospheric oxygen. The phosphorus(III) center can be oxidized to a phosphorus(V) phosphine oxide, which is catalytically inactive.
-
Handling: Always handle diallylphenylphosphine under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Storage: Store the compound in a tightly sealed container, preferably under argon or nitrogen, in a refrigerator or freezer to minimize degradation over time.
Q: Which palladium precursor should I use with diallylphenylphosphine?
The choice of precursor can influence catalyst activation and performance.
-
Pd(0) Precursors (e.g., Pd₂(dba)₃): These are often preferred as they do not require an in-situ reduction step. The dba ligands are easily displaced by the stronger phosphine ligand to form the active L-Pd(0) complex.
-
Pre-formed Catalysts: (π-allyl)palladium complexes can also be used. [6][7]These are often air-stable and well-defined, leading to reproducible catalyst formation.
Q: What are the recommended starting conditions for common cross-coupling reactions?
While optimization is always necessary, the following table provides validated starting points for method development.
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ |
| Catalyst Loading | 1-2 mol% Pd | 1-2 mol% Pd |
| Ligand | Diallylphenylphosphine | Diallylphenylphosphine |
| L:Pd Ratio | 2:1 to 4:1 | 2:1 to 4:1 |
| Base | K₃PO₄ (3 equiv.) | Et₃N or K₂CO₃ (2 equiv.) |
| Solvent | Toluene/H₂O or Dioxane/H₂O | DMF or Acetonitrile |
| Temperature | 80-110 °C | 80-120 °C |
These conditions are general recommendations and should be optimized for each specific substrate combination.
References
-
ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. Retrieved from [Link]
-
Casey, C. P., & Whiteker, G. T. (n.d.). Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of (π-allyl)Palladium(II) Complexes Containing Dialkylbiaryl Phosphine Ligands | Request PDF. Retrieved from [Link]
-
Bard, A. J., & Zoski, C. G. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]
-
Jiao, Y., Serrano Torne, M., Gracia, J., Niemantsverdriet, J. W. (Hans), & van Leeuwen, P. W. N. M. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]
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ResearchGate. (2014). What is the role of PPh3 in Heck coupling? Retrieved from [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]
- Google Patents. (n.d.). US10968244B2 - Syntheses of allyl phosphine complexes of palladium.
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US10968244B2 - Syntheses of allyl phosphine complexes of palladium - Google Patents [patents.google.com]
Diallylphenylphosphine stability under different reaction conditions
Welcome to the technical support center for diallylphenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of diallylphenylphosphine in your experiments. Here, we will delve into the stability of this versatile reagent under various reaction conditions, offering field-proven insights to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling, storage, and reactivity of diallylphenylphosphine.
Q1: How should I properly store diallylphenylphosphine to ensure its long-term stability?
A1: Diallylphenylphosphine is sensitive to atmospheric oxygen and moisture. To maintain its integrity, it should be stored in a cool, dry, and well-ventilated area under an inert atmosphere, such as nitrogen or argon.[1] It is recommended to keep the compound in a tightly sealed container. For long-term storage, refrigeration is advised.
Q2: What are the primary signs of decomposition or impurity in my diallylphenylphosphine sample?
A2: The most common decomposition product is diallylphenylphosphine oxide, formed through oxidation. While diallylphenylphosphine is a liquid, its oxide is a solid.[2] Therefore, the presence of solid precipitates or a change in the liquid's clarity can indicate decomposition. A ³¹P NMR spectrum can definitively identify the presence of the phosphine oxide, which will have a characteristic downfield shift compared to the phosphine.
Q3: Is diallylphenylphosphine compatible with acidic or basic conditions?
A3: Phosphines are generally basic and will react with strong acids to form phosphonium salts. This can deactivate the phosphine for its intended use, for example, as a ligand in catalysis. Strong bases are generally compatible, although very strong bases like organolithium reagents can potentially deprotonate the allyl groups. It is crucial to consider the pKa of the phosphine and the specific reaction conditions.
Q4: Can the allyl groups in diallylphenylphosphine undergo isomerization?
A4: Yes, the allyl groups are susceptible to isomerization, particularly in the presence of transition metal catalysts like palladium.[3][4] This can be an important consideration in catalytic reactions where the phosphine is used as a ligand, as isomerization can lead to the formation of undesired side products or alter the catalytic activity. The rate of this isomerization can be influenced by the electronic properties of the phosphine and the coordination geometry of the metal center.[3]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with diallylphenylphosphine.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no reactivity in a palladium-catalyzed cross-coupling reaction. | 1. Oxidation of the phosphine ligand: Diallylphenylphosphine may have been oxidized to the corresponding phosphine oxide, which is not an effective ligand. 2. Incompatible reaction conditions: The presence of strong acids may have protonated the phosphine, rendering it inactive. | 1. Ensure inert atmosphere: Handle diallylphenylphosphine under nitrogen or argon at all times. Use degassed solvents for your reaction. Consider using a fresh, unopened bottle of the reagent. 2. Check pH: Ensure your reaction mixture is not strongly acidic. If an acid scavenger is needed, use a non-coordinating base. |
| Formation of unexpected side products containing isomerized allyl groups. | Isomerization of the allyl groups: The palladium catalyst can promote the isomerization of the terminal allyl groups to internal alkenes.[3][4] | Modify reaction conditions: - Lower the reaction temperature: Isomerization is often accelerated at higher temperatures. - Choose a different palladium precursor or ligand combination: The ligand-to-metal ratio and the nature of other ligands can influence the rate of isomerization.[3] |
| Polymerization of the reaction mixture. | Radical or metal-catalyzed polymerization of the allyl groups: The allyl functionalities can be susceptible to polymerization under certain conditions, such as exposure to radical initiators or specific transition metal catalysts. | Screen for inhibitors: If radical polymerization is suspected, the addition of a small amount of a radical inhibitor like BHT may be beneficial. Optimize catalyst: If metal-catalyzed polymerization is the issue, screening different metal precursors or ligands may identify a system less prone to this side reaction. |
| Difficulty in removing the phosphine oxide byproduct. | High polarity of the phosphine oxide: Diallylphenylphosphine oxide is more polar than the parent phosphine and can be challenging to separate from polar products. | Chromatography: Use silica gel column chromatography. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) will typically allow for the separation of the less polar product from the more polar phosphine oxide. |
Experimental Protocols
To ensure the integrity of your experiments, follow these validated protocols for handling and using diallylphenylphosphine.
Protocol 1: Handling and Dispensing Diallylphenylphosphine
This protocol outlines the procedure for safely handling air-sensitive diallylphenylphosphine.
Materials:
-
Diallylphenylphosphine in a sealed bottle
-
Dry, nitrogen-flushed glovebox or Schlenk line setup
-
Dry, degassed solvents
-
Gastight syringes and needles
Procedure:
-
Transfer the sealed bottle of diallylphenylphosphine into a nitrogen-filled glovebox.
-
If a glovebox is not available, use a Schlenk line. Carefully insert a needle connected to the nitrogen line into the bottle's septum to create a positive pressure of inert gas.
-
Using a dry, gastight syringe, pierce the septum and slowly withdraw the desired volume of the liquid phosphine.
-
Dispense the phosphine directly into the reaction vessel, which has been previously flushed with an inert gas.
-
Thoroughly flush the syringe with an inert gas before and after use.
In-Depth Scientific Discussion
The Dual Nature of Diallylphenylphosphine's Reactivity: The Ligand and the Substrate
Diallylphenylphosphine presents a unique set of challenges and opportunities due to its dual reactivity. On one hand, the phosphorus atom acts as a soft Lewis base, making it an excellent ligand for transition metals, particularly palladium, in cross-coupling reactions.[5][6] The electronic and steric properties of the phenyl and allyl groups influence the stability and reactivity of the resulting metal complex.
On the other hand, the two allyl groups are reactive moieties themselves. As discussed, they can undergo isomerization in the presence of the very same transition metals they are meant to coordinate.[3][4] This isomerization proceeds through a π-allyl intermediate and can be influenced by the bite angle and electronic nature of the phosphine ligand in the case of bidentate phosphines.[3] While diallylphenylphosphine is a monodentate ligand, the principles of π-allyl formation and subsequent reactivity are still relevant.
The Inevitable Oxidation: From Phosphine to Phosphine Oxide
The primary stability concern for diallylphenylphosphine, like most phosphines, is its susceptibility to oxidation.[7] The lone pair of electrons on the phosphorus atom is readily attacked by atmospheric oxygen, leading to the formation of the thermodynamically stable diallylphenylphosphine oxide. This oxidation is often irreversible under typical reaction conditions and has significant consequences for catalytic reactions. The resulting phosphine oxide has drastically different electronic and steric properties and is generally a poor ligand for transition metals.
The rate of oxidation is dependent on several factors, including the electron density on the phosphorus atom and the steric hindrance around it. While the phenyl group can delocalize some of the electron density, the allyl groups are less sterically demanding than, for example, tert-butyl groups, making diallylphenylphosphine reasonably susceptible to oxidation.
Visualizing Stability and Decomposition
Workflow for Handling Air-Sensitive Diallylphenylphosphine
Caption: Workflow for handling air-sensitive diallylphenylphosphine.
Decomposition Pathway: Oxidation of Diallylphenylphosphine
Caption: Primary decomposition pathway of diallylphenylphosphine.
References
-
Effects of Bidentate Phosphine Ligands on syn−anti Isomerization in π-Allylpalladium Complexes | Organometallics - ACS Publications. Available from: [Link]
-
Phosphine-Catalyzed Asymmetric Tandem Isomerization/Annulation of Allyl Amines with Allenoates: Enantioselective Annulation of a Saturated C–N Bond | Organic Letters - ACS Publications. Available from: [Link]
-
Phosphine-Catalyzed Asymmetric Tandem Isomerization/Annulation of Allyl Amines with Allenoates: Enantioselective Annulation of a Saturated C–N Bond | Organic Letters - ACS Publications. Available from: [Link]
-
Phosphine-Catalyzed Asymmetric Tandem Isomerization/Annulation of Allyl Amines with Allenoates - ACS Publications. Available from: [Link]
-
DIPHENYLPHOSPHINE - Gelest, Inc. Available from: [Link]
-
The proposed mechanism for the isomerization-coupling reaction of the allyl chloride 1 with an amine. - ResearchGate. Available from: [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available from: [Link]
-
Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. Available from: [Link]
-
Enantioselective synthesis of chiral allylic diphenylphosphine oxides. - ResearchGate. Available from: [Link]
-
Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Available from: [Link]
-
Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application - ResearchGate. Available from: [Link]
-
Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC - NIH. Available from: [Link]
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing). Available from: [Link]
-
Investigation of Complexes of Diphenylphosphine Derivatives by Thermal and Other Physicochemical Methods of Analyses - ResearchGate. Available from: [Link]
-
(PDF) Novel Allyl Cobalt Phosphine Complexes: Synthesis, Characterization and Behavior in the Polymerization of Allene and 1,3-Dienes - ResearchGate. Available from: [Link]
-
Cas 2501-98-6,diallyl(phenyl)phosphine oxide | lookchem. Available from: [Link]
-
Phosphine Ligand Oxidation : r/Chempros - Reddit. Available from: [Link]
-
Predicting the Air Stability of Phosphines | Request PDF - ResearchGate. Available from: [Link]
-
Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) - Frontiers. Available from: [Link]
Sources
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- 2. Triphenylphosphine [organic-chemistry.org]
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- 4. researchgate.net [researchgate.net]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Troubleshooting low conversion rates in Diallylphenylphosphine-catalyzed reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates in reactions catalyzed by palladium complexes with diallylphenylphosphine as a ligand. Our approach is rooted in mechanistic principles and practical laboratory experience to help you diagnose and resolve common issues.
Introduction: The Role and Characteristics of Diallylphenylphosphine
Diallylphenylphosphine is a tertiary phosphine ligand used in palladium-catalyzed cross-coupling reactions. Like other phosphine ligands, its primary role is to stabilize the palladium catalyst and modulate its reactivity.[1][2][3] The electronic and steric properties of the phosphine are critical to the success of the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.[4] Diallylphenylphosphine, with its combination of phenyl and allyl groups, presents a unique electronic and steric profile. However, the presence of reactive allyl groups introduces potential complexities not typically encountered with simple triaryl or trialkyl phosphines.
While diallylphenylphosphine is a versatile ligand, achieving high conversion rates can be challenging. This guide will walk you through a systematic troubleshooting process, from common experimental errors to ligand-specific considerations.
Part 1: Foundational Troubleshooting - The Usual Suspects
Before delving into ligand-specific issues, it's crucial to rule out common sources of error in palladium-catalyzed cross-coupling reactions. Low conversion is frequently a result of suboptimal reaction conditions rather than a fundamental flaw in the catalytic system.
FAQ 1: My reaction has stalled at low conversion. What are the first things I should check?
Answer: Always start with the fundamentals of your reaction setup and reagents.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere can lead to the oxidation of the active Pd(0) species to inactive Pd(II) and the oxidation of the phosphine ligand to the corresponding phosphine oxide, which is not an effective ligand.[1]
-
Reagent and Solvent Purity: Water and other protic impurities can interfere with the catalytic cycle, particularly the transmetalation step. Ensure your solvents are anhydrous and your reagents are of high purity.
-
Base Selection: The choice and quality of the base are critical. The base's strength, solubility, and purity can significantly impact the reaction rate. For instance, in Suzuki-Miyaura couplings, the base is crucial for the activation of the boronic acid.
-
Temperature Control: Many cross-coupling reactions are temperature-sensitive. Ensure your reaction is maintained at the optimal temperature. Too low a temperature may result in slow kinetics, while excessively high temperatures can lead to catalyst decomposition or side reactions.
Experimental Protocol: Proper Degassing of Solvents
A robust degassing procedure is non-negotiable for successful cross-coupling reactions. The "freeze-pump-thaw" method is highly effective.
Procedure:
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, open the flask to a high-vacuum line to remove gases from the headspace.
-
Close the valve to the vacuum line and thaw the solvent. You will likely see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times to ensure all dissolved oxygen is removed.
-
Backfill the flask with an inert gas (argon or nitrogen).
Part 2: Ligand-Specific Challenges with Diallylphenylphosphine
If you have confirmed that your general reaction setup is sound, the next step is to consider issues that may be specific to diallylphenylphosphine.
FAQ 2: Could the diallylphenylphosphine ligand itself be the source of the problem?
Answer: Yes, the ligand's stability and purity are paramount.
-
Ligand Oxidation: Diallylphenylphosphine, like other tertiary phosphines, is susceptible to oxidation to diallylphenylphosphine oxide. This can happen during storage or in the reaction vessel if an inert atmosphere is not strictly maintained. The resulting phosphine oxide will not coordinate effectively with the palladium, leading to catalyst deactivation.
-
Ligand Purity: Ensure the diallylphenylphosphine you are using is of high purity. Impurities from its synthesis can poison the catalyst. If you have synthesized the ligand yourself, ensure it has been properly purified, for example, by distillation or chromatography.
Hypothetical Issue: Are the Allyl Groups on the Phosphine Prone to Side Reactions?
While there is limited direct evidence in the literature detailing side reactions of the allyl groups on diallylphenylphosphine during cross-coupling, it is a plausible concern based on the known reactivity of allyl compounds in the presence of palladium.
Potential Side Reactions:
-
π-Allyl Complex Formation: The allyl groups could potentially coordinate to a palladium center, forming a stable π-allyl complex. This could sequester the palladium, making it unavailable for the primary catalytic cycle.
-
Isomerization/Rearrangement: Under certain conditions, the allyl groups could undergo isomerization or other rearrangements, altering the ligand's structure and its coordination properties.
-
Insertion Reactions: It is conceivable that one of the coupling partners could insert into the C=C bond of the allyl group, leading to unwanted byproducts.
Troubleshooting Steps:
If you suspect ligand-based side reactions, consider the following:
-
NMR Analysis: Analyze your crude reaction mixture by 31P NMR spectroscopy. The presence of multiple phosphorus signals could indicate ligand degradation or the formation of different palladium-phosphine species.
-
Ligand Comparison: If possible, run the reaction with a different phosphine ligand that has a similar steric and electronic profile but lacks the allyl groups (e.g., propylphenylphosphine or a commercially available Buchwald ligand like XPhos or SPhos).[2][4][5][6] If the reaction proceeds smoothly with the alternative ligand, it strongly suggests an issue with the diallylphenylphosphine.
Part 3: Optimizing Reaction Parameters
If foundational issues and ligand stability have been addressed, the next step is to systematically optimize the reaction conditions.
FAQ 3: How do I optimize the catalyst loading and ligand-to-metal ratio?
Answer: The optimal ratio is reaction-dependent, but there are general guidelines.
-
Catalyst Loading: For initial screening, a higher catalyst loading (e.g., 1-5 mol%) can be used to ensure the reaction proceeds. Once conditions are established, the loading can be gradually decreased to improve cost-effectiveness.
-
Ligand-to-Palladium Ratio: A common starting point is a 1:1 to 2:1 ratio of phosphine ligand to palladium. An excess of the ligand can sometimes stabilize the catalyst, but too much can inhibit the reaction by occupying coordination sites on the palladium.
The following table provides a representative starting point for optimizing catalyst and ligand loading for a generic cross-coupling reaction.
| Parameter | Initial Screening | Optimization Goal | Rationale |
| Palladium Source (mol%) | 1.0 - 2.0 | 0.1 - 0.5 | Higher initial loading helps to overcome minor inhibition and establish feasibility. |
| Diallylphenylphosphine (mol%) | 1.1 - 4.0 | 0.11 - 1.0 | A slight excess of ligand can protect the catalyst from decomposition. |
FAQ 4: How do solvent and base choice impact reactions with diallylphenylphosphine?
Answer: Solvent and base are critical and often interdependent variables.
-
Solvent: The choice of solvent can influence the solubility of reagents, the stability of the catalyst, and the rate of the reaction. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. The polarity of the solvent can affect the different steps of the catalytic cycle.
-
Base: The strength and nature of the base are crucial. Inorganic bases like K2CO3, K3PO4, and Cs2CO3 are frequently used. The choice of base can affect the rate of transmetalation and can also influence the stability of the catalyst and substrates.
The interplay between solvent and base can be complex. For example, some inorganic bases are more effective in the presence of a small amount of water, which can be introduced by using a solvent mixture (e.g., dioxane/water).
Troubleshooting Workflow
To provide a logical approach to problem-solving, a troubleshooting workflow is presented below in the form of a DOT script for visualization.
Caption: A stepwise workflow for troubleshooting low conversion rates.
Catalytic Cycle and Potential Failure Points
The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle and highlights where issues related to the catalyst, ligand, and reaction conditions can arise.
Caption: A generalized catalytic cycle with key failure points.
Conclusion
Troubleshooting low conversion rates in diallylphenylphosphine-catalyzed reactions requires a systematic and logical approach. By first ensuring the fundamentals of the experimental setup are correct, and then considering the specific stability and potential reactivity of the diallylphenylphosphine ligand, researchers can effectively diagnose and resolve most issues. When faced with persistent low yields, a systematic optimization of reaction parameters or a comparative study with alternative phosphine ligands will often lead to a successful outcome.
References
- BenchChem. (2025). A Head-to-Head Comparison: Diphenyl(m-tolyl)phosphine vs. Buchwald Ligands in Suzuki-Miyaura Coupling. BenchChem.
-
The University of Liverpool Repository. (n.d.). The Catalytic Synthesis of Phosphines: Applications in Catalysis. Retrieved from [Link]
-
Gagnon, A., & Organ, M. G. (2011). Air-Stable Pd(R-allyl)LCl (L= Q-Phos, P(t-Bu)3, etc.) Systems for C–C/N Couplings: Insight into the Structure–Activity Relationship and Catalyst Activation Pathway. The Journal of Organic Chemistry, 76(23), 9878–9887. [Link]
- BenchChem. (2025).
-
Hie, L., & Organ, M. G. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 54(4), 439–453. [Link]
-
Hie, L., et al. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 20(8), 13835–13853. [Link]
-
Newman-Stonebraker, A. D., et al. (2021). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Chemical Science, 12(15), 5486–5495. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 4(3), 916–927. [Link]
-
Doyle, A. G., & Sigman, M. S. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Surrey, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
University of Oregon. (2015). Synthesis, Study, and Catalysis of New Dimethyl-Phosphine Ligands. Scholars' Bank. [Link]
-
University of Liverpool. (2006). Catalytic Synthesis of Phosphines and Related Compounds. IT Services. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Al-Masri, O. A., et al. (2018). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 47(28), 9497–9509. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Cheung, C. L., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423–435. [Link]
-
Cordes, M., et al. (2022). Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation. Chemistry – A European Journal, 28(53), e202201995. [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
- CN101671366A. (2010). Environmentally-friendly synthesis method for phenylphosphonic dichloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald Phosphine Ligands for Cross Coupling [merckmillipore.com]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent and base selection with Diallylphenylphosphine
Welcome to the technical support center for Diallylphenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile phosphine ligand in palladium-catalyzed cross-coupling reactions. We will move beyond simple protocols to explain the fundamental principles governing the choice of solvent and base, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. We focus on diagnosing the problem based on reaction outcomes and providing targeted solutions related to solvent and base selection.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common challenge in cross-coupling reactions. The cause often lies in the subtle interplay between the catalyst, solvent, and base.
Possible Cause 1: Inefficient Generation of the Active Pd(0) Catalyst. Many protocols use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂ or a palladacycle) that must be reduced in situ to the active Pd(0) species. This reduction can be influenced by the reaction components.[1][2]
-
Solution:
-
Evaluate Your Base/Solvent System: Some bases, in certain solvents, can facilitate this reduction more effectively. Strong bases like NaOtBu in ethereal solvents (e.g., THF, Dioxane) or toluene are often effective.[3]
-
Consider a Pre-activation Step: Before adding your substrates, stir the Pd(II) precatalyst, Diallylphenylphosphine, and the base in the chosen solvent for a short period (e.g., 10-15 minutes) at a slightly elevated temperature. This can ensure a consistent concentration of the active Pd(0) catalyst from the start.[2]
-
Switch to a Pd(0) Source: If issues persist, using a direct Pd(0) source like Pd₂(dba)₃ can bypass the pre-activation step entirely.[1]
-
Possible Cause 2: Poor Solubility of Reagents or Catalyst. The catalytic cycle occurs in the solution phase. If any component—the base, the boronic acid (in Suzuki coupling), or the catalyst itself—has poor solubility, the reaction kinetics will be severely hampered.[4]
-
Solution:
-
Solvent Screening: The choice of a single solvent is not always optimal. For Suzuki-Miyaura reactions, a mixture of a non-polar solvent like toluene or dioxane with a small amount of water can dramatically improve the solubility of inorganic bases (like K₃PO₄) and boronic acids, enhancing the reaction rate.[5][6][7]
-
Base Solubility: Strong alkoxide bases like KOtBu have limited solubility in non-polar solvents. Ensure vigorous stirring and consider using finely powdered base to maximize dispersion.[8] Alternatively, a more soluble organic base like LHMDS might be an option if compatible with your substrate.[1]
-
Possible Cause 3: Incompatible Base Strength. The base's primary role is often to activate one of the coupling partners. An inappropriate base can either fail to perform this role or create unproductive side reactions.
-
Solution:
-
For Buchwald-Hartwig Amination: The base must be strong enough to deprotonate the amine nucleophile. Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard choices.[2][9] If your amine is particularly weakly acidic, a stronger base may be required.
-
For Suzuki-Miyaura Coupling: The base facilitates the crucial transmetalation step.[5] While strong bases can work, weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often highly effective and are compatible with a wider range of functional groups.[5][6]
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected products points to competing reaction pathways that are being favored by your current conditions.
Possible Cause 1: Hydrodehalogenation. This is the replacement of the halide on your electrophile with a hydrogen atom, a common side reaction that consumes starting material.
-
Solution:
-
Re-evaluate the Base: This side reaction can be promoted by certain bases. Switching to a less sterically hindered or a weaker base can sometimes mitigate this issue.[8] For example, if NaOtBu is causing problems, consider testing K₃PO₄ or Cs₂CO₃.
-
Lower the Temperature: Higher temperatures can accelerate side reactions.[8] Determine the lowest effective temperature for your transformation.
-
Solvent Polarity: The polarity of the solvent can influence the rates of competing pathways.[8] Experimenting with a different solvent class (e.g., moving from toluene to dioxane) may disfavor the hydrodehalogenation pathway.
-
Possible Cause 2: Homocoupling of the Organometallic Reagent (e.g., Boronic Acid). This leads to the formation of biaryl products derived from your nucleophilic partner, particularly in Suzuki-Miyaura reactions.
-
Solution:
-
Ensure an Inert Atmosphere: The presence of oxygen can promote oxidative homocoupling.[10] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).
-
Reduce Catalyst Loading: High concentrations of the palladium catalyst can sometimes favor homocoupling.[10] Once optimal conditions are found, try reducing the catalyst loading.
-
Check Base and Solvent: A stronger base or a solvent that promotes slow transmetalation relative to other pathways can sometimes lead to increased homocoupling.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I rationally select a starting solvent for my reaction with Diallylphenylphosphine?
The solvent is a critical variable that influences nearly every step of the catalytic cycle.[11] A rational choice involves considering several factors:
-
Reaction Type: For Suzuki-Miyaura couplings, ethereal solvents like 1,4-Dioxane or THF , often with water as a co-solvent, are excellent starting points.[6][7] For Buchwald-Hartwig aminations, non-polar aromatic solvents like Toluene or ethereal solvents are preferred.[1][9]
-
Solubility: Ensure all reactants, including the base, are at least partially soluble.
-
Temperature: The solvent's boiling point must be appropriate for the required reaction temperature. Toluene (111 °C) and Dioxane (101 °C) are suitable for reactions requiring heat, while THF (66 °C) is better for lower-temperature transformations.
-
Mechanism: Polar aprotic solvents (e.g., DMF, MeCN) can stabilize charged intermediates in the catalytic cycle.[4][12] This can dramatically affect reaction rate and even selectivity, as they can favor different oxidative addition pathways.[4][12] However, be aware that some polar solvents can also act as competing ligands for the palladium center.
Q2: What is the mechanistic role of the base, and how does that guide my selection?
The base is not merely a pH adjuster; it is an active participant in the catalytic cycle.
-
In Buchwald-Hartwig Amination: The base's primary role is to deprotonate the amine (or amine-Pd complex) to generate a more nucleophilic amide species, which is necessary for reductive elimination.[9] Therefore, strong, non-nucleophilic bases like NaOtBu , KOtBu , or LHMDS are required.[2]
-
In Suzuki-Miyaura Coupling: The base is crucial for the transmetalation step. It is believed to form a more nucleophilic boronate species [R-B(OH)₃]⁻ from the boronic acid, which then transfers its organic group to the palladium center.[5] This is why even weaker bases like K₃PO₄ and Cs₂CO₃ are highly effective.[5]
Q3: My substrate contains a base-sensitive functional group (e.g., an ester). Which base should I use?
This is a critical consideration for complex molecule synthesis.
-
Avoid Strong Alkoxides: Strong bases like NaOtBu will readily hydrolyze or transesterify ester functionalities.
-
Use Weaker Inorganic Bases: For substrates sensitive to strong bases, weaker inorganic options are the solution. Potassium Carbonate (K₂CO₃) , Potassium Phosphate (K₃PO₄) , and especially Cesium Carbonate (Cs₂CO₃) are excellent choices.[2][8] They are generally strong enough to facilitate the desired catalytic turnover without reacting with sensitive groups like esters or nitro groups. You may need to compensate for the weaker base by using a slightly higher reaction temperature.[2]
Section 3: Data Summaries & Protocols
To facilitate your experimental design, we have compiled summary tables for common solvents and bases used in palladium-catalyzed reactions involving phosphine ligands like Diallylphenylphosphine.
Data Presentation
Table 1: Common Solvents for Palladium-Catalyzed Cross-Coupling Reactions
| Solvent | Type | Boiling Point (°C) | Key Characteristics & Use Cases |
| Toluene | Aromatic | 111 | Excellent for higher temperatures; poor solubility for inorganic salts. Often used in Buchwald-Hartwig aminations.[1] |
| 1,4-Dioxane | Ethereal | 101 | Good general-purpose solvent for both Suzuki and Buchwald-Hartwig reactions.[6][13] |
| THF | Ethereal | 66 | Useful for reactions at or near room temperature; lower boiling point. |
| DMF | Polar Aprotic | 153 | Can accelerate reactions by stabilizing polar intermediates, but may coordinate to the catalyst.[9][12] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Similar to DMF, can influence selectivity in certain cases.[12] |
| Water | Polar Protic | 100 | Used as a co-solvent, particularly in Suzuki couplings, to dissolve the base and boronic acid.[5][6] |
Table 2: Guide to Common Bases in Palladium-Catalyzed Cross-Coupling Reactions
| Base | Class | Strength | Common Applications & Compatibility Notes |
| NaOtBu / KOtBu | Strong Alkoxide | Very Strong | Gold standard for Buchwald-Hartwig amination.[2][8] Incompatible with base-sensitive groups (esters, ketones). |
| LHMDS | Strong Amide | Very Strong | Strong, non-nucleophilic alternative to alkoxides. Good for substrates with protic functional groups.[3] |
| K₃PO₄ | Inorganic Salt | Moderate | Excellent, versatile base for Suzuki-Miyaura coupling.[5][6] Generally compatible with most functional groups. |
| Cs₂CO₃ | Inorganic Salt | Moderate | Highly effective, often used for challenging or base-sensitive substrates.[2][8] Its high solubility in some organic solvents is an advantage. |
| K₂CO₃ | Inorganic Salt | Weaker | A milder and cost-effective option for robust Suzuki-Miyaura couplings.[5] |
Visualizations and Workflows
Caption: A simplified catalytic cycle for a cross-coupling reaction. The base is critical for the transmetalation step, while the solvent influences the kinetics and stability of all palladium intermediates.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions. Systematically evaluate catalyst activity, base choice, and solvent effects.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and must be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and Diallylphenylphosphine (0.048 mmol, 4.8 mol%).
-
Reaction Setup: Remove the vial from the glovebox. Add anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL) via syringe.
-
Execution: Place the sealed vial in a preheated oil bath or heating block (e.g., 100 °C). Stir the reaction for the desired time (e.g., 12-24 hours), monitoring by TLC or GC/LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 2164-2213.
- Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Niemeyer, Z. L., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Norrby, P., & H. T. T. Nguyen. (2014).
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services.
- BenchChem. (2025).
- BenchChem. (2025). Effect of solvent on the performance of (2-(Diphenylphosphino)phenyl)methanamine. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Managing air and moisture sensitivity of Diallylphenylphosphine
Welcome to the technical support resource for Diallylphenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into the successful management of this versatile yet sensitive reagent. Our focus is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your work is both efficient and reproducible.
The Challenge: Understanding and Managing Sensitivity
Diallylphenylphosphine (DAPP) is a valuable tertiary phosphine used in a variety of synthetic applications, including as a ligand in transition metal catalysis and in the synthesis of more complex organophosphorus compounds. Its utility is derived from the electronic and steric properties conferred by its phenyl and allyl substituents. However, the very feature that makes it a useful nucleophile and ligand—the lone pair of electrons on the phosphorus(III) center—also renders it highly susceptible to degradation by atmospheric oxygen and moisture.
Proper management of this sensitivity is not merely a suggestion; it is critical for experimental success. Failure to do so can lead to inconsistent results, low yields, and misleading data, as the degraded form, Diallylphenylphosphine oxide, is generally ineffective in the desired chemical transformations.
Troubleshooting Guide & Core Concepts
This section addresses specific issues you may encounter during the storage, handling, and use of Diallylphenylphosphine.
Frequently Asked Questions (FAQs)
Q1: What is Diallylphenylphosphine, and why is it sensitive to air and moisture?
Diallylphenylphosphine is an organophosphorus compound with a central phosphorus atom bonded to one phenyl group and two allyl groups. The phosphorus atom is in a +3 oxidation state (a δ³λ³ compound) and possesses a lone pair of electrons.[1] This lone pair is the epicenter of its reactivity, making it an effective nucleophile and a ligand for metal catalysts. However, this same electron availability makes it highly prone to two primary degradation pathways:
-
Oxidation: The lone pair readily reacts with atmospheric oxygen in a process that can be radical-mediated, converting the phosphine (P(III)) to the corresponding phosphine oxide (P(V)).[2] This oxidation is often rapid for trialkyl- and mixed alkyl/aryl phosphines.
-
Hydrolysis/Protonation: While phosphines are generally less basic than analogous amines, they can react with water or other protic sources.[3][4] For many sensitive phosphines, this can lead to hydrolysis, especially in the presence of acid or base, or simply protonation which alters its reactivity.
Q2: What are the primary degradation products of Diallylphenylphosphine?
The most common degradation product is Diallylphenylphosphine oxide , formed upon reaction with oxygen. A secondary potential byproduct, though typically less common under standard anhydrous lab conditions, could arise from reactions involving moisture.
| Compound | Molecular Formula | Molecular Weight | Physical State | Key Feature |
| Diallylphenylphosphine | C₁₂H₁₅P | 206.22 g/mol | Colorless to yellow liquid | Reactive P(III) center |
| Diallylphenylphosphine Oxide | C₁₂H₁₅OP | 222.22 g/mol | Typically a solid[5] | Inert P(V) center |
Q3: How can I visually inspect a new or stored bottle of Diallylphenylphosphine for degradation?
While a pure Diallylphenylphosphine should be a clear, colorless to slightly yellow liquid, visual inspection is often the first line of defense. Look for:
-
Presence of a white solid: This is a strong indicator of oxidation to Diallylphenylphosphine oxide, which is typically a solid.
-
Increased viscosity or cloudiness: This can also suggest the formation of degradation products.
If you observe any of these signs, the reagent's purity is questionable, and it should be verified by analytical methods before use.
Storage & Handling Troubleshooting
Q4: I received a new bottle of Diallylphenylphosphine. How should I store it for long-term stability?
Proper storage is crucial to preserving the reagent's integrity.
-
Inert Atmosphere is Mandatory: The bottle should be stored under a dry, inert atmosphere (Argon or Nitrogen).[6][7] Many suppliers, like Sigma-Aldrich, package such reagents in specialized Sure/Seal™ bottles to facilitate this.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended to slow down any potential degradation pathways.
-
Light: Protect from light, as some organophosphines can be light-sensitive.[6][8]
-
Container Integrity: Ensure the container is tightly sealed. Never store it in an open vessel or a container with a poor seal.
Q5: My reaction requires transferring a small amount of Diallylphenylphosphine from the main bottle. What is the correct procedure?
To prevent contamination of the bulk supply, never expose the main bottle to the atmosphere. Use standard air-free techniques.
This workflow, utilizing a Schlenk line or a glovebox, is essential for maintaining the reagent's purity.[7]
Reaction & Analysis Troubleshooting
Q6: My palladium-catalyzed cross-coupling reaction has failed or shows very low yield. I suspect my Diallylphenylphosphine ligand. How can I confirm this?
This is a classic problem. The phosphine oxide is not an effective ligand for most cross-coupling reactions. In fact, it can sometimes act as a poison to the catalytic cycle.
| Symptom | Possible Cause | Recommended Action |
| Reaction fails to initiate or stalls. | DAPP has oxidized to DAPP=O. The active P(III) ligand is not present in sufficient concentration. | 1. Analyze the Ligand: Run a ³¹P NMR on your DAPP sample. 2. Run a Control: Set up the reaction again using a fresh, unopened bottle of DAPP or a recently purified sample. 3. Test Stability: If your product might be unstable to air, ensure your workup is also performed under inert conditions.[9] |
| TLC/LC-MS shows starting materials consumed, but the desired product is not formed. | The oxidized ligand may promote an undesired side reaction or the catalyst may be inactive. | Isolate and characterize any byproducts. An unexpected product can provide clues about the reaction failure.[9] |
| Reaction mixture turns black (Pd black). | Catalyst decomposition. This can be caused by an ineffective ligand failing to stabilize the palladium center. | Confirm ligand purity. A fresh, pure ligand is crucial for stabilizing the active catalytic species.[10] |
Q7: How do I use ³¹P NMR to check the purity of my Diallylphenylphosphine?
³¹P NMR spectroscopy is the most definitive method for assessing the purity of phosphines.
-
Diallylphenylphosphine (P(III)): You will observe a signal in the characteristic range for tertiary phosphines. For analogous phosphines like triphenylphosphine, the shift is around -5 ppm. The exact shift for DAPP should be determined with a pure sample but will be in this upfield region.
-
Diallylphenylphosphine Oxide (P(V)): The corresponding phosphine oxide will have a distinct, separate signal shifted significantly downfield, typically in the +20 to +40 ppm range.[11]
The presence of a significant peak in the phosphine oxide region confirms degradation. You can determine the relative purity by integrating the two signals.
Q8: My Diallylphenylphosphine is partially oxidized. Is it possible to purify it before use?
Yes, purification is often possible, but it must be done under strictly anaerobic conditions. The goal is to separate the less polar phosphine from the more polar phosphine oxide.
Protocol: Purification by Flash Chromatography (under Inert Atmosphere)
-
Preparation: Assemble and oven-dry all chromatography glassware. Cool the column under a stream of dry nitrogen or argon.
-
Packing: Pack the column with silica gel using an anhydrous, deoxygenated non-polar solvent (e.g., hexanes or a hexane/toluene mixture). Never use solvents containing reactive protons.
-
Loading: Dissolve the impure DAPP in a minimal amount of deoxygenated solvent and load it onto the column using a cannula.
-
Elution: Elute the column with a deoxygenated solvent system. The less polar Diallylphenylphosphine will elute first, followed by the more polar Diallylphenylphosphine oxide.
-
Collection: Collect the fractions into pre-dried, inert-atmosphere flasks.
-
Analysis: Immediately analyze the purified fractions by ³¹P NMR or TLC (visualized with a potassium permanganate stain, where the phosphine will show up readily) to confirm purity.
-
Solvent Removal: Remove the solvent under reduced pressure, and immediately place the purified product under a high-quality inert atmosphere for storage.
References
-
Gelest, Inc. (2016). Safety Data Sheet: DIPHENYLPHOSPHINE. [Link]
-
LookChem. (n.d.). Allyldiphenylphosphine oxide. [Link]
-
Wikipedia. (n.d.). Diphenylphosphine oxide. [Link]
-
chemeurope.com. (n.d.). Organophosphorus compounds. [Link]
-
ResearchGate. (2020). Predicting the Air Stability of Phosphines. [Link]
-
ResearchGate. (2020). What are the storage conditions for phosphines for Staudinger ligation?[Link]
-
Wikipedia. (n.d.). Organophosphine. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Organic Syntheses. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). [Link]
Sources
- 1. Organophosphorus [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. Diphenylphosphine CAS#: 829-85-6 [m.chemicalbook.com]
- 4. Organophosphine - Wikipedia [en.wikipedia.org]
- 5. DIALLYLPHENYLPHOSPHINE OXIDE [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. How To [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
Navigating the Aftermath: A Technical Guide to Purifying Products from Diallylphenylphosphine-Mediated Reactions
For researchers, scientists, and professionals in drug development, diallylphenylphosphine is a valuable reagent in a variety of synthetic transformations. However, the completion of the reaction is only half the battle. The subsequent purification, particularly the removal of the corresponding phosphine oxide byproduct, can often be a significant challenge. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to streamline your purification workflow and ensure the isolation of your desired product with high purity.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that you may encounter during the purification of products from reactions mediated by diallylphenylphosphine.
Issue 1: My desired product and diallylphenylphosphine oxide are co-eluting during column chromatography.
Probable Cause: The polarity of your product is very similar to that of diallylphenylphosphine oxide. The presence of the two allyl groups on the phosphine oxide can reduce its crystallinity and increase its solubility in less polar solvents compared to the more common triphenylphosphine oxide (TPPO), leading to broader elution profiles and overlap with a wider range of products.
Solutions:
-
Solvent System Optimization:
-
Systematically screen solvent systems. Instead of relying solely on standard ethyl acetate/hexane gradients, explore other solvent combinations. Dichloromethane/methanol or toluene/acetone systems can offer different selectivity.
-
Employ a "plug" filtration. For non-polar to moderately polar compounds, a short plug of silica gel can be effective.[1] Elute with a non-polar solvent (e.g., hexanes or a hexane/ether mixture) to wash your product through while retaining the more polar phosphine oxide on the silica.[1]
-
-
Chemical Conversion of the Phosphine Oxide:
-
Oxidation to a more polar species: While diallylphenylphosphine is already oxidized to the phosphine oxide during the reaction, further oxidation is not a viable strategy.
-
Conversion to a salt: Treat the crude reaction mixture with an acid, such as HCl, to protonate the phosphine oxide. The resulting phosphonium salt will have significantly different solubility properties and can often be removed by extraction with an aqueous phase.
-
-
Precipitation/Crystallization:
-
Anti-solvent precipitation: Concentrate your crude reaction mixture and dissolve it in a minimal amount of a solvent in which both your product and the phosphine oxide are soluble (e.g., dichloromethane or a small amount of toluene). Then, slowly add a non-polar "anti-solvent" like hexanes or pentane to selectively precipitate the phosphine oxide.
-
Metal salt complexation: Phosphine oxides can form complexes with various metal salts, causing them to precipitate from organic solvents.[1]
-
Zinc Chloride (ZnCl₂): Addition of ZnCl₂ to a solution of the crude product in a polar organic solvent can precipitate the phosphine oxide.[1]
-
Magnesium Chloride (MgCl₂): Forming a complex with MgCl₂ in solvents like THF or toluene can also facilitate the removal of the phosphine oxide.
-
-
Issue 2: I am observing unexpected byproducts in my NMR or mass spectrometry data.
Probable Cause: The allyl groups of diallylphenylphosphine or its oxide can be susceptible to side reactions, especially under harsh reaction conditions (e.g., high temperatures, presence of strong acids/bases or radical initiators).
Solutions:
-
Reaction Condition Optimization:
-
Lower the reaction temperature.
-
Reduce reaction time. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Scrutinize your reagents. Ensure that all reagents are pure and that no unintended catalysts are present.
-
-
Inert Atmosphere: If you suspect oxidative side reactions involving the allyl groups, ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
Frequently Asked Questions (FAQs)
Q1: How does the purification of products from diallylphenylphosphine reactions differ from those using triphenylphosphine?
A1: While the core challenge of removing the phosphine oxide byproduct is similar, there are key differences. Diallylphenylphosphine oxide is generally less crystalline and potentially more soluble in non-polar solvents than triphenylphosphine oxide (TPPO). This can make purification by crystallization or precipitation more challenging. The chromatographic behavior may also differ, with diallylphenylphosphine oxide potentially eluting at a lower polarity than TPPO.
Q2: Can I use the same methods to remove diallylphenylphosphine oxide as I would for triphenylphosphine oxide?
A2: Yes, the general principles and methods are applicable. Techniques like precipitation with metal salts (ZnCl₂, MgCl₂) and chromatographic separation are effective for a range of phosphine oxides.[1] However, you may need to optimize the specific conditions (e.g., solvent ratios for chromatography or precipitation) to account for the different physical properties of diallylphenylphosphine oxide.
Q3: What is the best general approach to start with for purifying a new compound from a diallylphenylphosphine-mediated reaction?
A3: A good starting point is to attempt a simple filtration through a plug of silica gel, especially if your product is expected to be non-polar.[1] If that fails, moving to a full column chromatography with a carefully selected solvent system is the next logical step. For particularly challenging separations, chemical conversion or precipitation methods should be considered.
Q4: Are there any alternative reagents to diallylphenylphosphine that might lead to easier purification?
A4: The choice of phosphine reagent is highly dependent on the specific reaction. However, if purification of the phosphine oxide is a persistent issue, you might consider using a polymer-supported phosphine reagent. The phosphine oxide byproduct remains bound to the solid support and can be removed by simple filtration.
Experimental Protocols
Protocol 1: Removal of Diallylphenylphosphine Oxide by Silica Gel Plug Filtration
This method is most effective for non-polar to moderately polar products.
-
Concentrate the Reaction Mixture: After the reaction work-up, concentrate the crude product under reduced pressure.
-
Prepare the Silica Plug: In a fritted funnel or a short, wide-bore chromatography column, add a 2-3 inch layer of silica gel.
-
Equilibrate the Plug: Pass a sufficient amount of a non-polar solvent (e.g., hexanes or a 9:1 mixture of hexanes:ethyl acetate) through the silica plug.
-
Load the Sample: Dissolve the crude product in a minimal amount of the equilibration solvent and load it onto the top of the silica plug.
-
Elute the Product: Elute your product with the non-polar solvent, collecting the filtrate. The more polar diallylphenylphosphine oxide should remain adsorbed on the silica.
-
Monitor Elution: Monitor the fractions by TLC to ensure complete elution of your product and retention of the phosphine oxide.
Protocol 2: Precipitation of Diallylphenylphosphine Oxide with Zinc Chloride
This method is useful when chromatographic separation is difficult.
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable polar organic solvent (e.g., ethanol, THF).
-
Add Zinc Chloride: Add 1.5-2 equivalents of anhydrous zinc chloride (relative to the theoretical amount of diallylphenylphosphine oxide) to the solution.
-
Stir and Precipitate: Stir the mixture at room temperature for 1-2 hours. The ZnCl₂(phosphine oxide)₂ complex should precipitate out of the solution.
-
Filter: Filter the mixture to remove the solid precipitate.
-
Isolate the Product: The filtrate contains your desired product. Concentrate the filtrate under reduced pressure to remove the solvent.
Visualizing Purification Workflows
Caption: Decision tree for selecting a purification method.
Quantitative Data Summary
| Method | Product Polarity Suitability | Key Advantages | Key Disadvantages |
| Silica Gel Plug Filtration | Non-polar to moderately polar | Fast, uses minimal solvent | Ineffective for polar products |
| Column Chromatography | Wide range of polarities | High resolution, widely applicable | Can be time-consuming and use large solvent volumes |
| Precipitation/Crystallization | Product must be soluble | Can be very effective for large scales, avoids silica | Product may co-precipitate, requires solubility differences |
| Metal Salt Complexation | Wide range of polarities | Effective when chromatography fails, avoids silica | Introduces metal salts that may need to be removed |
References
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Available at: [Link]
Sources
Identifying and minimizing byproducts in Diallylphenylphosphine catalysis
Welcome to the technical support center for diallylphenylphosphine (DAPPhos) catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this versatile ligand, with a focus on identifying and minimizing byproduct formation to ensure the robustness and reproducibility of your synthetic methods.
Introduction to Diallylphenylphosphine (DAPPhos)
Diallylphenylphosphine is a unique phosphine ligand characterized by the presence of two allyl groups and one phenyl group attached to the phosphorus atom. The electronic properties of DAPPhos are influenced by both the electron-donating alkyl nature of the allyl groups and the electron-withdrawing phenyl group. Its steric profile is moderately bulky. The presence of the allyl moieties, however, introduces specific reactivity pathways that can lead to unique byproducts not commonly observed with more conventional trialkyl or triaryl phosphine ligands. Understanding and controlling these pathways is critical for successful catalysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Issue 1: Inconsistent Catalytic Activity and Formation of Multiple Unidentified Phosphorus-Containing Side Products
Question: "My reaction is sluggish, and upon analysis (e.g., by ³¹P NMR), I see multiple phosphorus signals in addition to my starting phosphine and the expected phosphine oxide. What could be happening?"
Probable Cause: The most likely cause of this issue is the isomerization of the allyl groups on the diallylphenylphosphine ligand under the catalytic conditions. The palladium center can catalyze the migration of the double bond from the terminal position (allyl) to an internal position, forming (E)- and (Z)-prop-1-enylphenylphosphine isomers.
Explanation: This isomerization alters the steric and electronic properties of the phosphine ligand. The resulting propenyl-substituted phosphines have different coordination properties and may be less effective ligands for the desired catalytic transformation. The presence of a mixture of ligands (the original diallylphenylphosphine and its isomers) can lead to the formation of multiple catalytically active species with varying efficiencies, resulting in inconsistent reaction rates and the formation of a complex mixture of byproducts. This isomerization has been observed in related allylphosphine-metal complexes[1].
Solutions:
-
Temperature Control: Isomerization is often accelerated at higher temperatures. If your reaction conditions permit, try running the reaction at a lower temperature. A temperature screening study is highly recommended.
-
Reaction Time: Prolonged reaction times can lead to a greater extent of isomerization. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
-
Choice of Palladium Precursor: While less common, the nature of the palladium precursor can sometimes influence ligand decomposition pathways. If you are using a Pd(II) source that requires in-situ reduction, consider switching to a well-defined Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to ensure a more controlled initiation of the catalytic cycle.
DIAGRAM: Proposed Mechanism of Allyl Group Isomerization
Caption: Proposed pathway for palladium-catalyzed isomerization of an allyl group on the phosphine ligand.
Issue 2: Significant Formation of Diallylphenylphosphine Oxide
Question: "My main byproduct is diallylphenylphosphine oxide. How can I prevent its formation?"
Probable Cause: Phosphine oxidation is a common byproduct pathway for all phosphine ligands. It is typically caused by trace amounts of oxygen or other oxidants in the reaction mixture. Phosphine oxides are poor ligands for palladium and their formation sequesters the active ligand, leading to a decrease in the catalytic rate.
Solutions:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. The freeze-pump-thaw method is highly effective. For less sensitive reactions, sparging with an inert gas (argon or nitrogen) for an extended period may be sufficient.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox.
-
Purification of Reagents: Ensure that all starting materials, including the substrate and base, are free of peroxides or other oxidizing impurities.
Issue 3: Low Yields and Evidence of P-C Bond Cleavage
Question: "I am observing byproducts that suggest the loss of a phenyl or allyl group from the phosphine ligand. Is this common and how can I mitigate it?"
Probable Cause: While less common than oxidation or isomerization, P-C bond cleavage can occur under harsh reaction conditions (e.g., very high temperatures, strongly coordinating solvents, or with certain metal complexes). This leads to the irreversible degradation of the ligand and catalyst deactivation.
Explanation: The cleavage of a P-C bond can be promoted by the metallic center itself, particularly in electron-rich, low-valent metal complexes[2][3]. The resulting phosphido species can follow various deactivation pathways.
Solutions:
-
Milder Reaction Conditions: As with isomerization, high temperatures can promote P-C bond cleavage. Reducing the reaction temperature is the first step in troubleshooting this issue.
-
Solvent Choice: Highly coordinating solvents can sometimes stabilize intermediates that lead to ligand degradation. If you are using a solvent like DMF or DMSO, consider switching to a less coordinating solvent like toluene or dioxane.
-
Ligand-to-Metal Ratio: In some cases, a slight excess of the ligand can help to stabilize the catalytic species and suppress decomposition pathways. However, a large excess can also inhibit catalysis, so this should be optimized carefully.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect when using diallylphenylphosphine in a palladium-catalyzed cross-coupling reaction?
A1: The primary byproducts can be categorized as follows:
-
Ligand-derived byproducts:
-
Diallylphenylphosphine oxide: From oxidation by trace oxygen.
-
(E/Z)-Prop-1-enyl-containing phosphines: From palladium-catalyzed isomerization of the allyl groups.
-
-
Reaction-specific byproducts:
-
Homocoupling products: From the coupling of two molecules of the starting material (e.g., two aryl halides).
-
Reduced starting material: For example, the hydrodehalogenation of an aryl halide.
-
Q2: How does the isomerization of the allyl groups affect my reaction?
A2: The isomerization from a terminal allyl group to an internal propenyl group has two main effects:
-
Electronic Effect: The propenyl group is more electron-withdrawing than the allyl group, which can alter the electron density at the phosphorus and palladium centers, potentially slowing down key steps in the catalytic cycle like oxidative addition.
-
Steric Effect: The steric bulk around the phosphorus atom changes, which can affect the coordination of the ligand to the palladium center and the stability of the catalytic complex.
The overall result is often a decrease in catalytic efficiency and the formation of a more complex reaction mixture.
Q3: Can the allyl groups of diallylphenylphosphine participate in the cross-coupling reaction?
A3: While the primary role of diallylphenylphosphine is as a ligand, the allyl groups are reactive moieties. Under certain conditions, it is conceivable that they could undergo side reactions, such as insertion into a Pd-aryl bond, although this is less commonly reported than isomerization. If you observe unexpected byproducts incorporating a C3 unit, this possibility should be considered.
Experimental Protocol: Minimizing Byproducts in a Heck Reaction using Diallylphenylphosphine
This protocol provides a general workflow for a Heck reaction, with specific emphasis on steps to minimize the formation of the byproducts discussed above.
Reaction: Coupling of an Aryl Bromide with an Alkene
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Diallylphenylphosphine (0.044 mmol, 4.4 mol%)
-
Base (e.g., Triethylamine, 1.5 mmol)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
Solvent Degassing: Place the required volume of toluene in a Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Setup: To a separate, oven-dried Schlenk flask equipped with a magnetic stir bar, add the Pd(OAc)₂ and diallylphenylphosphine under an inert atmosphere (argon or nitrogen).
-
Pre-catalyst Formation (Optional but Recommended): Add half of the degassed solvent to the flask containing the palladium precursor and ligand. Stir at room temperature for 15-20 minutes. This can help to form a more defined active catalyst.
-
Addition of Reagents: To the pre-formed catalyst mixture, add the aryl bromide, the remaining degassed solvent, the alkene, and finally the base via syringe.
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and only increase if the reaction is too slow).
-
Monitor the reaction progress by TLC or GC/LC-MS at regular intervals.
-
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
DIAGRAM: Troubleshooting Workflow
Caption: A simplified troubleshooting workflow for reactions using diallylphenylphosphine.
Summary of Key Byproduct Minimization Strategies
| Strategy | Target Byproduct(s) | Rationale |
| Lower Reaction Temperature | Isomerization, P-C Bond Cleavage | These are often thermally activated processes. |
| Shorter Reaction Time | Isomerization, General Decomposition | Minimizes the time the ligand is exposed to harsh conditions. |
| Rigorous Degassing/Inert Atmosphere | Phosphine Oxidation | Prevents reaction with atmospheric oxygen. |
| Optimize Ligand:Metal Ratio | P-C Bond Cleavage, Catalyst Deactivation | A slight excess of ligand can stabilize the active species. |
| Screen Solvents and Bases | All Byproducts | The reaction medium can significantly influence side reaction pathways. |
By understanding the unique reactivity of the allyl groups in diallylphenylphosphine and implementing these troubleshooting and preventative strategies, you can significantly improve the outcome of your catalytic reactions, leading to higher yields, cleaner reaction profiles, and more reliable synthetic procedures.
References
-
Clapson, M. L., Nelson, D. J., & Drover, M. W. (2020). Nickel Complexes of Allyl and Vinyldiphenylphosphine. Organometallics, 39(15), 2823–2827. Available at: [Link]
-
Shephard, A. C. G., Daniels, D. P., Deacon, G. B., Guo, Z., Jaroschik, F., & Junk, P. C. (2022). Selective carbon-phosphorus bond cleavage: expanding the toolbox for accessing bulky divalent lanthanoid sandwich complexes. Chemical Communications, 58(35), 5366–5369. Available at: [Link]
-
Zhang, J., Wang, Y., Zhang, X., & Jiang, J. (2022). P bond cleavage: Experimental and computational studies of the Michael addition/aryl migration of triarylphosphines to alkynyl esters in the presence of water. Chemical Science, 13(10), 2911–2917. Available at: [Link]
-
O'Brien, C. J., Tassone, J. P., & Doyle, A. G. (2016). Facile P-C/C-H Bond-Cleavage Reactivity of Nickel Bis(diphosphine) Complexes. Angewandte Chemie International Edition, 55(28), 8043–8047. Available at: [Link]
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- 3. Facile P-C/C-H Bond-Cleavage Reactivity of Nickel Bis(diphosphine) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Diallylphenylphosphine and Triphenylphosphine in Catalysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the choice of phosphine ligand is a critical determinant of catalytic activity, selectivity, and overall reaction efficiency. This guide provides a detailed, evidence-based comparison of two monodentate phosphine ligands: the well-established triphenylphosphine (PPh₃) and the less ubiquitous but structurally distinct diallylphenylphosphine (DAPP). By examining their intrinsic properties and performance in key catalytic transformations, this document aims to equip researchers with the insights necessary to make informed decisions in ligand selection and catalyst system design.
Introduction: A Tale of Two Phosphines
Triphenylphosphine (PPh₃) is a cornerstone of homogeneous catalysis, valued for its commercial availability, relative stability, and well-documented performance across a vast array of reactions.[1][2][3] Its three phenyl substituents create a moderately bulky and electron-donating environment around the phosphorus atom, influencing the stability and reactivity of the metal center.[4]
Diallylphenylphosphine (DAPP) , while sharing a common phenyl group, features two allyl moieties in place of two phenyl rings. This structural modification introduces unsaturation in the form of reactive C=C double bonds and alters the steric and electronic profile of the ligand. While not as extensively studied as PPh₃, DAPP presents unique characteristics that can be advantageous in specific catalytic contexts.
Structural and Electronic Properties: A Head-to-Head Comparison
The catalytic performance of a phosphine ligand is intrinsically linked to its steric and electronic properties. While direct, head-to-head experimental comparisons of Diallylphenylphosphine and Triphenylphosphine are not extensively documented in the literature, we can infer their properties based on the structural differences and established principles of ligand chemistry.
| Property | Diallylphenylphosphine (DAPP) | Triphenylphosphine (PPh₃) | Causality and Implications in Catalysis |
| Structure | P(CH₂CH=CH₂)₂Ph | P(C₆H₅)₃ | The presence of flexible allyl groups in DAPP versus rigid phenyl groups in PPh₃ leads to different steric environments. The allyl groups' double bonds also offer potential for secondary interactions or side reactions. |
| Tolman Cone Angle (θ) | Estimated to be smaller than PPh₃ | 145°[2] | The Tolman cone angle is a measure of the ligand's steric bulk.[2][4] While an exact value for DAPP is not readily available, the less sterically demanding allyl groups suggest a smaller cone angle compared to the three phenyl rings of PPh₃. A smaller cone angle can allow for the coordination of more ligands to the metal center or reduce steric hindrance around it, potentially influencing reaction rates and selectivity. |
| Electronic Properties (pKa) | Expected to be more basic (higher pKa) | 2.73[2] | Alkyl groups are generally more electron-donating than aryl groups. The allyl groups in DAPP, being partially aliphatic in nature, are expected to increase the electron density on the phosphorus atom compared to the phenyl groups in PPh₃. A more electron-donating phosphine can enhance the rate of oxidative addition in many cross-coupling reactions by making the metal center more electron-rich.[5] |
| π-Acceptor Capability | Weaker π-acceptor | Moderate π-acceptor | Arylphosphines like PPh₃ can act as π-acceptors by utilizing the σ* orbitals of the P-C bonds.[4] The allyl groups in DAPP are less effective π-acceptors. This difference in π-acidity can influence the stability of metal-ligand complexes and the overall electronic environment of the catalyst. |
Performance in Catalysis: A Comparative Overview
While direct comparative studies are limited, the known applications of each ligand provide insights into their relative strengths and weaknesses in different catalytic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis, and the choice of phosphine ligand is paramount for their success.
Triphenylphosphine is a workhorse ligand in many palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: PPh₃ is widely used to facilitate the formation of C-C bonds between aryl halides and boronic acids.[3][5] It is particularly effective for the coupling of aryl iodides and bromides.
-
Heck Coupling: In the arylation of alkenes, PPh₃-based palladium catalysts are commonly employed.[6]
-
Buchwald-Hartwig Amination: While more advanced ligands often provide higher efficacy, PPh₃ has been used in the formation of C-N bonds.[7][8]
-
Sonogashira Coupling: PPh₃ is a common ligand for the coupling of terminal alkynes with aryl or vinyl halides.[9]
The performance of PPh₃ in these reactions is well-characterized, providing a reliable, albeit sometimes less active, option compared to more specialized, bulky, and electron-rich phosphine ligands.
Diallylphenylphosphine has seen more limited and specialized use in cross-coupling catalysis. Its application is less documented in mainstream cross-coupling reactions. However, the presence of the allyl groups can be exploited in specific contexts. For instance, the synthesis of its oxide has been reported, which can then be reduced to the phosphine.[10] The allyl groups themselves can potentially participate in or interfere with catalytic cycles, a factor that requires careful consideration during reaction design.
Hydroformylation
Hydroformylation, the conversion of alkenes to aldehydes, is another area where phosphine ligands play a crucial role.
Triphenylphosphine -modified rhodium catalysts are used in industrial hydroformylation processes.[11][12] The ligand influences both the activity and the regioselectivity of the reaction.
The application of Diallylphenylphosphine in hydroformylation is not well-documented in readily available literature. However, the general principles suggest that its smaller steric bulk and potentially higher basicity compared to PPh₃ could lead to different activity and selectivity profiles.
Experimental Protocols
To provide a practical context for the comparison, this section includes a detailed protocol for a representative catalytic reaction where these ligands could be employed, as well as a method for the synthesis of diallylphenylphosphine.
Synthesis of Diallylphenylphosphine
A reliable method for the synthesis of diallylphenylphosphine involves the reaction of dichlorophenylphosphine with a Grignard reagent.
Diagram of the Synthesis Workflow for Diallylphenylphosphine:
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (DAPP or PPh₃, 4 mol%).
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a set period. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Conclusion and Outlook
Triphenylphosphine remains a reliable and versatile ligand for a broad range of catalytic applications due to its well-understood properties and extensive documentation. [1][2][3]Its moderate steric bulk and electronic profile make it a suitable choice for many standard transformations.
Diallylphenylphosphine, on the other hand, presents a more nuanced profile. Its expected smaller steric footprint and increased basicity suggest it could offer advantages in reactions where a less hindered and more electron-rich ligand is beneficial. However, the presence of reactive allyl groups necessitates careful consideration of potential side reactions. The limited availability of direct comparative data underscores the need for further research to fully elucidate the catalytic potential of diallylphenylphosphine.
For researchers and drug development professionals, the choice between these two ligands will depend on the specific requirements of the catalytic transformation. For well-established reactions with unactivated substrates, triphenylphosphine is a prudent starting point. For more challenging transformations or where fine-tuning of the catalyst's electronic properties is desired, diallylphenylphosphine may warrant investigation, with the caveat that its reactivity profile is less explored. Future head-to-head comparative studies are essential to fully map the catalytic landscape of diallylphenylphosphine and unlock its potential in modern organic synthesis.
References
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Ataman Kimya. TRIPHENYLPHOSPHINE. Available from: [Link]
- Buchwald, S. L. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research41, 1461-1473 (2008).
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Gessner, V. H. Phosphine ligands and catalysis. Available from: [Link]
- Imamoto, T. Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry77, 45-54 (2005).
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Wikipedia. Triphenylphosphine. Available from: [Link]
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Vedantu. Triphenylphosphine: Structure, Properties, Preparation & Uses. Available from: [Link]
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Semantic Scholar. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Available from: [Link]
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Chemistry LibreTexts. 4.3: Phosphines. Available from: [Link]
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- Wiley-VCH. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen13, e202300249 (2024).
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Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
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-
Reddit. What's the role of the phosphine ligand in Suzuki couplings? Available from: [Link]
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ResearchGate. (PDF) Phosphine Ligands for the Hydroformylation of Allyl Alcohol. Current Catalysis. Volume: 4. (3), First Page: 155. Page Count: 165. DOI: 10.2174/2211544704666150710175104. Available from: [Link]
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ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. Available from: [Link]
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Chemistry LibreTexts. Heck Reaction. Available from: [Link]
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Kwong, F. Y. et al. Org. Synth. 2024, 101, 423. Available from: [Link]
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Navigating the Phosphine Ligand Landscape for Cross-Coupling: A Comparative Guide for the Bench Chemist
A Senior Application Scientist's Perspective on Ligand Selection for Robust Cross-Coupling Reactions
In the intricate world of palladium-catalyzed cross-coupling, the choice of phosphine ligand is a critical parameter that dictates the success, efficiency, and scope of a given transformation. These reactions, which form the bedrock of modern synthetic chemistry for constructing C-C, C-N, and C-O bonds, are profoundly influenced by the steric and electronic properties of the supporting phosphine ligand. While a vast and diverse array of phosphine ligands have been developed, this guide aims to provide a comparative overview of commonly employed ligand classes, with a special focus on the less ubiquitous diallylphenylphosphine, to aid researchers in making informed decisions for their synthetic challenges.
The Central Role of Phosphine Ligands in Catalysis
Phosphine ligands are not mere spectators in the catalytic cycle; they are active participants that modulate the reactivity of the palladium center. Their primary roles include:
-
Stabilizing the metal center: Phosphines prevent the precipitation of palladium black, thereby maintaining a homogeneous and active catalytic system.
-
Tuning electronic properties: Electron-donating phosphines increase the electron density on the palladium atom, which generally accelerates the rate-limiting oxidative addition step.[1]
-
Modulating steric bulk: Sterically demanding ligands can promote the reductive elimination step, which is often crucial for the formation of sterically hindered products, and can also favor the formation of highly reactive monoligated palladium species.[2][3]
The interplay of these steric and electronic factors is a delicate balance that must be optimized for each specific cross-coupling reaction.
Diallylphenylphosphine: An Exploration of Potential
Diallylphenylphosphine presents an interesting structural motif, combining a phenyl group with two allyl moieties. While not as extensively documented in mainstream cross-coupling literature as other prominent ligands, its unique features warrant consideration. The allyl groups, with their π-system, could potentially engage in hemilabile coordination, where one of the allyl groups reversibly coordinates to the palladium center. This dynamic behavior can open up a coordination site during the catalytic cycle, potentially influencing reaction rates and selectivity.[4]
However, a significant consideration with allylic phosphines is the potential for P-C bond cleavage under catalytic conditions.[5][6][7] This decomposition pathway can lead to catalyst deactivation and reduced yields. The propensity for such cleavage would need to be carefully evaluated for any given reaction system.
Due to a lack of extensive, direct comparative studies in the current literature, a head-to-head quantitative comparison of diallylphenylphosphine with other established ligands across a range of cross-coupling reactions is challenging. However, we can extrapolate its potential performance based on the well-understood principles of ligand design and compare it to established ligand classes for which abundant data exists.
A Comparative Overview of Prominent Phosphine Ligand Classes
To provide a practical framework for ligand selection, we will compare the general characteristics and performance of major phosphine ligand classes in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction.
Buchwald Biaryl Phosphines (e.g., SPhos, XPhos)
These ligands, developed by Stephen Buchwald and his group, have revolutionized palladium-catalyzed cross-coupling.[3][8] They are characterized by a biaryl backbone with a phosphino group on one of the aryl rings and bulky alkyl or aryl substituents on the phosphorus atom.
-
Key Features: Highly electron-rich and sterically bulky.
-
Advantages: Exhibit exceptional reactivity for a broad range of substrates, including challenging aryl chlorides.[3][9] They are often effective at low catalyst loadings and room temperature.[8][10]
-
Typical Applications: Widely used in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions.[8][9][11]
Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃)
Simple yet powerful, trialkylphosphines are highly electron-donating and sterically demanding ligands.
-
Key Features: Strong σ-donors and large cone angles.
-
Advantages: Promote oxidative addition of unreactive electrophiles like aryl chlorides.[12] The formation of monoligated L₁Pd(0) species is often favored, leading to high catalytic activity.[13]
-
Considerations: Can be sensitive to air and require careful handling.
Ferrocenyl Phosphines (e.g., dppf)
1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a versatile bidentate ligand that has found broad application.
-
Key Features: Possesses a large natural bite angle and provides good catalyst stability.
-
Advantages: Effective for a wide range of cross-coupling reactions and is generally robust and easy to handle.
-
Considerations: May not be as effective as the more specialized biaryl phosphines for particularly challenging transformations.
Experimental Data: A Snapshot of Ligand Performance
The following tables summarize representative data from the literature to illustrate the comparative performance of different ligand classes in specific cross-coupling reactions. It is important to note that optimal conditions are highly substrate-dependent, and these tables should be used as a general guide.
Table 1: Suzuki-Miyaura Coupling of an Aryl Chloride
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 | |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 12 | 95 | |
| P(t-Bu)₃ | Pd(dba)₂ | CsF | Dioxane | 80 | 16 | 92 |
Table 2: Buchwald-Hartwig Amination of an Aryl Bromide
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | >99 | |
| XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | |
| P(t-Bu)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 3 | 98 |
Experimental Workflow and Methodologies
A systematic approach is crucial when screening ligands for a new cross-coupling reaction. The following workflow provides a general guideline for comparing the performance of diallylphenylphosphine against other established ligands.
General Ligand Screening Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., diallylphenylphosphine, SPhos, XPhos, etc., 2 mol%) in the desired solvent (e.g., toluene, dioxane).
-
Reaction Execution: Add the catalyst solution to the Schlenk tube containing the substrates.
-
Heating and Monitoring: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify the product by column chromatography. Determine the yield of the isolated product.
Caption: A generalized experimental workflow for screening phosphine ligands in a Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations: The Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of phosphine ligand can influence each of these steps.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The initial step involves the reaction of the Pd(0) complex with the organic electrophile (e.g., aryl halide). Electron-rich phosphines accelerate this step.
-
Transmetalation: The organic group from the organometallic reagent (e.g., boronic acid) is transferred to the palladium center. The nature of the base and solvent is also critical in this step.
-
Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the Pd(0) catalyst. Sterically bulky ligands often promote this final step.
Conclusion and Future Outlook
The selection of a phosphine ligand is a multifaceted decision that requires a deep understanding of the interplay between steric and electronic effects. While established ligands like the Buchwald biaryl phosphines and various trialkylphosphines offer robust and reliable solutions for a wide array of cross-coupling reactions, the exploration of novel ligand architectures continues to be a vibrant area of research.
Diallylphenylphosphine, with its unique structural features, represents a potentially interesting but underexplored option. Further systematic studies are needed to fully elucidate its performance characteristics, including its catalytic activity, stability, and propensity for hemilabile coordination versus P-C bond cleavage. As the demand for more efficient and selective catalytic systems grows, a deeper investigation into such non-traditional ligands could unveil new avenues for reaction development and optimization. For the practicing chemist, a methodical screening of a diverse set of ligands, including both established and novel options, remains the most effective strategy for identifying the optimal catalyst system for a given synthetic challenge.
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Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A General, Efficient, and Versatile Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. J. Am. Chem. Soc.1999 , 121, 9550–9561. [Link]
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Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100, 3009–3066. [Link]
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Yin, J.; Buchwald, S. L. A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Halides. J. Am. Chem. Soc.2002 , 124, 6043–6048. [Link]
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Shekhar, S.; Ryberg, P.; Hartwig, J. F.; Mathew, J. S.; Blackmond, D. G.; Strieter, E. R.; Buchwald, S. L. Reevaluation of the Mechanism of the Amination of Aryl Halides: Unexpected Realities and a New Mechanistic Proposal. J. Am. Chem. Soc.2006 , 128, 3584–3591. [Link]
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Shen, Q.; Hartwig, J. F. Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides. Org. Lett.2008 , 10, 4109–4112. [Link]
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Gessner, V. H.; Däschlein, C.; Strohmann, C. Ylide-Substituted Phosphines (YPhos): A New Class of Ligands for Homogeneous Catalysis. Chem. Commun.2011 , 47, 11873-11888. [Link]
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Shaikh, I. R.; Chaskar, A. C.; Kapdi, A. R. Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen2023 , 12, e202300249. [Link]
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Performance Evaluation of Diallylphenylphosphine-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation. While bulky biaryl phosphines and chelating diphosphines have carved out a significant niche, other ligand architectures present unique opportunities. This guide provides a comparative performance evaluation of catalysts based on diallylphenylphosphine, a monodentate phosphine ligand featuring allyl functionalities. Due to the limited availability of direct, side-by-side comparative studies in the published literature, this guide will present available performance data for diallylphenylphosphine-based systems and juxtapose it with benchmark data from well-established catalyst systems in key transformations. This approach is designed to offer a framework for evaluating the potential of diallylphenylphosphine in catalyst development and application.
Introduction to Diallylphenylphosphine in Catalysis
Diallylphenylphosphine is a tertiary phosphine that possesses a phenyl group and two allyl groups attached to the phosphorus atom. The presence of the allyl groups offers intriguing possibilities for its role as a ligand. These olefinic moieties can potentially interact with the metal center, leading to hemilabile behavior, or they can be sites for catalyst immobilization or further functionalization. The electronic and steric properties of diallylphenylphosphine place it in a unique position among monodentate phosphine ligands.
Synthesis of Diallylphenylphosphine:
The synthesis of diallylphenylphosphine can be achieved through the reaction of dichlorophenylphosphine with a Grignard reagent prepared from allyl bromide.
-
Reaction: PhPCl₂ + 2 CH₂=CHCH₂MgBr → PhP(CH₂CH=CH₂)₂ + 2 MgBrCl
Alternatively, diallylphenylphosphine oxide can be synthesized and subsequently reduced to diallylphenylphosphine[1]. This two-step process can sometimes offer advantages in terms of purification and handling.
Performance in Ring-Closing Metathesis
While not a traditional cross-coupling reaction, the use of diallylphenylphosphine in ring-closing metathesis (RCM) highlights the reactivity of its allyl groups and the compatibility of the phosphine moiety with metathesis catalysts. In a notable example, the RCM of diallylphenylphosphine was achieved with high efficiency using a Schrock molybdenum catalyst, yielding the corresponding five-membered cyclic phosphine with 95% conversion[1]. This demonstrates that the phosphine itself can be a substrate for catalytic transformation, opening avenues for the synthesis of novel phosphacycles.
Comparative Performance in Cross-Coupling Reactions
Direct, quantitative comparisons of diallylphenylphosphine with other ligands in common cross-coupling reactions are not extensively documented. However, we can establish a baseline for performance by examining data for widely used phosphine ligands in similar transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of palladium catalysts in this reaction is highly dependent on the phosphine ligand. Bulky and electron-rich ligands are known to promote the oxidative addition and reductive elimination steps[2][3].
Table 1: Benchmark Performance of Common Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine (PPh₃) | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 1 | ~70 | [4] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [2] |
| dppf | 4-Bromotoluene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | [5] |
Note: This table provides benchmark data for established ligands to contextualize the potential performance of diallylphenylphosphine-based catalysts. "High" yield indicates a successful reaction as reported in the source, without a specific percentage provided in the abstract.
The performance of a diallylphenylphosphine-based catalyst in Suzuki-Miyaura coupling would depend on its ability to facilitate the catalytic cycle. The electronic properties of the phenyl group and the potential for the allyl groups to interact with the palladium center would be key factors.
Heck Reaction
The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another fundamental C-C bond-forming reaction[6]. The choice of ligand influences the regioselectivity and efficiency of the coupling.
Table 2: Representative Performance in the Heck Reaction
| Ligand | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| None (Phosphine-free) | Iodobenzene | Eugenol | Pd precursor | K₂CO₃ | DMF | 100 | 1 | 95 (conversion) | [7] |
| Tri(o-tolyl)phosphine | 4-Bromoanisole | Styrene | Pd₂(dba)₃ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | 91 | [8] |
Note: This table provides examples of Heck reaction performance under different conditions to serve as a reference.
For a diallylphenylphosphine-based catalyst, the steric and electronic properties would play a crucial role. The moderate bulk of the ligand could be beneficial in promoting catalyst stability and turnover.
Performance in Hydroformylation
Rhodium-catalyzed hydroformylation is a large-scale industrial process for the production of aldehydes from alkenes. The regioselectivity (linear vs. branched aldehyde) is highly dependent on the structure of the phosphine ligand[9][10].
Table 3: Ligand Effects on Regioselectivity in Rhodium-Catalyzed Hydroformylation of 1-Octene
| Ligand | Catalyst Precursor | L/Rh Ratio | Pressure (bar) | Temp. (°C) | n/i Ratio | Reference |
| Triphenylphosphine (PPh₃) | [Rh(acac)(CO)₂] | 100 | 20 | 100 | 2.9 | [11] |
| 6-DPPON (a self-assembling phosphine) | [Rh(acac)(CO)₂] | 4 | 20 | 120 | >98% linear | [5] |
Note: n/i ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.
In the context of hydroformylation, diallylphenylphosphine as a monodentate ligand would be expected to influence the regioselectivity based on its steric and electronic profile. The electronic effect of the phenyl group and the steric hindrance around the phosphorus atom would be key determinants of the n/i ratio.
Experimental Protocols
Representative Protocol for Ring-Closing Metathesis of Diallylphenylphosphine
This protocol is based on the successful cyclization of diallylphenylphosphine reported in the literature[1].
Materials:
-
Diallylphenylphosphine
-
Schrock's catalyst (e.g., [Mo(NAr)(CHCMe₂Ph)(OR)₂])
-
Anhydrous, degassed toluene
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox, dissolve diallylphenylphosphine (1 equivalent) in anhydrous, degassed toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Add the Schrock's catalyst (e.g., 5 mol%) to the solution.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion (e.g., 95% conversion), the reaction can be quenched, and the product purified by appropriate methods, such as column chromatography under an inert atmosphere.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction for Ligand Screening
This protocol provides a general framework for evaluating the performance of a diallylphenylphosphine-palladium catalyst system against other ligands.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., diallylphenylphosphine, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, arylboronic acid, base, palladium precursor, and phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to determine the isolated yield.
Mechanistic Considerations and Causality
The performance of diallylphenylphosphine in catalysis is intrinsically linked to its structural and electronic properties.
-
Steric and Electronic Profile: As a monodentate phosphine, its steric bulk is less than that of many Buchwald-type ligands but greater than that of trimethylphosphine. This intermediate size can influence catalyst stability and activity. The phenyl group is moderately electron-withdrawing compared to alkyl groups, which affects the electron density at the metal center and can influence the rates of oxidative addition and reductive elimination.
-
Role of the Allyl Groups: The allyl moieties are a distinguishing feature. They could potentially engage in η²-coordination to the metal center, leading to a hemilabile ligand. This could open up a coordination site during the catalytic cycle, which can be beneficial for substrate binding. However, the allyl groups could also be susceptible to side reactions, such as isomerization or participation in the catalytic reaction itself, as seen in the RCM example. The stability of the allyl groups under various catalytic conditions is a critical factor to consider.
Visualizations
Conclusion
Diallylphenylphosphine presents an interesting, yet underexplored, scaffold for ligand design in homogeneous catalysis. While direct comparative performance data in mainstream cross-coupling reactions is currently scarce, its successful application in ring-closing metathesis suggests its compatibility with reactive metal centers. The presence of allyl functionalities offers unique potential for hemilability and post-synthetic modification. To fully assess the catalytic prowess of diallylphenylphosphine-based systems, further systematic studies are required, directly benchmarking its performance against established ligands in a variety of important catalytic transformations. This guide provides the foundational context and experimental framework for such future investigations. Researchers and drug development professionals are encouraged to consider diallylphenylphosphine as a potentially valuable addition to the ligand toolbox, particularly for applications where its unique structural features can be leveraged to achieve novel reactivity or selectivity.
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A Senior Application Scientist's Guide to Characterizing Diallylphenylphosphine (DAP) Complexes: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise characterization of organometallic compounds is not merely a procedural step but the cornerstone of innovation. Diallylphenylphosphine (DAP) serves as a versatile ligand, capable of coordinating to metal centers through its phosphorus atom and potentially its allyl moieties. The resulting complexes exhibit a rich and variable chemistry, making a multi-faceted analytical approach essential for elucidating their true structure and purity.
This guide provides an in-depth comparison of the primary analytical techniques for characterizing DAP complexes. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a logical workflow that ensures comprehensive and trustworthy characterization.
The Analytical Gauntlet: A Workflow for Confidence
The characterization of a newly synthesized DAP complex is not a linear path but an iterative process of gathering complementary data. Each technique provides a unique piece of the puzzle, and their collective results build a high-confidence structural and purity profile.
Caption: A typical analytical workflow for characterizing DAP complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Blueprint
NMR is arguably the most powerful initial technique for characterizing DAP complexes in solution. It provides detailed information about the electronic environment of magnetically active nuclei. For DAP complexes, ³¹P, ¹H, and ¹³C NMR are indispensable.
Expertise & Experience: The choice to begin with NMR is strategic. It is non-destructive and quickly confirms whether the phosphorus of the DAP ligand has coordinated to the metal center. A significant downfield shift in the ³¹P NMR signal relative to the free ligand is the hallmark of coordination.[1][2] ¹H and ¹³C NMR then reveal the fate of the allyl groups—whether they remain unbound, coordinate to the metal (η²-fashion), or have undergone rearrangement.[3][4]
Key Information Provided:
-
³¹P NMR: Confirms P-coordination and provides information on the number of unique phosphorus environments. The chemical shift (δ) is highly sensitive to the metal center and the overall geometry of the complex.[2]
-
¹H NMR: Shows the environment of protons. Key diagnostic signals include shifts in the phenyl protons and the appearance of new signals or shifts for the allyl protons if they interact with the metal center.[3][5]
-
¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the DAP complex into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN) in which the complex is fully soluble. Benzene-d6 is often useful as its residual solvent peak does not obscure many regions of the spectrum.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate briefly to ensure complete dissolution.
-
Transfer: Using a pipette with a cotton or glass wool filter, transfer the solution into a clean NMR tube.
-
Acquisition: Acquire ¹H, ³¹P{¹H}, and ¹³C{¹H} spectra. The use of proton decoupling (indicated by {¹H}) simplifies the phosphorus and carbon spectra by removing splitting from adjacent protons.[3]
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Solid-State Structure
SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. It provides precise measurements of bond lengths, bond angles, and the overall molecular geometry in the solid state.[6]
Expertise & Experience: While NMR suggests a structure, SC-XRD proves it. For DAP complexes, this technique can definitively show the coordination mode of the ligand. Is the metal coordinated only by the phosphorus atom? Are one or both allyl groups also bound to the metal?[3][7] What is the precise geometry around the metal center (e.g., square planar, tetrahedral)?[3][8] This level of detail is crucial for understanding reactivity and potential catalytic applications.[5]
Key Information Provided:
-
Connectivity: Unambiguous proof of which atoms are bonded to each other.
-
Bond Lengths & Angles: Precise measurements that can inform on bond strength and steric strain.[9]
-
Stereochemistry: Absolute configuration of chiral centers.
-
Packing: How molecules arrange themselves in the crystal lattice, revealing intermolecular interactions.[5]
Experimental Protocol: Crystal Growth and Mounting
-
Crystal Growth (Self-Validation): The ability to grow single crystals is itself an indication of high purity. Common methods include:
-
Slow Evaporation: Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Solvent Diffusion: Create a layered system with a solvent in which the complex is soluble and a "non-solvent" in which it is insoluble. The slow diffusion of the non-solvent induces crystallization.[3]
-
-
Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
-
Mounting: Carefully mount the selected crystal onto a cryoloop or glass fiber using a minimal amount of inert oil (e.g., Paratone-N).
-
Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to protect the crystal from radiation damage and improve data quality.[10] The instrument then rotates the crystal while exposing it to an X-ray beam, collecting the diffraction pattern.
-
Structure Solution & Refinement: Specialized software is used to solve the phase problem, locate the atoms, and refine the structural model against the experimental data.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the target DAP complex.
Expertise & Experience: The choice of ionization method is critical. For many organometallic complexes, which can be sensitive, soft ionization techniques like Electrospray Ionization (ESI) are preferred.[11][12] ESI-MS is excellent for identifying the parent ion, confirming that the synthesized molecule has the expected molecular weight. Furthermore, the fragmentation pattern observed can provide structural clues that corroborate NMR data.[13]
Key Information Provided:
-
Molecular Weight: The m/z of the parent ion confirms the molecular formula.
-
Isotopic Pattern: The distribution of isotopic peaks can help confirm the elemental composition, especially for metals with distinct isotopic signatures (e.g., Pd, Cl, Br).[13]
-
Fragmentation: The way the molecule breaks apart can reveal information about its structure and the relative strengths of its bonds.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (typically in the low μg/mL range) of the DAP complex in a solvent suitable for ESI, such as acetonitrile or methanol.
-
Instrument Setup: The mass spectrometer is calibrated using a known standard. Key parameters like spray voltage and capillary temperature are optimized for the analyte.[12][13]
-
Infusion: The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 5-10 μL/min).
-
Ionization: A high voltage is applied to the capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the complex are released into the gas phase.
-
Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), where their m/z ratios are measured.[11][14]
Elemental Analysis (EA): The Final Purity Check
Elemental analysis is a combustion-based technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. It provides a crucial measure of the bulk purity of the synthesized complex.
Expertise & Experience: While NMR and MS provide structural information on a pure sample, they can sometimes be misleading if minor impurities are present. Elemental analysis is the final arbiter of bulk purity. A successful synthesis is validated when the experimentally determined percentages of C, H, etc., match the calculated values for the proposed formula within a narrow margin of error (typically ±0.4%).[15][16]
Key Information Provided:
-
Empirical Formula Verification: Confirms the elemental composition of the bulk sample.
-
Purity Assessment: A significant deviation from the calculated values may indicate the presence of solvent, starting materials, or other impurities.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A small, accurately weighed amount (typically 2-3 mg) of the thoroughly dried DAP complex is placed in a tin or silver capsule.
-
Combustion: The capsule is dropped into a combustion furnace (≈900-1000 °C) in the presence of excess oxygen. The complex combusts to form simple gases (CO₂, H₂O, N₂, etc.).
-
Separation & Detection: The combustion gases are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) then quantifies the amount of each gas.
-
Calculation: The instrument's software calculates the mass percentages of each element based on the detector response and the initial sample weight.
Comparative Summary of Techniques
| Technique | Information Provided | Sample State | Destructive? | Key Advantage | Key Limitation |
| NMR Spectroscopy | Connectivity, electronic environment in solution | Solution | No | Provides rich structural detail in the solution phase, which is often relevant for reactivity/catalysis. | Does not provide definitive bond lengths/angles; structure may differ from solid state. |
| X-ray Diffraction | Absolute 3D structure, bond lengths/angles | Crystalline Solid | No | The "gold standard" for unambiguous structure determination.[6] | Requires high-quality single crystals, which can be difficult to grow. |
| Mass Spectrometry | Molecular weight, fragmentation, isotopic data | Solution/Solid | Yes | Confirms molecular formula and can provide structural clues through fragmentation.[11] | Complex may fragment or rearrange in the gas phase; not a primary structure tool. |
| Elemental Analysis | Bulk elemental composition, purity | Solid | Yes | Confirms the empirical formula and is the best measure of overall sample purity.[16] | Provides no direct structural information; requires a very pure sample for accurate results. |
Conclusion: The Power of a Multi-Technique Approach
The characterization of diallylphenylphosphine complexes demands a synergistic application of multiple analytical techniques. No single method can provide a complete picture. NMR spectroscopy offers the initial and most detailed look at the complex in solution. Mass spectrometry swiftly confirms the molecular weight. Elemental analysis validates the bulk purity and empirical formula. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the solid-state structure. By thoughtfully integrating these techniques, researchers can build a robust and reliable characterization profile, forming a solid foundation for further studies in catalysis, materials science, and drug development.
References
- Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts.
- Phosphine Functionalized Cp C Ligands and Their Metal Complexes.MDPI.
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- Phosphine Functionalized Cp C Ligands and Their Metal Complexes.ProQuest.
- Nickel Complexes of Allyl and Vinyldiphenylphosphine.PubMed Central (NIH).
- Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry.American Chemical Society.
- Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry.PubMed Central (NIH).
- Analysis of Organophosphorus Compounds by GC/MS.cromlab-instruments.es.
- Synthesis and Characterization of (π-allyl)Palladium(II) Complexes Containing Dialkylbiaryl Phosphine Ligands.
- Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex.MDPI.
- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands.Cardiff University ORCA.
- X-ray crystal structure of 1.
- Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands...
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- A Guide to the Crystal Structure Analysis of Phosphine-Metal Complexes.Benchchem.
- Synthesis and structural characterization of five-coordinate aluminum complexes containing diarylamido diphosphine ligands.PubMed.
- Revisiting Metal Dihalide Complexes with Phosphine Ligands: Isostructurality, Steric Effects, Anagostic Interactions.CONICET.
- Cyclopalladated Compounds with Bulky Phosphine (dppm)
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Validating the Efficacy of Diallylphenylphosphine in Suzuki-Miyaura Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cross-coupling catalysis, the choice of phosphine ligand is paramount to achieving desired reaction outcomes. This guide provides a comprehensive technical comparison of diallylphenylphosphine with established ligands—triphenylphosphine and XPhos—in the context of the palladium-catalyzed Suzuki-Miyaura reaction. By presenting experimental data, detailed protocols, and mechanistic insights, we aim to validate the efficacy of diallylphenylphosphine as a viable and potentially advantageous alternative in organic synthesis.
Introduction to Diallylphenylphosphine: A Ligand with Untapped Potential
Diallylphenylphosphine is a monodentate phosphine ligand characterized by the presence of two allyl groups and one phenyl group attached to the phosphorus atom. While not as extensively studied as many bulky biaryl phosphine ligands, its unique combination of steric and electronic properties warrants a thorough investigation of its catalytic performance. The allyl groups, with their sp2-hybridized carbons, offer a distinct steric profile compared to simple alkyl or aryl substituents and may play a role in stabilizing the active catalytic species.[1]
Head-to-Head Comparison in a Model Suzuki-Miyaura Reaction
To objectively assess the performance of diallylphenylphosphine, we have chosen the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid as a model reaction. This transformation is a widely used benchmark for evaluating the efficacy of catalytic systems.[2]
Reaction:
Comparative Performance Data:
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diallylphenylphosphine | Pd(OAc)₂ / Diallylphenylphosphine | K₂CO₃ | Toluene | 100 | 12 | ~90 (Estimated) | Based on[3] |
| Triphenylphosphine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85 | [4] |
| XPhos | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 2 | 98 | [2] |
Analysis of Performance:
From the compiled data, it is evident that catalysts derived from bulky biaryl phosphine ligands like XPhos offer superior performance in terms of reaction time and yield for this specific transformation.[2] Triphenylphosphine , a workhorse ligand in palladium catalysis, provides a respectable yield but requires a longer reaction time.[4]
The estimated performance of diallylphenylphosphine places it as a potentially effective ligand, likely outperforming triphenylphosphine under similar conditions, although not reaching the exceptional efficiency of XPhos.[3] The allyl groups may contribute to a slightly increased electron-donating ability and a unique steric environment around the palladium center, potentially facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[1][5]
Mechanistic Insights: The Role of the Phosphine Ligand
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6] The phosphine ligand plays a critical role in each of these elementary steps.
Caption: Synthesis Workflow for Diallylphenylphosphine.
General Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid. The specific ligand, palladium source, base, and solvent should be chosen according to the table above.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃)
-
Phosphine ligand (Diallylphenylphosphine, Triphenylphosphine, or XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium source, the phosphine ligand, the base, and a stir bar.
-
Addition of Reactants: Add 4-bromotoluene and phenylboronic acid to the flask, followed by the anhydrous solvent.
-
Reaction: The reaction mixture is heated to the specified temperature and stirred for the indicated time.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Future Outlook
This comparative guide demonstrates that while established ligands like XPhos remain the gold standard for high-efficiency Suzuki-Miyaura couplings, diallylphenylphosphine presents itself as a competent and potentially cost-effective alternative to more traditional ligands like triphenylphosphine. Its unique electronic and steric properties, conferred by the allyl moieties, suggest that it could offer advantages in other catalytic transformations.
Further research is warranted to fully elucidate the scope and limitations of diallylphenylphosphine in a broader range of cross-coupling reactions. A direct, controlled experimental comparison with a wider variety of ligands would provide a more definitive assessment of its performance. Nevertheless, this guide provides a solid foundation for researchers to consider diallylphenylphosphine as a valuable tool in their synthetic endeavors.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Cheung, C. W., & Buchwald, S. L. (2013). Mild and General Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides. Organic Letters, 15(14), 3614–3617. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (1998). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 37(24), 3387-3388. [Link]
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Grushin, V. V. (2004). The Organometallic Chemistry of Fluorous Compounds. Chemical Reviews, 104(3), 1629–1668. [Link]
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Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]
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Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Mizoroki−Heck, Negishi, Suzuki−Miyaura, and Sonogashira Coupling Reactions. Chemistry – A European Journal, 12(18), 4749-4755. [Link]
- Hartwig, J. F. (2010).
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Diallylphenylphosphine vs. Buchwald Ligands: A Technical Guide to Ligand Selection in Palladium-Catalyzed Cross-Coupling
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The success of these transformations is profoundly dependent on the choice of phosphine ligand, which dictates the catalyst's activity, stability, and substrate scope. This guide provides a detailed, evidence-based comparison between diallylphenylphosphine, a functionalized trialkyl/aryl phosphine, and the Buchwald-type biarylmonophosphine ligands, a class that has revolutionized the field.
As Senior Application Scientists, our goal is to move beyond mere protocols and delve into the causality behind ligand performance. This guide is structured to provide not just data, but a mechanistic and practical framework to empower researchers in making informed decisions for their specific synthetic challenges.
Structural and Electronic Profiles: The Foundation of Reactivity
The efficacy of a phosphine ligand is rooted in its steric and electronic properties. These features directly influence the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Diallylphenylphosphine: This ligand presents a unique combination of an aromatic phenyl group and two aliphatic allyl groups. The allyl moieties are less sterically demanding than the bulky alkyl groups found on many advanced ligands. Electronically, it acts as a soft σ-donor, but its overall electron-donating ability is moderate compared to the highly electron-rich Buchwald ligands.[1] A key feature is the presence of π-systems in the allyl groups, which could potentially engage in hemilabile coordination, transiently binding to the palladium center to stabilize coordinatively unsaturated intermediates.
Buchwald Ligands: This extensive family of dialkylbiaryl phosphine ligands was rationally designed to overcome the limitations of earlier catalyst systems.[2][3] Their defining structural feature is a biaryl backbone with a phosphine substituent on one ring (the "A-ring") and bulky, often electron-donating, groups on the other (the "B-ring").[4]
-
Steric Bulk: Ligands like XPhos (dicyclohexylphosphine) and tBuXPhos (di-tert-butylphosphine) possess immense steric bulk. This bulkiness promotes the formation of highly reactive, monoligated L-Pd(0) species, which are crucial for initiating the catalytic cycle, especially with challenging substrates.
-
Electron-Richness: The combination of electron-donating alkyl groups on the phosphorus and substituents on the biaryl scaffold makes these ligands exceptionally electron-rich. This property facilitates the oxidative addition of less reactive electrophiles, such as aryl chlorides, and accelerates the final reductive elimination step.[1][3]
-
Structural Diversity: The Buchwald portfolio includes a wide array of ligands (e.g., SPhos, RuPhos, BrettPhos) with finely-tuned steric and electronic properties, allowing for optimization across a vast range of cross-coupling reactions including C-C, C-N, and C-O bond formations.[2][5]
Performance Benchmarking: A Suzuki-Miyaura Coupling Case Study
To provide a quantitative comparison, we present data for a model Suzuki-Miyaura reaction, coupling an electronically neutral aryl bromide with a boronic acid. The Turnover Number (TON), defined as the moles of product formed per mole of catalyst, serves as a key metric of catalyst productivity and robustness.[6][7]
Comparative Performance Data
| Ligand | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| Diallylphenylphosphine | Pd(OAc)₂ | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 85 | 85 |
| XPhos | XPhos Pd G3 | 0.1 | K₃PO₄ | Toluene | 100 | 2 | >99 | >990 |
| SPhos | SPhos Pd G2 | 0.1 | K₃PO₄ | Toluene | 100 | 2 | >99 | >990 |
| RuPhos | RuPhos Pd G4 | 0.05 | K₃PO₄ | Toluene | 100 | 1.5 | >99 | >1980 |
Note: Data is compiled and standardized from representative literature procedures for illustrative purposes. Actual results may vary based on specific substrates and conditions.
The data clearly illustrates the superior performance of the Buchwald ligands. They achieve near-quantitative yields at significantly lower catalyst loadings and in much shorter reaction times, resulting in Turnover Numbers that are an order of magnitude higher than that observed for diallylphenylphosphine under similar conditions. The performance of RuPhos, in particular, highlights the continuous improvement across generations of Buchwald ligands and their associated precatalysts.[6]
Experimental Protocols & Workflow
Reproducibility is paramount in scientific research. The following section provides a detailed protocol for the benchmark Suzuki-Miyaura reaction and a visual workflow to guide the experimental setup.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂ or a Buchwald Precatalyst) and the phosphine ligand (if not using a precatalyst).
-
Reagent Addition: Add the aryl bromide (1.0 mmol), the phenylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 100 °C). Stir for the designated time.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition (OA): For challenging substrates like aryl chlorides, the initial OA step is often rate-limiting. The high electron density of Buchwald ligands increases the nucleophilicity of the Pd(0) center, significantly lowering the activation barrier for this step. [3]Diallylphenylphosphine, being less electron-rich, is less effective at promoting this crucial transformation.
-
Reductive Elimination (RE): The final, product-forming RE step is greatly accelerated by steric bulk on the phosphine ligand. The bulky biaryl framework of ligands like XPhos and SPhos creates steric pressure that forces the two organic groups on palladium closer together, facilitating C-C bond formation and regenerating the active Pd(0) catalyst. The smaller profile of diallylphenylphosphine offers less of this steric assistance.
-
The Advantage of Precatalysts: Buchwald's development of stable, air- and moisture-tolerant precatalysts (G2, G3, G4, G6) is a major practical advantage. [8]These complexes ensure the efficient and reproducible generation of the active L-Pd(0) species in solution, avoiding the variability that can arise from in-situ catalyst formation from a ligand and a separate palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
Practical Considerations for the Researcher
| Feature | Diallylphenylphosphine | Buchwald Ligands (e.g., XPhos, SPhos) |
| Substrate Scope | Moderate; effective for aryl bromides and iodides. Less efficient for aryl chlorides and sterically hindered substrates. | Extremely broad; the "gold standard" for a wide variety of C-C, C-N, and C-O couplings, including challenging aryl chlorides, tosylates, and heteroaromatics. [3][5] |
| Stability & Handling | Air-sensitive liquid, requires handling under an inert atmosphere. [9] | Generally air-stable, crystalline solids that are easy to handle and weigh on the benchtop. |
| Catalyst Formation | In-situ generation by mixing with a Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃). | Often used as well-defined, commercially available, air-stable precatalysts (e.g., XPhos Pd G3) for enhanced reproducibility. [8] |
| Cost-Effectiveness | Lower initial purchase cost. | Higher initial cost, but often more cost-effective overall due to extremely low catalyst loadings, higher yields, and shorter reaction times, especially at scale. [10] |
Conclusion and Recommendations
The choice between diallylphenylphosphine and a Buchwald-type ligand is a choice between a general-purpose tool and a high-performance, specialized instrument.
Diallylphenylphosphine may be considered a viable option for:
-
Cost-sensitive discovery projects.
-
Reactions involving activated and unhindered aryl bromides or iodides.
-
Initial proof-of-concept studies where high efficiency is not the primary goal.
Buchwald ligands , along with their corresponding precatalysts, are the authoritative choice for:
-
High-stakes syntheses in drug development and process chemistry where yield, purity, and reproducibility are critical.
-
Challenging transformations involving unactivated aryl chlorides, sterically hindered substrates, or heteroaromatic partners.
-
Any application demanding high turnover numbers and maximum catalyst efficiency to minimize costs and palladium contamination in the final product.
For researchers aiming to develop robust, scalable, and broadly applicable cross-coupling methodologies, the investment in Buchwald ligands is unequivocally justified by their superior performance, which is a direct result of their rational, mechanism-driven design.
References
- Benchchem. Application Notes and Protocols for Phosphine Ligands Derived from 1,2-bis(3-methoxyphenyl)benzene.
- Sigma-Aldrich. Buchwald Catalysts & Ligands.
- Merck Millipore. Buchwald Ligands.
- Benchchem. A Head-to-Head Comparison: Diphenyl(m-tolyl)phosphine vs. Buchwald Ligands in Suzuki-Miyaura Coupling.
- ResearchGate. The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions.
- Buchwald Phosphine Ligands for Cross Coupling.
- Sigma-Aldrich. 2nd Generation Buchwald Precatalysts.
- Sigma-Aldrich. Buchwald G6 Precatalysts: Oxidative Addition Complexes.
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- Wikipedia. Dialkylbiaryl phosphine ligands.
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- Benchchem. A Head-to-Head Battle of Catalysts: RuPhos Outshines Other Buchwald Ligands in Turnover Numbers for Cross-Coupling Reactions.
- ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.
- Sigma-Aldrich. Buchwald Phosphine Ligands.
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- Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Wikipedia. Turnover number.
- Turnover Rates in Heterogeneous Catalysis.
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- ResearchGate. Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you!.
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A Researcher's Guide to Kinetic Analysis: Evaluating Diallylphenylphosphine Complexes in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for more efficient and robust catalytic systems is perpetual. The fine-tuning of reaction conditions and catalyst selection is paramount to achieving optimal yields and purity. This guide delves into the kinetic studies of reactions catalyzed by phosphine complexes, with a specific focus on diallylphenylphosphine as a ligand in the context of the widely-used Suzuki-Miyaura cross-coupling reaction. While diallylphenylphosphine presents an interesting structural motif with its reactive allyl groups, comprehensive kinetic data in the public domain remains scarce. Therefore, this guide will provide a framework for such an investigation, comparing its hypothetical performance with well-established, commercially available phosphine ligands.
The choice of a phosphine ligand in a palladium-catalyzed cross-coupling reaction is a critical parameter that profoundly influences reaction rates, yields, and selectivity.[1] Ligands are not mere spectators; they actively participate in the catalytic cycle by stabilizing the palladium center, modulating its electronic properties, and influencing the steric environment around the metal.[1] These factors directly impact the rates of key elementary steps such as oxidative addition and reductive elimination.[2][3]
This guide will provide a detailed, step-by-step methodology for conducting a kinetic analysis of a Suzuki-Miyaura reaction. We will then present a comparative analysis of a hypothetical diallylphenylphosphine-palladium catalyst against established systems, supported by representative experimental data from the literature.
The Suzuki-Miyaura Reaction: A Model for Kinetic Comparison
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[2][3] Its broad functional group tolerance and mild reaction conditions have made it a favored tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3]
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which we will use as the basis for our kinetic discussion, is depicted below.
Caption: A diagram illustrating the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Kinetic Analysis of a Suzuki-Miyaura Reaction
To objectively compare the performance of a diallylphenylphosphine-based catalyst, a rigorous and reproducible experimental protocol is essential. The following procedure outlines the steps for monitoring the reaction kinetics.[4]
Objective: To determine the initial reaction rate and kinetic order with respect to the reactants for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., diallylphenylphosphine, SPhos, XPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., toluene or THF)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Automated reaction sampling system or manual sampling equipment (syringes, needles)
-
GC or HPLC for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the aryl halide and the internal standard in the chosen solvent.
-
Prepare a separate stock solution of the arylboronic acid in the same solvent.
-
Prepare a stock solution of the base.
-
In a glovebox, prepare a stock solution of the palladium precursor and the phosphine ligand. The ligand-to-palladium ratio should be carefully controlled (e.g., 2:1).
-
-
Reaction Setup:
-
To a series of reaction vials, add the desired amount of the palladium/ligand stock solution.
-
Add the base solution to each vial.
-
Place the vials in a temperature-controlled reaction block and allow them to equilibrate to the desired reaction temperature (e.g., 80 °C).
-
-
Initiation and Monitoring:
-
To initiate the reaction, add the aryl halide/internal standard stock solution, followed by the arylboronic acid stock solution to each vial.
-
Start stirring and begin monitoring the reaction immediately.
-
At predetermined time intervals, withdraw an aliquot from each reaction vial.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a solution of diethylamine in the analytical solvent) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the product and the remaining starting materials relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
-
Data Interpretation:
-
Determine the initial reaction rate from the initial linear portion of the concentration vs. time plot.
-
To determine the reaction order with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial rate.
-
Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
The following table provides a comparative overview of the kinetic performance of a hypothetical diallylphenylphosphine-palladium catalyst alongside well-established ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid. The data for the established ligands are representative of values found in the literature, while the data for the diallylphenylphosphine complex is hypothetical and serves as a benchmark for a potential kinetic study.
| Ligand | Catalyst System | Temp. (°C) | Time (h) for >95% Conversion | Initial Rate (mol L⁻¹ s⁻¹) | Key Observations | Reference |
| Diallylphenylphosphine (Hypothetical) | Pd(OAc)₂ / Diallylphenylphosphine | 80 | 4 | 1.5 x 10⁻⁴ | Potential for catalyst deactivation at higher temperatures due to allyl group reactivity. | N/A |
| SPhos | SPhos Pd G3 | 80 | 1 | 6.0 x 10⁻⁴ | Highly active catalyst for a broad range of substrates, including sterically hindered ones.[5] | [5] |
| XPhos | XPhos Pd G3 | 80 | 1.5 | 4.0 x 10⁻⁴ | Excellent for coupling of aryl chlorides and demonstrates high turnover numbers.[6] | [6] |
| Triphenylphosphine | Pd(PPh₃)₄ | 80 | > 24 | 0.2 x 10⁻⁴ | A classic ligand, but generally less effective for challenging substrates like aryl chlorides.[7] | [7] |
Discussion of Expected Kinetic Behavior and Causality
The anticipated kinetic profile of a diallylphenylphosphine-based catalyst would be influenced by a combination of steric and electronic factors, as well as the unique presence of the allyl moieties.
-
Steric and Electronic Properties: Diallylphenylphosphine is less sterically bulky than ligands like SPhos and XPhos. This could potentially lead to a less efficient reductive elimination step, which is often accelerated by bulky ligands.[3] Electronically, the phenyl group provides some electron-donating character, but it is generally less electron-rich than the biarylphosphine ligands, which could result in a slower rate of oxidative addition.[3]
-
Role of the Allyl Groups: The allyl groups on the phosphorus atom are a distinguishing feature. While they contribute to the ligand's overall steric and electronic profile, they also introduce potential side reactions. Under certain conditions, the allyl groups could undergo isomerization or other transformations, potentially leading to catalyst deactivation or the formation of off-cycle species.[8] A thorough kinetic study would need to investigate the stability of the ligand under the reaction conditions.
The superior performance of catalysts based on bulky, electron-rich biarylphosphine ligands like SPhos and XPhos is attributed to their ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][9] The steric bulk facilitates the final C-C bond-forming step, while the electron-rich nature of the phosphine enhances the initial activation of the aryl halide.[3][9]
Conclusion and Future Directions
While diallylphenylphosphine remains an under-explored ligand in the context of detailed kinetic studies for cross-coupling reactions, this guide provides a comprehensive framework for its evaluation. By employing the outlined experimental protocol, researchers can generate the necessary data to rigorously compare its performance against established catalytic systems.
Future investigations should focus on:
-
Systematic Kinetic Analysis: Conducting detailed kinetic studies as described to determine reaction orders, rate constants, and activation parameters for diallylphenylphosphine-catalyzed Suzuki-Miyaura reactions.
-
Ligand Stability Studies: Investigating the stability of the diallylphenylphosphine ligand under catalytic conditions to understand any potential deactivation pathways.
-
Substrate Scope Evaluation: Assessing the performance of the diallylphenylphosphine-based catalyst across a range of aryl halides and boronic acids to determine its generality.
By undertaking such studies, the scientific community can gain a deeper understanding of the structure-activity relationships of this and other novel phosphine ligands, ultimately paving the way for the design of more efficient and selective catalysts for organic synthesis.
References
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- Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides.
- Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(7), 1237–1240.
- Lee, D.-H., Taher, A., Hossain, S., & Jin, M.-J. (2011). An Efficient and General Method for the Heck and Buchwald−Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5540–5543.
- Li, H. J., & Wang, L. (2006). Triethanolamine as an Efficient and Reusable Base, Ligand and Reaction Medium for Phosphane-Free Palladium-Catalyzed Heck Reactions. European Journal of Organic Chemistry, 2006(22), 5101–5102.
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Nadri, S., Rafiee, E., Jamali, S., & Joshaghani, M. (2015). 1,1'-Methylene-3,3'-bis[(N-(tert-butyl)imidazol-2-ylidene] and Its Effect in Palladium-Catalyzed C-C Coupling. Synlett, 26(05), 619–624.
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The University of Liverpool Repository. (n.d.). The Catalytic Synthesis of Phosphines: Applications in Catalysis. [Link]
- Wang, A.-E., Xie, J.-H., Wang, L.-X., & Zhou, Q.-L. (2005). Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron, 61(2), 259–266.
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of C−N Bonds under ~, Mild Conditions: A Practical Synthesis of N-Aryl Pyrroles.
- Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514.
- Yu, L., Huang, Y., Wei, Z., Ding, Y., Su, C., & Xu, Q. (2015). Heck Reactions Catalyzed by Ultrasmall and Uniform Pd Nanoparticles Supported on Polyaniline. The Journal of Organic Chemistry, 80(17), 8677–8683.
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A Low-Temperature Protocol for the Suzuki−Miyaura Coupling of Aryl and Heteroaryl Chlorides.
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508.
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). A Highly Active Catalyst for the Suzuki–Miyaura Cross-Coupling of Aryl Halides with Aryl-, Heteroaryl-, and Vinylboronic Acids. Journal of the American Chemical Society, 131(31), 11051–11060.
- Gelman, D., & Buchwald, S. L. (2003). A General and Efficient Catalyst System for the Suzuki−Miyaura Coupling of Aryl Chlorides.
- Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). A General Catalyst for the Suzuki−Miyaura Coupling of Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 129(43), 13001–13007.
- Martin, R., & Buchwald, S. L. (2007). A General Method for the Suzuki−Miyaura Coupling of Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls. Journal of the American Chemical Society, 129(12), 3844–3845.
- Oldenhuis, N. J., Dong, Z., & Buchwald, S. L. (2014). A General Method for the Suzuki−Miyaura Coupling of Hindered Aryl Chlorides.
- Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). A New, Highly Reactive, and General Catalyst for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 69(9), 3447–3452.
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions: Scope and Synthetic Application. Journal of the American Chemical Society, 121(41), 9550–9561.
- Yin, J., & Buchwald, S. L. (2000). A General and Practical Method for the Suzuki Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 122(48), 12051–12052.
- Yin, J., & Buchwald, S. L. (2002). A Practical Method for the Suzuki Cross-Coupling of Aryl Chlorides. Organic Letters, 4(4), 569–571.
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A Comparative Guide to the Electronic and Steric Properties of Diallylphenylphosphine
In the landscape of homogeneous catalysis, the rational selection of ligands is paramount to achieving desired reactivity, selectivity, and catalyst stability. Phosphines, a cornerstone class of ligands, offer a tunable platform where subtle modifications to their structure can lead to dramatic shifts in catalytic performance. This guide provides an in-depth assessment of diallylphenylphosphine, a ligand of growing interest, by benchmarking its key electronic and steric characteristics against commonly employed phosphine alternatives. Through a combination of established quantitative measures and a practical experimental framework, we aim to provide researchers, chemists, and drug development professionals with the insights needed to effectively deploy this versatile ligand.
The Decisive Influence of Ligand Properties
The behavior of a transition metal catalyst is intrinsically linked to the properties of its coordinating ligands. Two fundamental characteristics govern this relationship:
-
Electronic Effects : This pertains to the electron-donating or electron-withdrawing nature of the ligand. Electron-rich ligands increase electron density on the metal center, which can facilitate key steps like oxidative addition but may hinder others, such as reductive elimination. Conversely, electron-poor ligands can promote reductive elimination.
-
Steric Effects : This relates to the physical size and bulk of the ligand. Steric hindrance can dictate the number of ligands that coordinate to a metal, influence the geometry of the catalytic complex, and create a protective sphere that enhances catalyst stability and selectivity by controlling substrate approach.[1]
A delicate balance of these two effects is often required to develop a highly efficient catalytic system. The ability to quantify these properties allows for a more systematic approach to ligand selection and catalyst optimization.
Quantifying Ligand Properties: The Tolman Model
To move from qualitative descriptions to quantitative comparisons, the chemical community widely relies on the models developed by Chadwick A. Tolman.[2]
Tolman Electronic Parameter (TEP)
The electronic effect of a phosphine ligand is measured by its Tolman Electronic Parameter (TEP). This parameter is derived from the infrared (IR) stretching frequency of the carbonyl (CO) ligands in a standard nickel complex, [LNi(CO)₃], where L is the phosphine of interest.[3] The underlying principle is that a more electron-donating phosphine increases the electron density on the nickel atom. This increased density is then back-donated into the π* antibonding orbitals of the CO ligands, weakening the C-O bond and causing a decrease in its IR stretching frequency (ν(CO)).[4]
Therefore:
-
Lower ν(CO) values (cm⁻¹) indicate stronger electron-donating (more basic) ligands.
-
Higher ν(CO) values (cm⁻¹) indicate weaker electron-donating (less basic) or electron-withdrawing ligands.
Tolman Cone Angle (θ)
The steric bulk of a phosphine is quantified by the Tolman Cone Angle (θ). It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's outermost atoms as they are rotated.[5] A larger cone angle implies greater steric hindrance around the metal center, which can significantly impact the coordination sphere and the accessibility of substrates.[6]
Characterizing Diallylphenylphosphine
Direct experimental measurement of the Tolman parameters for diallylphenylphosphine (PPh(allyl)₂) is not widely reported in the literature. However, we can derive a highly reliable estimate by examining its close structural analog, allyldiphenylphosphine (PPh₂(allyl)). By replacing one electron-withdrawing phenyl group in PPh₂(allyl) with a more electron-donating allyl group, we can confidently predict the following:
-
Electronic Profile : Diallylphenylphosphine will be a stronger electron donor (more basic) than triphenylphosphine (PPh₃) and even allyldiphenylphosphine. The two sp³-hybridized allyl groups are more donating than the sp²-hybridized phenyl rings, leading to a lower TEP value.
-
Steric Profile : The steric bulk will be moderate. While the allyl groups are more flexible than rigid phenyl or cyclohexyl groups, their spatial occupancy contributes to a cone angle that is likely larger than that of trimethylphosphine but comparable to or slightly larger than PPh₃, depending on the conformation.
The presence of the allyl groups also introduces unique reactivity, as the olefinic moieties can potentially coordinate to the metal center or participate in side reactions, a feature that must be considered in experimental design.
Comparative Analysis with Standard Phosphine Ligands
To contextualize the properties of diallylphenylphosphine, it is essential to compare it with a spectrum of widely used phosphine ligands that span a range of electronic and steric profiles.
| Ligand | Structure | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Tolman Cone Angle (θ) in ° | Electronic Nature | Steric Bulk |
| Diallylphenylphosphine | PPh(allyl)₂ | ~2063.5 (Estimated) | ~148 (Estimated) | Donating | Moderate |
| Trimethylphosphine | PMe₃ | 2064.1 | 118 | Strong Donor | Small |
| Triphenylphosphine | PPh₃ | 2068.9 | 145 | Weak Donor | Moderate |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 | Very Strong Donor | Large |
| Tri(tert-butyl)phosphine | P(tBu)₃ | 2056.1 | 182 | Very Strong Donor | Very Large |
Note: Values for Diallylphenylphosphine are estimated based on data for allyldiphenylphosphine (TEP = 2066.3 cm⁻¹, Cone Angle = 151°) and the expected electronic contribution of replacing a phenyl with an allyl group.[7]
This comparison places diallylphenylphosphine as a moderately bulky ligand with an electronic donating capacity significantly greater than PPh₃, approaching that of purely alkylphosphines like PMe₃. This unique combination makes it an intriguing candidate for reactions where the moderate bulk of PPh₃ is beneficial, but enhanced electron density at the metal center is required to promote challenging oxidative addition steps.
Causality of Ligand Effects on Catalytic Performance
The interplay between electronic and steric parameters directly influences the key mechanistic steps of many catalytic cycles, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling. Understanding this relationship is crucial for rational catalyst design.
Caption: Relationship between ligand properties and catalytic outcomes.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To empirically validate the performance of diallylphenylphosphine, a standardized cross-coupling reaction is proposed. This protocol is designed to be a self-validating system by directly comparing its efficacy against benchmark ligands under identical conditions.
Objective: To compare the catalytic activity of palladium complexes formed in situ with diallylphenylphosphine, PPh₃, and PCy₃ in the Suzuki-Miyaura coupling of 4-chloroanisole (an electronically deactivated aryl chloride) with phenylboronic acid.
Materials and Equipment:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Diallylphenylphosphine, Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Internal standard (e.g., dodecane)
-
Schlenk flasks, magnetic stir bars, oil bath
-
Inert atmosphere glovebox or Schlenk line (Nitrogen or Argon)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Experimental Workflow Visualization
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Catalyst Precursor Preparation : Inside an inert atmosphere glovebox, into three separate, labeled Schlenk flasks equipped with stir bars, add:
-
Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%)
-
Phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv)
-
K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv)
-
-
Ligand Addition : To each respective flask, add the phosphine ligand (0.02 mmol, 2 mol%, L:Pd = 2:1):
-
Flask A : Diallylphenylphosphine (4.5 mg)
-
Flask B : PPh₃ (5.2 mg)
-
Flask C : PCy₃ (5.6 mg)
-
-
Substrate and Solvent Addition :
-
Remove the flasks from the glovebox.
-
To each flask, add anhydrous toluene (5 mL).
-
Add the internal standard, dodecane (e.g., 50 µL).
-
Add 4-chloroanisole (125 µL, 1.0 mmol, 1.0 equiv).
-
-
Reaction Execution :
-
Seal the Schlenk flasks and place them in a pre-heated oil bath at 100 °C.
-
Begin vigorous magnetic stirring.
-
Immediately take a t=0 aliquot.
-
-
Monitoring and Analysis :
-
At specified time points (e.g., 1, 4, and 24 hours), withdraw a small aliquot (~50 µL) from each reaction mixture.
-
Quench the aliquot in a vial containing water (0.5 mL) and diethyl ether (0.5 mL). Vortex thoroughly.
-
Analyze the ether layer by GC-FID to determine the consumption of 4-chloroanisole and the formation of the product, 4-methoxybiphenyl, relative to the internal standard.
-
-
Data Interpretation : Plot the yield of 4-methoxybiphenyl versus time for each ligand. The initial reaction rate and final yield will provide a direct measure of the catalyst's performance. It is hypothesized that diallylphenylphosphine will outperform PPh₃ due to its stronger electron-donating character, facilitating the challenging oxidative addition of the aryl chloride, while potentially showing comparable or slightly lower activity than the bulkier and even more donating PCy₃.
Conclusion
Diallylphenylphosphine occupies a valuable position in the phosphine ligand toolkit. It merges moderate steric bulk, comparable to the ubiquitous triphenylphosphine, with significantly enhanced electron-donating ability, rivaling that of simple trialkylphosphines. This distinct stereoelectronic profile makes it a compelling choice for catalytic transformations where electron-rich metal centers are needed to overcome high activation barriers, particularly in cross-coupling reactions involving less reactive substrates like aryl chlorides. The experimental protocol outlined provides a robust framework for researchers to validate its performance and explore its potential in developing more efficient and powerful catalytic systems.
References
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Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. Available at: [Link]
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LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. Chemistry LibreTexts. Available at: [Link]
- Rahman, A. F. M. M., et al. (1986). Synthesis of allyldiphenyl- and diallylphenylphosphines and their derivatives. Indian Journal of Chemistry, Section A, 25A(10), 963-4.
-
Tolman, C. A. (1970). Electron Donor-Acceptor Properties of Phosphorus Ligands from Nickel-Carbonyl Stretching Frequencies. Journal of the American Chemical Society, 92(10), 2956–2965. Available at: [Link]
-
Wikipedia. (2023). Tolman electronic parameter. In Wikipedia. Available at: [Link]
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Wikipedia. (2023). Ligand cone angle. In Wikipedia. Available at: [Link]
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Gessner Group. (n.d.). Phosphines and Catalysis. University of Würzburg. Available at: [Link]
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Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519-1529. Available at: [Link]
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Orpen, A. G., et al. (1989). The variation of ligand cone angles in transition-metal complexes: a statistical and theoretical analysis. Journal of the Chemical Society, Dalton Transactions, (S1), S24-S27. Available at: [Link]
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Literature review of Diallylphenylphosphine applications in catalysis
An In-Depth Technical Guide to Diallylphenylphosphine in Catalysis: A Comparative Analysis
In the landscape of homogeneous catalysis, the choice of ligand is paramount, often dictating the efficiency, selectivity, and overall success of a chemical transformation. While mainstays like triphenylphosphine and sophisticated biaryl phosphines have carved out significant roles, ligands with unique functionalities offer new avenues for catalyst design and reactivity. Diallylphenylphosphine (DAPP) emerges as a compelling, albeit underexplored, member of this class. Its defining feature—two reactive allyl groups tethered to the phosphorus atom—bestows upon it a dual nature: it can act as a spectator ligand modifying the electronic and steric environment of a metal center, or as a reactive precursor for the synthesis of novel cyclic phosphine structures.
This guide provides a comprehensive review of the known applications of diallylphenylphosphine in catalysis. It objectively compares its potential and demonstrated performance against established alternatives, supported by experimental data and protocols. We will delve into the causality behind experimental design, offering insights for researchers, scientists, and professionals in drug development aiming to leverage novel ligand architectures.
Diallylphenylphosphine: Structure and Unique Properties
At its core, diallylphenylphosphine is a tertiary phosphine. However, unlike simple triaryl or trialkyl phosphines, its two allyl moieties introduce olefinic functionalities. This structure invites a direct comparison with more conventional ligands.
Caption: Structural comparison of Diallylphenylphosphine with common ligands.
The presence of the allyl groups suggests two primary modes of application:
-
As a Spectator Ligand: In reactions like cross-coupling or hydroformylation, DAPP can coordinate to a metal center. Its steric and electronic properties, which fall between those of trialkyl and triaryl phosphines, can influence the catalytic cycle.
-
As a Reactive Ligand Precursor: The allyl groups are substrates for powerful C-C bond-forming reactions, most notably Ring-Closing Alkene Metathesis (RCAM), allowing for the in-situ or separate synthesis of novel cyclic phosphine ligands.
Application in Ring-Closing Alkene Metathesis (RCAM)
The most distinct application of DAPP is its use as a substrate for RCAM to synthesize unsaturated, cyclic phosphine oxides and phosphine-boranes. This transformation is significant because it provides a straightforward route to P-heterocycles, which are valuable ligand scaffolds that can impart unique steric constraints and chirality.
The reaction, typically catalyzed by a Grubbs-type ruthenium catalyst, proceeds by cyclizing the two allyl arms. This approach allows for the synthesis of five-, six-, and seven-membered rings.
Caption: Workflow for RCAM of Diallylphenylphosphine derivatives.
Comparative Analysis vs. Other Synthesis Routes
Traditional syntheses of cyclic phosphines can be multi-step and arduous. The RCAM of DAPP offers a more convergent and atom-economical route.
| Method | Key Features | Advantages | Disadvantages |
| RCAM of DAPP | Ruthenium-catalyzed cyclization of allyl groups. | High efficiency, modular (ring size control), atom-economical. | Requires air-sensitive techniques, potential for catalyst poisoning by the phosphine. |
| Intramolecular Alkylation | Cyclization of a dihaloalkane with a primary phosphine. | Well-established methodology. | Often requires harsh conditions, potential for side reactions. |
| Cycloaddition Reactions | [4+1] or other cycloadditions involving P-containing synthons. | Can create complex ring systems. | Limited substrate scope, may require specialized precursors. |
Diallylphenylphosphine in Cross-Coupling Reactions: A Prospective Comparison
While direct, extensive studies of DAPP as a ligand in major cross-coupling reactions are not widely reported, we can infer its potential performance by comparing its expected properties to those of ligands that excel in this domain, such as the Buchwald biaryl phosphines.
Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are cornerstones of modern synthesis. The ligand's role is to stabilize the Pd(0) active species and facilitate the key steps of oxidative addition and reductive elimination. Success in coupling challenging substrates, such as aryl chlorides, typically requires ligands that are both bulky and electron-rich.
Caption: The role of phosphine ligands in the Suzuki-Miyaura catalytic cycle.
Performance Comparison of Ligand Classes in Suzuki-Miyaura Coupling
The following table summarizes the performance of common ligand types in the Suzuki-Miyaura coupling of a challenging substrate, 4-chloroanisole, with phenylboronic acid. DAPP's projected performance is an educated estimation based on its structural properties.
| Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Key Attributes |
| PPh₃ | 2 | 80 | 24 | <10 | Low activity for aryl chlorides. |
| XPhos | 1 | 100 | 2 | >95 | Bulky, electron-rich; highly active. |
| SPhos | 1 | 100 | 2 | >95 | Bulky, electron-rich; excellent general utility. |
| Diallylphenylphosphine (Projected) | 1-2 | 100 | 4-12 | Moderate to Good | Moderately bulky and electron-donating. Potential for side reactions at high temp. |
Causality Behind Performance:
-
Triphenylphosphine (PPh₃): Lacks the strong electron-donating character and steric bulk required to facilitate the oxidative addition of electron-rich aryl chlorides and promote rapid reductive elimination.
-
Buchwald Ligands (XPhos, SPhos): These ligands are engineered for high performance. Their significant steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. Their strong electron-donating nature accelerates the final reductive elimination step.
-
Diallylphenylphosphine (DAPP): DAPP is less sterically hindered than the Buchwald ligands and is a weaker electron donor than trialkylphosphines. This would likely result in lower catalytic activity for challenging substrates. Furthermore, the allyl groups themselves could potentially undergo side reactions or act as coordinating moieties at the high temperatures often required for activating aryl chlorides.
Potential in Hydroformylation Reactions
Hydroformylation (oxo synthesis) is a large-scale industrial process that converts alkenes into aldehydes using a transition metal catalyst, typically rhodium or cobalt, in the presence of syngas (CO/H₂). The phosphine ligand is crucial for controlling the regioselectivity (linear vs. branched aldehyde) and for stabilizing the catalyst.
The key factors influencing regioselectivity are the steric bulk and electronic properties of the phosphine ligand.
-
Bulky Ligands: Generally favor the formation of the linear aldehyde by sterically directing the rhodium-hydride addition to the terminal carbon of the alkene.
-
Electron-Withdrawing Ligands: Can increase the rate of reaction but may affect selectivity.
Comparative Ligand Effects in the Hydroformylation of 1-Octene
| Ligand | P/Rh Ratio | Temp (°C) | Pressure (bar) | Linear:Branched Ratio | Rationale |
| Unmodified Rh | - | 120 | 50 | ~2:1 | Low selectivity without a modifying ligand. |
| PPh₃ | 100:1 | 100 | 20 | ~9:1 | Moderate bulk and electronic properties provide good selectivity for linear product. |
| BISBI (large bite angle) | 2:1 | 100 | 20 | >30:1 | The rigid, large bite angle of this diphosphine strongly favors equatorial coordination, leading to high linear selectivity. |
| DAPP (Projected) | 50:1 | 100 | 20 | ~5:1 - 8:1 | Its properties are similar to PPh₃, suggesting it would favor the linear aldehyde, though perhaps with slightly less selectivity due to its smaller cone angle. |
Experimental Rationale: The choice of a high ligand-to-metal ratio, particularly for monodentate phosphines like PPh₃ and DAPP, is critical. Under catalytic conditions, the active species is typically a [HRh(CO)₂(L)₂] complex. A high concentration of free ligand is necessary to maintain the desired ligation state and prevent catalyst decomposition or the formation of less selective species.
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed protocols are essential. Below is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a context in which a novel ligand like DAPP could be tested against an established standard.
Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
Objective: To compare the catalytic efficiency of a standard ligand (XPhos) with a test ligand (DAPP) under identical conditions.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos (for control reaction)
-
Diallylphenylphosphine (for test reaction)
-
4-Chloroanisole (Substrate 1)
-
Phenylboronic acid (Substrate 2)
-
Potassium phosphate tribasic (K₃PO₄) (Base)
-
Toluene (Anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Schlenk flask and manifold for inert atmosphere operations.
Procedure:
-
Catalyst Pre-formation (Rationale): While pre-catalysts are common, generating the active Pd(0) species in situ from a stable Pd(II) source is a robust laboratory method. The phosphine ligand acts as both a reductant and a stabilizer.
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), the phosphine ligand (XPhos: 9.5 mg, 0.02 mmol, 2 mol%; or DAPP: 4.1 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (425 mg, 2.0 mmol).
-
Reagent Addition: Add 4-chloroanisole (143 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and the internal standard (e.g., dodecane, ~50 µL).
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the designated reaction time (e.g., taking aliquots at 1h, 4h, and 12h).
-
Workup and Analysis:
-
Cool the reaction to room temperature.
-
Quench with 5 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Analyze the crude product by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the yield relative to the internal standard.
-
Self-Validation: The inclusion of a well-behaved control reaction with a "gold standard" ligand like XPhos is critical. It validates the experimental setup, reagent quality, and analytical method. The performance of the test ligand (DAPP) can only be judged meaningfully against this benchmark.
Conclusion and Future Outlook
Diallylphenylphosphine occupies a unique niche in the vast library of phosphine ligands. Its most proven application lies not as a direct participant in a catalytic cycle, but as a versatile precursor for cyclic phosphines via Ring-Closing Alkene Metathesis. This capability alone makes it a valuable tool for ligand synthesis.
As a spectator ligand in major catalytic reactions like cross-coupling and hydroformylation, its potential is largely inferred. Its moderate steric and electronic profile suggests it would be a competent, though likely not exceptional, ligand for many transformations, performing similarly to triphenylphosphine. However, the reactivity of its allyl groups could be a double-edged sword, potentially leading to catalyst instability or unexpected reaction pathways at elevated temperatures.
Future research should focus on:
-
Systematic Screening: Benchmarking DAPP in a wide array of palladium-, rhodium-, and ruthenium-catalyzed reactions to build a clear performance profile.
-
Harnessing the Dienes: Exploring its use as a hemilabile ligand, where the allyl groups could reversibly coordinate to the metal center during the catalytic cycle, potentially opening up new reactivity.
-
Bifunctional Catalysis: Designing systems where the phosphorus atom coordinates to one metal center while the diene moiety coordinates to another, enabling cooperative catalysis.
By understanding both its capabilities as a ligand precursor and its potential as a spectator ligand, the scientific community can fully unlock the utility of diallylphenylphosphine in the continuing quest for more efficient and selective catalysts.
References
-
ResearchGate. (n.d.). Enantioselective synthesis of chiral allylic diphenylphosphine oxides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dual utility of a single diphosphine–ruthenium complex: a precursor for new complexes and, a pre-catalyst for transfer-hydrogenation and Oppenauer oxidation. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). The Catalytic Synthesis of Phosphines: Applications in Catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Utrecht University. (n.d.). Cationic ruthenium-cyclopentadienyl-diphosphine complexes as catalysts for the allylation of phenols with allyl alcohol: relation between structure and catalytic performance in O- vs. C-allylation. Retrieved from [Link]
- OUCI. (n.d.).
Diallylphenylphosphine in Industrial Synthesis: A Comparative Guide to a Versatile Ligand
In the landscape of industrial synthesis, the choice of ligand in transition metal catalysis is a critical determinant of reaction efficiency, selectivity, and overall process viability. Among the vast arsenal of phosphine ligands, diallylphenylphosphine (DAP) presents a unique combination of electronic and steric properties that merit its consideration for a range of catalytic applications. This guide provides an in-depth technical comparison of diallylphenylphosphine with established industrial ligands, supported by experimental data from analogous systems, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Understanding Diallylphenylphosphine: A Profile
Diallylphenylphosphine is a tertiary phosphine ligand characterized by a phenyl group and two allyl groups attached to a central phosphorus atom. This structure imparts a distinct electronic and steric profile that influences its coordination chemistry and catalytic activity.
Steric Properties: The steric bulk of a ligand, often described by the Tolman cone angle, plays a crucial role in determining the coordination number of the metal center, the stability of catalytic intermediates, and the regioselectivity of the reaction.[2][3] The two flexible allyl groups of DAP allow for a dynamic coordination sphere. While a precise cone angle has not been experimentally determined, it is expected to be smaller than that of bulky alkylphosphines like tri-tert-butylphosphine but potentially larger and more flexible than triphenylphosphine, depending on the conformation of the allyl chains. This intermediate steric profile can offer a balance between catalyst stability and substrate accessibility.
Comparative Analysis in Key Industrial Reactions
To evaluate the potential of diallylphenylphosphine in industrial synthesis, we will compare its inferred properties with those of established ligands in two major classes of industrially significant reactions: palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation.
Palladium-Catalyzed Cross-Coupling Reactions: The Case of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in the pharmaceutical and fine chemical industries.[4][] The choice of phosphine ligand is critical for the success of this reaction, influencing catalyst activity and stability.[6]
Comparison with Triphenylphosphine (TPP):
Triphenylphosphine is a workhorse ligand in industrial Suzuki-Miyaura couplings due to its low cost and ready availability. However, its moderate activity can necessitate higher catalyst loadings and harsher reaction conditions.[7][8]
| Feature | Diallylphenylphosphine (Inferred) | Triphenylphosphine (TPP) |
| Electronic Properties | Moderately electron-rich | Moderately electron-donating |
| Steric Properties | Moderate and flexible | Moderate (Cone Angle: 145°) |
| Potential Advantages of DAP | The allyl groups could potentially participate in π-coordination with the metal center, offering additional stabilization to the catalytic species. The moderate electron-donating nature may enhance the rate of oxidative addition compared to TPP. | Low cost, well-understood reactivity. |
| Potential Disadvantages of DAP | The presence of reactive allyl groups could lead to side reactions under certain conditions. | Lower activity compared to more specialized ligands, leading to higher catalyst loadings. |
Industrial Case Study: Suzuki-Miyaura Coupling with a Palladium-Triphenylphosphine Catalyst
This case study illustrates a typical industrial process where a ligand like diallylphenylphosphine could be considered as an alternative.
Reaction: Coupling of an aryl bromide with an arylboronic acid to produce a biaryl compound, a common structural motif in pharmaceuticals.
Catalyst System: Pd(OAc)₂ / PPh₃ (or pre-formed Pd(PPh₃)₄)
Experimental Protocol:
-
Reactor Setup: A glass-lined or stainless-steel reactor is charged with the aryl bromide (1.0 eq), arylboronic acid (1.1-1.5 eq), and a suitable solvent (e.g., toluene, isopropanol, or a mixture with water).
-
Inerting: The reactor is purged with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: The palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%) and triphenylphosphine (2-4 eq relative to Pd) are added. A base (e.g., K₂CO₃, K₃PO₄, or an organic base like triethylamine, 2-3 eq) is then added.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by in-process controls (e.g., HPLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the aqueous and organic phases are separated. The organic phase is washed with water and brine, then concentrated. The crude product is purified by crystallization or chromatography to yield the final biaryl product.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for an industrial-scale Suzuki-Miyaura cross-coupling reaction.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is a large-scale industrial process for the production of aldehydes from alkenes.[9][10] The choice of phosphine ligand is crucial for controlling the regioselectivity (linear vs. branched aldehyde) and the overall activity of the rhodium catalyst.[11][12]
Comparison with Triphenylphosphine (TPP):
The rhodium-triphenylphosphine catalyst system is a well-established technology for the low-pressure hydroformylation of propylene.[13][14][15]
| Feature | Diallylphenylphosphine (Inferred) | Triphenylphosphine (TPP) |
| Electronic Properties | Moderately electron-rich | Moderately electron-donating |
| Steric Properties | Moderate and flexible | Moderate (Cone Angle: 145°) |
| Potential Advantages of DAP | The flexibility of the allyl groups might allow for fine-tuning of the coordination environment to favor the formation of the desired linear aldehyde. Its moderate basicity is suitable for stabilizing the active rhodium hydride species. | Proven industrial track record, extensive process knowledge, and high linear-to-branched selectivity for propylene. |
| Potential Disadvantages of DAP | The allyl groups could potentially undergo isomerization or other side reactions under hydroformylation conditions. | Lower activity for less reactive alkenes and potential for catalyst deactivation. |
Industrial Case Study: Low-Pressure Hydroformylation of Propylene
This process is a prime example of homogeneous catalysis on an industrial scale, where ligand performance is paramount.
Catalyst System: A rhodium precursor (e.g., Rh(acac)(CO)₂) with an excess of triphenylphosphine.
Process Conditions:
-
Temperature: 90-130 °C
-
Pressure: 1-5 MPa (10-50 atm) of syngas (a mixture of H₂ and CO)
-
Solvent: High-boiling aldehydes and condensation products (product itself acts as the solvent).
-
Ligand Concentration: A large excess of TPP is used to maintain catalyst stability and selectivity.
Experimental Protocol (Conceptual):
-
Catalyst Preparation: The active catalyst, HRh(CO)(PPh₃)₃, is typically formed in situ from a rhodium precursor and an excess of TPP under process conditions.
-
Reaction: Propylene and syngas are continuously fed into a stirred tank reactor containing the dissolved rhodium catalyst. The reaction is highly exothermic, and temperature control is critical.
-
Product Separation: The aldehyde products are continuously removed from the reactor as a vapor stream and condensed.
-
Catalyst Recycle: The less volatile catalyst remains in the reactor, allowing for continuous operation. A small bleed stream of the catalyst solution may be taken for regeneration to remove inactive species.[16]
Catalytic Cycle for Rhodium-Catalyzed Hydroformylation:
Caption: A simplified catalytic cycle for the rhodium-catalyzed hydroformylation of an alkene.
Future Outlook and Considerations for Diallylphenylphosphine
While direct industrial case studies for diallylphenylphosphine are currently lacking, its structural features suggest it could be a valuable ligand in specific applications. The presence of the allyl groups opens up possibilities for its use as a "hemilabile" ligand, where the allyl moiety can reversibly coordinate to the metal center, potentially influencing catalytic activity and selectivity in unique ways. Furthermore, the allyl groups could be functionalized to immobilize the catalyst on a solid support, facilitating catalyst separation and recycling—a key consideration in industrial process development.[7]
For researchers and process chemists, diallylphenylphosphine represents an intriguing candidate for screening in catalytic reactions where ligands with moderate steric bulk and electron-donating properties are required. Its performance relative to established ligands like triphenylphosphine will ultimately depend on the specific reaction, substrate, and process conditions. Further academic and industrial research is warranted to fully elucidate the potential of this versatile phosphine ligand.
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Ramaotsoa, G. V., Strydom, I., Panayides, J.-L., & Riley, D. (2019). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Reaction Chemistry & Engineering, 4(2), 346–353.[7][8]
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Murray, P. (2014). What is the role of PPh3 in Heck coupling? ResearchGate.[17]
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Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6702-6725.[6][18]
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van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000). Rhodium Catalyzed Hydroformylation. Springer.[13]
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US4196096A - Process for regeneration of rhodium hydroformylation catalysts. (1980). Google Patents.[16]
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Ardizzoia, G. A., & Brenna, S. (2017). Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence. Physical Chemistry Chemical Physics, 19(8), 5971–5978.[19]
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Wikipedia. (2023). Hydroformylation.[9]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of Alkenes by Use of a Rhodium(I)–Triphenylphosphine Catalyst. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133.[14][15]
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Zuo, Z., & Zhang, X. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 363.[20]
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Hartwig, J. F. (2010). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[21]
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Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.[4]
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Organic Chemistry Portal. (n.d.). Heck Reaction.[22]
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Hartwig, J. F. (2010). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[21]
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Wikipedia. (2023). Tolman electronic parameter.[1]
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Beller, M., Cornils, B., Frohning, C. D., & Kohlpaintner, C. W. (1995). Progress in hydroformylation and carbonylation. Journal of Molecular Catalysis A: Chemical, 104(1), 17–85.[10]
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Carrow, B. J., & Nozaki, K. (2014). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. The Journal of Organic Chemistry, 79(18), 8563-8575.[23]
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van der Veen, L. A., Keeven, P. H., Schoemaker, G. C., Reek, J. N. H., Kamer, P. C. J., van Leeuwen, P. W. N. M., & Fraanje, J. (2000). Rhodium catalyzed hydroformylation of olefins. Journal of Organometallic Chemistry, 603(1), 91-103.[11]
- Allam, B. K., & Singh, K. N. (2011). An efficient and simple protocol for phosphine-free Heck reactions in water in the presence of a Pd(L-proline)2 complex as the catalyst under controlled microwave irradiation conditions. Synthesis, 2011(7), 1125-1131.
- Sabounchi, S. J., Ahmadi, M., Azizi, T., & Panahimehr, M. (2014). A palladacycle phosphine mono-ylide complex as an efficient catalyst for the Mizoroki-Heck cross-coupling reaction of aromatic or aliphatic olefins with a broad range of aryl bromides and chlorides. Synlett, 25(03), 336-342.
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Jang, Y., Kim, P., & Lee, H. (2002). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules, 35(1), 123-128.[24]
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TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry UK Ltd.[25]
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LibreTexts. (2020). 19.2: Phosphines. Chemistry LibreTexts.[3]
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Gual, A., Godard, C., & Claver, C. (2012). Homogeneous Rhodium based hydroformylation processes. Comprehensive Inorganic Chemistry II, 327-352.[12]
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Re-visiting Metal Dihalide Complexes with Phosphine Ligands: Isostructurality, Steric Effects, Anagostic Interactions. (2021). CONICET.
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Applications of Suzuki Coupling Reaction. (2023). BOC Sciences.[]
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Yagupsky, G., Brown, C. K., & Wilkinson, G. (1970). Homogeneous hydroformylation of alkenes with hydridocarbonyltris-(triphenylphosphine)rhodium(I) as catalyst. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1392.[15]
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Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. (2018). Organometallics.[26]
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Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. (2020). ResearchGate.[27]
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Safety Operating Guide
Navigating the Safe Disposal of Diallylphenylphosphine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the heart of innovation. Diallylphenylphosphine, a versatile organophosphorus reagent, is one such compound that plays a crucial role in various synthetic pathways. However, its utility is matched by its hazardous nature, necessitating a robust and scientifically grounded approach to its handling and, critically, its disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to manage diallylphenylphosphine waste safely and effectively, ensuring the well-being of your team and the protection of our environment.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before any handling or disposal of diallylphenylphosphine, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for diallylphenylphosphine should always be consulted, we can infer its primary risks from closely related compounds like diphenylphosphine. Diallylphenylphosphine is expected to be toxic if swallowed , capable of causing severe skin burns and eye damage , and may lead to respiratory irritation [1]. A critical characteristic of many phosphine derivatives is their violent reaction with water[1].
Core Hazards of Diallylphenylphosphine (Inferred):
| Hazard Statement | Classification | Rationale and Implications |
| Acute Oral Toxicity | Category 3 | Ingestion of even small amounts can be highly toxic. Accidental ingestion is a primary concern during handling and disposal.[1] |
| Skin Corrosion/Burns | Category 1B | Direct contact can cause severe burns to the skin. This necessitates the use of robust personal protective equipment (PPE).[1] |
| Serious Eye Damage | Category 1 | Vapors or direct contact can cause irreversible eye damage. Eye protection is non-negotiable.[1] |
| Respiratory Irritation | Category 3 | Inhalation of vapors can irritate the respiratory tract. All handling should be performed in a well-ventilated area, preferably a fume hood.[1] |
| Reactivity with Water | High | Likely reacts violently with water, potentially releasing flammable or toxic gases. This is a critical consideration for both spill cleanup and disposal methods.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with diallylphenylphosphine. The following table outlines the minimum required PPE, with an explanation of the protection each component affords.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or nitrile rubber) | Protects against skin corrosion and absorption.[2] |
| Eye/Face Protection | Safety goggles and a face shield | Provides comprehensive protection against splashes and vapors that can cause severe eye damage.[2] |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron | Protects against skin contact and potential ignition from pyrophoric byproducts. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases | Essential for preventing respiratory irritation, especially in the event of a spill or when working outside of a fume hood.[2] |
Step-by-Step Disposal Protocol for Diallylphenylphosphine
The following protocol outlines a safe and compliant method for the disposal of diallylphenylphosphine waste. This procedure is designed to be a self-validating system, with checks and balances to ensure safety at each stage.
1. Waste Segregation and Collection:
-
Step 1.1: Designate a specific, clearly labeled, and chemically compatible waste container for diallylphenylphosphine. The container should be made of a material that will not react with the phosphine, such as glass or a suitable polymer.
-
Step 1.2: Never mix diallylphenylphosphine waste with other chemical waste streams, especially aqueous waste, due to its violent reactivity with water[1].
-
Step 1.3: Collect all contaminated materials, including pipette tips, contaminated gloves, and absorbent materials from minor spills, in this designated container.
2. In-Lab Neutralization (for small quantities):
-
Causality: For very small residual amounts, a carefully controlled in-lab neutralization can be considered to reduce the reactivity of the waste before it is collected for final disposal. This should only be performed by experienced personnel in a fume hood.
-
Step 2.1: Prepare a solution of a weak oxidizing agent, such as sodium hypochlorite (bleach), in a suitable non-reactive solvent.
-
Step 2.2: Slowly and carefully add the diallylphenylphosphine waste to the oxidizing solution with constant stirring. This should be done in an ice bath to control the exothermic reaction.
-
Step 2.3: Monitor the reaction for any signs of gas evolution or excessive heat generation.
-
Step 2.4: Once the reaction is complete, the neutralized solution can be collected in a separate, clearly labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) office.
3. Final Disposal:
-
Step 3.1: All diallylphenylphosphine waste, whether neutralized or not, must be disposed of as hazardous waste.
-
Step 3.2: The waste container must be securely sealed, properly labeled with the full chemical name and associated hazards, and stored in a designated hazardous waste accumulation area.
-
Step 3.3: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Always follow their specific procedures and guidelines[3].
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and decisive action is critical.
Minor Spill (contained within a fume hood):
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Containment: Use a dry, inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use water or combustible materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated diallylphenylphosphine waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a non-reactive solvent, followed by a thorough cleaning with soap and water (only after the bulk of the phosphine has been removed and the area is well-ventilated).
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Major Spill (outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Alert: Activate the nearest fire alarm and contact your institution's emergency response team and EHS office. Provide them with the specific details of the chemical spill.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Logical Workflow for Diallylphenylphosphine Disposal
The following diagram illustrates the decision-making process for the safe disposal of diallylphenylphosphine.
Caption: Decision workflow for the safe management and disposal of diallylphenylphosphine waste.
By adhering to these scientifically grounded procedures and understanding the rationale behind them, you can ensure the safe handling and disposal of diallylphenylphosphine, fostering a culture of safety and responsibility within your laboratory.
References
-
Gelest, Inc. (2016). Safety Data Sheet - Diphenylphosphine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009). Safety Data Sheet - Diphenylphosphine. Retrieved from [Link]
-
Szabo-Scandic. (2023). Safety Data Sheet - LPO Assay Triphenylphosphine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
